F-ara-EdU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGMPUOCRQFRV-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914829 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95740-26-4 | |
| Record name | 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
F-ara-EdU: A Technical Guide to a Less-Toxic Nucleoside Analog for Monitoring DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for studying de novo DNA synthesis and cell proliferation. Its key advantage lies in its significantly lower cytotoxicity compared to other commonly used analogs such as Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). This reduced toxicity makes this compound particularly suitable for long-term cell survival studies, pulse-chase experiments, and in vivo DNA labeling where minimal perturbation of the biological system is crucial. This technical guide provides an in-depth overview of this compound, its mechanism of action, a comparative analysis of its cytotoxicity, detailed experimental protocols, and an examination of its impact on cellular signaling pathways.
Introduction
The study of cell proliferation is fundamental to numerous areas of biomedical research, including cancer biology, developmental biology, and toxicology. A common method to assess cell proliferation is to measure the incorporation of a labeled nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle. For decades, BrdU has been the gold standard, but its detection requires harsh DNA denaturation steps that can compromise cellular and tissue integrity. More recently, EdU, with its click chemistry-based detection, offered a milder alternative. However, EdU has been shown to induce a DNA damage response and exhibit significant cytotoxicity, limiting its use in long-term studies.[1][2]
This compound addresses these limitations by offering a probe for DNA synthesis with markedly reduced toxicity.[3][4][5] Like EdU, this compound is incorporated into replicating DNA and detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] However, the 2'-fluoro-arabinofuranosyl modification in this compound is thought to be responsible for its reduced cellular toxicity and minimal impact on genome function.[5] This makes this compound an ideal choice for experiments where preserving cell health and normal cell cycle progression is paramount.[5][6]
Mechanism of Action
This compound is a synthetic analog of thymidine, a natural nucleoside required for DNA synthesis.[6] Due to its structural similarity, this compound is recognized by cellular machinery and incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.[6] The key to its detection lies in the ethynyl (B1212043) group attached to the uracil (B121893) base. This alkyne group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a corresponding azide-containing molecule in a click chemistry reaction.[4]
The detection process involves a copper(I)-catalyzed reaction between the alkyne group of the incorporated this compound and a fluorescently labeled azide (B81097). This forms a stable triazole linkage, covalently attaching the fluorescent probe to the DNA.[5] This method is highly sensitive and does not require DNA denaturation, thus preserving the cellular ultrastructure.[4]
Data Presentation: Comparative Cytotoxicity
| Parameter | This compound | EdU | BrdU |
| Reported Cytotoxicity | Low / Minimal[3][5] | High[1] | Moderate[8] |
| Induction of DNA Damage Response | Minimal to none[5] | Yes (activates ATM, p53)[1][2] | Can induce mutations[1] |
| Cell Cycle Perturbation | Little to no cell cycle arrest[5][6] | Can cause cell cycle arrest[1] | Can alter cell cycle profile[8] |
| Suitability for Long-Term Studies | High[5] | Low[1] | Moderate |
Table 1. Qualitative Comparison of this compound, EdU, and BrdU.
| Compound | Cell Line | Concentration | Effect | Reference |
| EdU | CHO | 100 µM (24h) | Significant increase in chromosomal aberrations | [1] |
| BrdU | CHO | 100 µM (24h) | No statistically significant increase in chromosomal aberrations | [1] |
| EdU | CHO and DNA repair-deficient cells | 50 µM | Severe growth delay | [1] |
| BrdU | H9 and RG2 cells | 50 µM (24h) | Reduction in S-phase cells | [8] |
Table 2. Examples of Quantitative Cytotoxicity and Cell Cycle Effects of EdU and BrdU from Literature. (Note: Direct quantitative data for this compound was not found in the reviewed literature).
Impact on DNA Damage Signaling Pathways
A significant drawback of EdU is its ability to induce a DNA damage response (DDR), which can confound experimental results.[1][2] Upon incorporation into DNA, EdU can trigger the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) and p53, key regulators of the DDR pathway.[1][2] This activation can lead to cell cycle arrest and apoptosis.
In contrast, this compound is reported to have a minimal impact on genome function and does not cause significant cellular arrest or inhibition of DNA synthesis.[5][6] This suggests that this compound does not activate the DNA damage signaling cascade to the same extent as EdU. The likely reason for this difference is the 2'-fluoro-arabinofuranosyl modification, which may result in a DNA structure that is not recognized as "damaged" by the cellular machinery.
Experimental Protocols
The following is a general protocol for a this compound cell proliferation assay for fluorescence microscopy. This protocol is based on standard EdU assay protocols and should be optimized for your specific cell type and experimental conditions.
Materials and Reagents
-
This compound (2'-Deoxy-2'-fluoro-5-ethynyluridine)
-
DMSO (for this compound stock solution)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Click-iT® reaction buffer kit (or individual components: copper (II) sulfate (B86663) (CuSO4), fluorescent azide, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Experimental Workflow
Detailed Methodology
-
Cell Seeding:
-
Seed cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Allow cells to adhere and grow overnight.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 10 µM, but this should be optimized.
-
Remove the old medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours for a pulse, or longer for continuous labeling). The incubation time will depend on the cell cycle length of your cell line.
-
-
Fixation:
-
Remove the this compound containing medium and wash the cells once with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with wash buffer.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves mixing the reaction buffer, copper sulfate, fluorescent azide, and a reducing agent.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear counterstain.
-
Conclusion
This compound represents a significant advancement in the field of cell proliferation analysis. Its low cytotoxicity and minimal impact on the cell cycle and DNA damage response pathways make it a superior alternative to BrdU and EdU for a wide range of applications, particularly those requiring long-term observation or high-fidelity preservation of cellular processes. By utilizing the robust and sensitive click chemistry detection method, researchers can obtain reliable and reproducible data on DNA synthesis while minimizing experimental artifacts. This technical guide provides the necessary information for the successful implementation of this compound-based assays, empowering researchers to explore the dynamics of cell proliferation with greater accuracy and confidence.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
F-ara-EdU: A Technical Guide to its Mechanism of Action in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2′S)-2′-Deoxy-2′-fluoro-5-ethynyluridine, or F-ara-EdU, is a synthetic analog of the nucleoside thymidine (B127349). It has emerged as a powerful tool for labeling newly synthesized DNA in living cells.[1][2][3] Unlike its predecessors, such as BrdU (5-bromo-2'-deoxyuridine) and even the more recent EdU (5-ethynyl-2'-deoxyuridine), this compound offers a significant advantage: markedly reduced cytotoxicity.[2][3][4] This property makes it particularly suitable for long-term cell tracking studies, pulse-chase experiments, and other applications where maintaining normal cellular function is paramount.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its comparative advantages, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action
This compound's utility lies in its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3] Its mechanism can be broken down into three key stages: cellular uptake and activation, incorporation into DNA, and detection.
Cellular Uptake and Metabolic Activation
Once introduced to cells, this compound is transported across the cell membrane. Inside the cell, it undergoes a series of phosphorylation events to become this compound triphosphate (F-ara-EdUTP). This process is initiated by cellular nucleoside kinases. Given its structural similarity to other arabinosyl nucleosides like ara-C, it is highly probable that deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of this compound. Subsequent phosphorylation to the diphosphate (B83284) and then the active triphosphate form is carried out by other cellular kinases.
Metabolic activation pathway of this compound.
Incorporation into DNA by DNA Polymerase
The active form, this compound-TP, acts as a substrate for DNA polymerases. During DNA replication, it competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the newly synthesized DNA strand. DNA polymerases recognize the triphosphate form and incorporate this compound monophosphate into the growing DNA chain.[5][6][7]
Detection via Click Chemistry
The key to this compound's utility as a labeling agent is the presence of a terminal alkyne group. This alkyne group is a bioorthogonal handle, meaning it does not react with endogenous molecules within the cell.[1][2] After incorporation into DNA, the alkyne group can be specifically and efficiently detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][8][9][10] In this reaction, a fluorescently labeled azide (B81097) is "clicked" onto the alkyne group of the incorporated this compound, allowing for sensitive and robust detection via fluorescence microscopy or flow cytometry.[8][9][10]
Comparative Analysis: this compound vs. EdU
The primary advantage of this compound over EdU lies in its significantly lower cytotoxicity.[2][3][4] EdU, while an improvement over BrdU, has been shown to induce DNA damage responses, cell cycle arrest, and apoptosis in a variety of cell types.[3] The arabinofuranosyl configuration of this compound is thought to be responsible for its reduced toxicity, likely by altering its interaction with cellular enzymes and reducing the perturbation of DNA structure upon incorporation.[2][3]
Quantitative Data on Cytotoxicity and DNA Incorporation
While numerous studies qualitatively describe this compound as less toxic than EdU, comprehensive, publicly available tables of comparative IC50 values and DNA incorporation rates across a wide range of cell lines are limited. The following tables summarize the general findings and provide a framework for the type of data researchers should aim to generate in their own comparative experiments.
Table 1: Comparative Cytotoxicity of this compound and EdU (Illustrative)
| Cell Line | Compound | IC50 (µM) | Citation |
| HeLa | EdU | >100 | [11] |
| HeLa | This compound | Not Reported (qualitatively less toxic) | [2][3] |
| Jurkat | EdU | ~20-50 (varies with exposure time) | [3] |
| Jurkat | This compound | Not Reported (qualitatively less toxic) | [2][3] |
| Primary Neurons | EdU | Toxic at standard labeling concentrations | [3] |
| Primary Neurons | This compound | Significantly less toxic | [2] |
Note: The IC50 values for EdU can vary significantly depending on the cell line, exposure duration, and the assay used. The information for this compound is primarily qualitative, emphasizing its lower toxicity profile.
Table 2: Comparative DNA Incorporation Efficiency (Illustrative)
| Cell Line | Compound | Labeling Concentration (µM) | Labeling Duration (hr) | % Positive Cells (Flow Cytometry) | Citation |
| Various | EdU | 10 | 1-2 | High | [9][10] |
| Various | This compound | 10 | 1-2 | Comparable to EdU | [2][3] |
Note: Both EdU and this compound are efficiently incorporated into the DNA of proliferating cells. The primary difference is not in the efficiency of incorporation for labeling purposes but in the downstream cellular consequences.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to compare the cytotoxic effects of this compound and EdU using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound and EdU
-
Cell line of interest (e.g., HeLa, Jurkat)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of dilutions of this compound and EdU in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: DNA Synthesis Assay using this compound and Click Chemistry
This protocol details the labeling of newly synthesized DNA with this compound and its detection using a fluorescent azide via click chemistry for analysis by fluorescence microscopy.
Materials:
-
This compound
-
Cell line of interest grown on coverslips
-
Complete cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 1-10 µM. Incubate for the desired pulse duration (e.g., 1-2 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For each coverslip, mix:
-
43 µL Click reaction buffer
-
2 µL CuSO4 solution (100 mM)
-
0.5 µL Fluorescent azide stock (e.g., 10 mM in DMSO)
-
5 µL Sodium ascorbate solution (100 mM, freshly prepared)
-
-
Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Workflow for this compound DNA Synthesis Assay.
Conclusion
This compound represents a significant advancement in the field of DNA labeling for cell proliferation studies. Its mechanism of action, centered on its incorporation into newly synthesized DNA and subsequent detection via click chemistry, is both robust and efficient. Most importantly, its reduced cytotoxicity compared to other thymidine analogs like EdU and BrdU opens up new possibilities for long-term and sensitive experiments where preserving cellular health is critical. While more comprehensive quantitative data on its comparative efficacy is needed, the available evidence strongly supports its use as a superior alternative for a wide range of applications in cell biology, cancer research, and drug development.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA polymerase recognition of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
F-ara-EdU: A Technical Guide to a Novel Nucleoside Analog for Cellular Proliferation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for studying DNA synthesis and cell proliferation. Its unique chemical structure, featuring a fluorine atom at the 2' position of the arabinofuranosyl ring, confers reduced cytotoxicity compared to other commonly used nucleoside analogs such as BrdU and EdU. This property makes this compound particularly valuable for long-term cell tracking and in vivo studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its mechanism of action, metabolic activation, and potential in drug development. Detailed experimental protocols and data are presented to assist researchers in utilizing this innovative molecule.
Chemical Structure and Properties
This compound is a pyrimidine (B1678525) nucleoside analog with a chemical structure designed for metabolic labeling of DNA.
Systematic IUPAC Name: 1-((2R,3S,4S,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethynyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Synonyms: 2'-Deoxy-2'-fluoro-5-ethynyluridine, (2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine
Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂O₅[1] |
| Molecular Weight | 270.21 g/mol [2] |
| CAS Number | 95740-26-4[1] |
| Canonical SMILES | C#CC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HF |
| InChI Key | YEEGMPUOCRQFRV-IBCQBUCCSA-N |
Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF.[1] |
| Storage | Store at -20°C, protected from light. |
Mechanism of Action and Metabolism
This compound exerts its effects by acting as a surrogate for thymidine during DNA replication. Its mechanism involves cellular uptake, metabolic activation through phosphorylation, incorporation into newly synthesized DNA, and subsequent detection.
Cellular Uptake and Metabolic Activation
This compound enters the cell via nucleoside transporters.[3] Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, F-ara-EdUTP. This process is initiated by deoxycytidine kinase (dCK), which catalyzes the initial phosphorylation to this compound monophosphate.[4][5] Subsequent phosphorylations are carried out by other cellular kinases.
Incorporation into DNA and Detection
The active F-ara-EdUTP is incorporated into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle. The ethynyl (B1212043) group on the uracil (B121893) base serves as a bioorthogonal handle for detection. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[2] A fluorescently labeled azide (B81097) can be "clicked" onto the ethynyl group of the incorporated this compound, allowing for sensitive and specific visualization of cells that have undergone DNA replication.
Key Advantages over BrdU and EdU
This compound offers significant advantages over traditional nucleoside analogs:
-
Reduced Cytotoxicity: The 2'-fluoro-arabino configuration of this compound results in significantly lower cytotoxicity compared to EdU and BrdU.[2][6] This allows for longer-term labeling studies with minimal perturbation of cell cycle progression and viability.
-
No DNA Denaturation Required: Unlike BrdU detection, which requires harsh DNA denaturation steps that can damage cellular morphology and epitopes for antibody staining, this compound detection via click chemistry is a mild process, preserving cellular integrity.
-
High Sensitivity and Specificity: The click reaction is highly specific and efficient, leading to a high signal-to-noise ratio and sensitive detection of DNA synthesis.
Experimental Protocols
The following are generalized protocols for the use of this compound in common cell biology applications. Optimization may be required for specific cell types and experimental conditions.
Cell Proliferation Assay (Microscopy)
This protocol outlines the steps for labeling and detecting this compound in cultured cells for analysis by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Buffer (e.g., Tris-buffered saline)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 1-10 µM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with fixative solution for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash cells with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells with wash buffer.
-
Counterstain nuclei with DAPI.
-
Wash cells with PBS.
-
Mount coverslips and image using a fluorescence microscope.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution by combining this compound labeling with a DNA content stain.
Procedure:
-
Cell Labeling: Label cells with this compound as described above.
-
Harvest and Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells in ice-cold ethanol (B145695) (e.g., 70%) while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Click Reaction and DNA Staining:
-
Wash cells with PBS.
-
Perform the click reaction as described above.
-
Wash cells with PBS.
-
Resuspend cells in a DNA staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. This compound positive cells will represent the S-phase population, which can be further resolved based on DNA content.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool for drug development, particularly in the field of oncology.
Efficacy and Cytotoxicity Studies
This compound can be used to assess the anti-proliferative effects of novel drug candidates. By measuring the incorporation of this compound in cancer cell lines treated with a test compound, researchers can determine the IC50 value, which represents the concentration of the drug that inhibits cell proliferation by 50%. Due to its low intrinsic cytotoxicity, this compound provides a more accurate assessment of the drug's effect compared to more toxic analogs.
Table of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Data Not Yet Available | - | - |
| (Further research is needed to establish a comprehensive panel of IC50 values for this compound across various cancer cell lines.) | | |
Mechanisms of Drug Resistance
Resistance to nucleoside analog drugs is a significant challenge in cancer therapy. Mechanisms of resistance can include:
-
Decreased activity of activating enzymes: Reduced expression or mutations in deoxycytidine kinase (dCK) can impair the phosphorylation of this compound to its active form.[7]
-
Altered nucleoside transporter expression: Changes in the expression of nucleoside transporters can limit the cellular uptake of this compound.[7]
-
Enhanced DNA repair mechanisms: Cancer cells may upregulate DNA repair pathways to counteract the effects of DNA-incorporated nucleoside analogs.
This compound can be employed to study these resistance mechanisms. For example, comparing this compound incorporation in drug-sensitive and drug-resistant cell lines can help elucidate the role of cellular uptake and metabolism in the resistance phenotype.
Conclusion
This compound represents a significant advancement in the field of nucleoside analogs for studying DNA synthesis and cell proliferation. Its reduced cytotoxicity, coupled with a highly sensitive and specific detection method, makes it an invaluable tool for a wide range of applications in cell biology and drug development. As research continues, this compound is poised to play an increasingly important role in unraveling the complexities of cellular proliferation and in the development of novel therapeutic strategies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antileukemic Potential of Sodium Caseinate in Cytarabine-Resistant HL60-CR50 Human Leukemia Cells | MDPI [mdpi.com]
Navigating the Landscape of Cell Proliferation Assays: A Technical Guide to F-ara-EdU, EdU, and BrdU
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of biological inquiry. The choice of assay can significantly impact experimental outcomes, influencing data interpretation and the direction of research. This in-depth technical guide provides a comprehensive comparison of three key thymidine (B127349) analogs used in cell proliferation assays: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), and the lesser-known but promising (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU). We delve into their mechanisms of action, provide detailed experimental protocols, and present a quantitative comparison to empower researchers in selecting the optimal tool for their specific needs.
Introduction to Thymidine Analog-Based Cell Proliferation Assays
The fundamental principle of these assays lies in the introduction of a synthetic nucleoside that mimics thymidine, a natural building block of DNA. During the S-phase of the cell cycle, when DNA replication occurs, these analogs are incorporated into the newly synthesized DNA of proliferating cells. Subsequent detection of the incorporated analog provides a direct measure of DNA synthesis and, by extension, cell proliferation.
Mechanism of Action and Detection
BrdU (5-bromo-2'-deoxyuridine) is a well-established thymidine analog that is incorporated into replicating DNA.[1] Its detection relies on the use of specific monoclonal antibodies that recognize the BrdU molecule.[2] A significant drawback of this method is the requirement for harsh DNA denaturation, typically using acid or heat, to expose the BrdU epitopes for antibody binding.[1][2] This process can compromise the structural integrity of the cell and may interfere with the detection of other cellular markers.[2][3]
EdU (5-ethynyl-2'-deoxyuridine) represents a significant advancement. It contains a terminal alkyne group that, once incorporated into DNA, can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[4][5] This reaction involves covalently linking a fluorescently labeled azide (B81097) to the alkyne group of EdU. The key advantage is that this detection method is significantly milder than the DNA denaturation required for BrdU, thus better preserving cellular and tissue morphology.[1][6]
This compound ((2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine) is a more recent addition to the toolkit. Similar to EdU, it is detected using click chemistry.[7] Its distinguishing feature is its reported lower cytotoxicity compared to both EdU and BrdU, making it particularly suitable for long-term studies and in vivo experiments where cell viability is paramount.[7]
Comparative Analysis: this compound vs. EdU vs. BrdU
To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative differences between the three thymidine analogs.
| Feature | This compound | EdU | BrdU |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | Immunohistochemistry with anti-BrdU antibodies |
| DNA Denaturation Required | No | No | Yes (e.g., HCl, heat, DNase)[1] |
| Assay Time | Shorter | Shorter (~2-4 hours for detection)[8] | Longer (>4 hours, often with overnight incubation)[8] |
| Sensitivity | High | High[6] | High, but can be dependent on denaturation efficiency |
| Signal-to-Noise Ratio | High (Expected) | Generally reported to have a superior signal-to-noise ratio compared to BrdU.[2] | Can be variable, with potential for higher background staining.[9] |
| Multiplexing Capability | Excellent | Excellent, due to mild reaction conditions.[2] | Limited, due to harsh denaturation step that can destroy epitopes.[8] |
| Cytotoxicity | Generally considered the least toxic of the three.[7] | Can be more cytotoxic and genotoxic than BrdU at similar concentrations.[7][10] | Known to have cytotoxic and mutagenic effects.[10][11] |
Table 1: Qualitative Comparison of this compound, EdU, and BrdU
| Parameter | This compound | EdU | BrdU |
| Typical Working Concentration | 1-10 µM (cell type dependent) | 1-10 µM (a common starting point is 10 µM)[12][13] | 10-100 µM (a common starting point is 10 µM)[14] |
| Reported Cytotoxicity | Lower than EdU and BrdU.[7] | Higher cytotoxicity and genotoxicity than BrdU.[7][10] EdU-induced HPRT mutation was approximately 65 per 10^5 cells at 1 µM.[10] | BrdU substitution increased HPRT mutation frequency to 19 per 10^5 cells at 1 µM.[10] |
| Assay Time (Detection Step) | ~30 minutes (Click reaction) | ~30 minutes (Click reaction)[4] | > 4 hours (including antibody incubations)[8] |
Table 2: Quantitative Comparison of this compound, EdU, and BrdU
Experimental Protocols
Detailed methodologies for performing cell proliferation assays with each analog are provided below. It is crucial to optimize parameters such as labeling concentration and incubation time for each specific cell type and experimental condition.
This compound Cell Proliferation Assay Protocol (General)
This protocol is based on the principles of click chemistry detection and should be optimized for your specific application.
1. Cell Labeling: a. Culture cells to the desired confluency. b. Add this compound to the culture medium at a final concentration of 1-10 µM. c. Incubate for the desired period (e.g., 1-24 hours) under standard culture conditions.
2. Cell Fixation and Permeabilization: a. Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). b. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature. c. Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS. d. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature. e. Wash the cells twice with 3% BSA in PBS.
3. Click Chemistry Reaction: a. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, copper (II) sulfate, and a reducing agent in a reaction buffer. b. Remove the wash solution and add the Click-iT® reaction cocktail to the cells. c. Incubate for 30 minutes at room temperature, protected from light.
4. Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS. b. (Optional) Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342. c. Wash the cells twice with PBS.
5. Imaging and Analysis: a. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
EdU Cell Proliferation Assay Protocol
1. Cell Labeling: a. Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight.[4] b. Prepare a 2X working solution of EdU in fresh, pre-warmed culture medium. A final concentration of 10 µM is a common starting point.[13] c. Remove half of the medium from the cells and add an equal volume of the 2X EdU solution.[4] d. Incubate the cells for the desired period (e.g., 1-4 hours) under optimal growth conditions.[12]
2. Cell Fixation and Permeabilization: a. Aspirate the EdU-containing medium and wash the cells with PBS. b. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[4] c. Wash the cells twice with 3% BSA in PBS. d. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[4]
3. Click Chemistry Detection: a. Wash the cells twice with 3% BSA in PBS. b. Prepare the Click-iT® reaction cocktail containing a fluorescent azide, CuSO4, and a buffer additive.[4] c. Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[4][15]
4. Washing and Nuclear Staining: a. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[4] b. (Optional) For nuclear counterstaining, incubate the cells with a solution of Hoechst 33342 in PBS for 30 minutes at room temperature, protected from light.[15] c. Wash the cells twice with PBS.[15]
5. Imaging: a. Mount the coverslips onto microscope slides with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets.
BrdU Cell Proliferation Assay Protocol
1. BrdU Labeling: a. Add BrdU to the cell culture medium to a final concentration of 10 µM.[2] b. Incubate the cells for the desired pulse duration (e.g., 1-24 hours).[2]
2. Cell Fixation and Permeabilization: a. Aspirate the medium, wash the cells with PBS, and fix with 3.7% formaldehyde in PBS for 15-30 minutes at room temperature.[2] b. Wash the cells with PBS and permeabilize with a solution such as 0.1% Triton™ X-100 in PBS for 10-15 minutes.[2]
3. DNA Denaturation: a. Wash the cells with PBS and then incubate with 2N HCl for 10-60 minutes at room temperature to denature the DNA.[2] b. Aspirate the HCl and neutralize the cells by adding a neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5) for 5-10 minutes at room temperature.[14]
4. Immunostaining: a. Wash the cells with PBS and block with a blocking buffer (e.g., PBS containing BSA and/or serum) for 30-60 minutes.[2] b. Incubate with a primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[2] c. Wash the cells three times with PBS. d. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[2]
5. Washing and Counterstaining: a. Wash the cells three times with PBS. b. (Optional) Counterstain the nuclei with DAPI or Hoechst 33342.
6. Analysis: a. Analyze the cells using fluorescence microscopy or flow cytometry.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and the core concepts, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The choice between this compound, EdU, and BrdU for cell proliferation assays depends on the specific experimental requirements.
-
BrdU remains a valid option, particularly when extensive historical data exists for comparison or when cost is a primary concern. However, researchers must be mindful of the harsh denaturation step and its potential to compromise sample integrity and limit multiplexing capabilities.
-
EdU offers a significant improvement over BrdU with its faster, milder, and more robust click chemistry-based detection. This makes it highly suitable for a wide range of applications, including high-content screening and experiments requiring co-staining with other antibodies. However, its potential for higher cytotoxicity compared to BrdU should be considered, and concentrations should be carefully optimized.
-
This compound emerges as a compelling alternative, especially for long-term in vivo studies or experiments with sensitive cell lines where minimizing toxicity is crucial. While it shares the advantages of click chemistry with EdU, its lower cytotoxic profile makes it the preferred choice for preserving cell health and function over extended periods.
Ultimately, by understanding the nuances of each method, researchers can make an informed decision to select the most appropriate tool for their cell proliferation studies, leading to more accurate and reliable data in the pursuit of scientific discovery and therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. vectorlabs.com [vectorlabs.com]
F-ara-EdU: A Superior Tool for In Vivo Cell Proliferation Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the dynamic landscape of in vivo research, the precise and minimally disruptive tracking of cell proliferation is paramount. For decades, thymidine (B127349) analogs like BrdU have been the cornerstone of such studies. However, the advent of click chemistry and novel nucleoside analogs has ushered in a new era of enhanced precision and reduced toxicity. Among these, (2’S)-2’-deoxy-2’-fluoro-5-ethynyluridine (F-ara-EdU) has emerged as a superior alternative for in vivo investigations. This technical guide provides a comprehensive overview of the distinct advantages of this compound, detailed experimental protocols, and a comparative analysis against traditional methods, empowering researchers to leverage this advanced tool for more accurate and reliable in vivo studies.
Introduction: The Need for a Better In Vivo Proliferation Marker
Studying cell proliferation in a living organism is fundamental to understanding a vast array of biological processes, from development and tissue regeneration to cancer progression and the efficacy of therapeutic interventions. The ideal in vivo cell proliferation marker should be readily incorporated into newly synthesized DNA, be easily and specifically detected, and, most importantly, exert minimal perturbation on the biological system under investigation.
Traditional methods utilizing 5-bromo-2’-deoxyuridine (BrdU) have been instrumental but are hampered by significant drawbacks. The detection of incorporated BrdU requires harsh DNA denaturation steps, which can compromise tissue morphology, mask other cellular epitopes for multiplex analysis, and introduce variability.[1][2] Furthermore, both BrdU and the more recent 5-ethynyl-2’-deoxyuridine (EdU) can exhibit cytotoxicity, induce DNA damage, and cause cell cycle arrest, particularly in long-term studies, thereby confounding experimental outcomes.[3][4][5]
This compound addresses these limitations by offering a unique combination of low toxicity, high sensitivity, and a mild detection method, making it an exemplary tool for in vivo research where long-term cell survival and deep-tissue imaging are critical.[3][4]
Core Advantages of this compound
This compound distinguishes itself from other nucleoside analogs through several key advantages that are particularly beneficial for in vivo studies:
-
Reduced Cytotoxicity: this compound is significantly less toxic than both BrdU and EdU.[3][4] This lower toxicity profile is crucial for long-term in vivo experiments where maintaining the health and viability of the organism is essential for obtaining meaningful data. The reduced impact on cell health minimizes perturbations to the biological system being studied.
-
Minimal Impact on Cell Cycle and DNA Synthesis: Unlike EdU, which can cause cell cycle arrest at the G2/M checkpoint and inhibit DNA synthesis, this compound has little to no such effects.[3][4] This makes it an ideal candidate for pulse-chase experiments aimed at "birth-dating" DNA and tracking cell fate over extended periods without artificially altering cell cycle dynamics.
-
High Sensitivity and Deep Tissue Imaging: The detection of this compound via the copper-catalyzed azide-alkyne "click" reaction is highly sensitive.[3][4] The small size of the fluorescent azide (B81097) molecules used for detection allows for excellent penetration into complex tissues, enabling high-resolution imaging deep within whole-mount preparations and large organ explants.[6]
-
Mild Detection Protocol Preserves Specimen Integrity: The click chemistry-based detection of this compound does not require harsh DNA denaturation.[2] This gentle method preserves the structural integrity of tissues and cells, allowing for superior morphological analysis and compatibility with multiplexing, such as co-staining with antibodies against other cellular markers.[2]
-
Compatibility with BrdU for Dual-Labeling Studies: this compound is fully compatible with BrdU in pulse-chase experiments, allowing for sophisticated experimental designs to track different populations of proliferating cells over time.[3]
Data Presentation: Comparative Analysis
While direct, comprehensive in vivo quantitative comparisons of cytotoxicity across multiple studies are limited, the available data consistently demonstrates the superior profile of this compound. The following tables summarize the key comparative aspects based on available literature.
Table 1: Qualitative Comparison of In Vivo Proliferation Markers
| Feature | This compound | EdU | BrdU |
| Toxicity | Low[3][4] | High[3][4][5] | Moderate[3][4] |
| Cell Cycle Arrest | Little to none[3][4] | Yes (G2/M)[5] | Can occur |
| DNA Synthesis Inhibition | Little to none[3] | Yes[5] | Can occur |
| Detection Method | Click Chemistry | Click Chemistry | Antibody-based |
| DNA Denaturation | Not required[2] | Not required[2] | Required[1] |
| Tissue Integrity | Excellent preservation | Good preservation | Can be compromised[1] |
| Sensitivity | High[3][4] | High[6] | Moderate |
| Deep Tissue Imaging | Excellent[3] | Good[6] | Limited |
| Multiplexing | Highly compatible | Compatible | Limited by denaturation[1] |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| EdU | CHO (wild type) | 88 nM | [6] |
| BrdU | CHO (wild type) | 15 µM | [6] |
| EdU | DNA repair-deficient cells | 2.1 - 25 nM | [6] |
| BrdU | DNA repair-deficient cells | 0.30 - 0.63 µM | [6] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Incorporation
This compound, as a thymidine analog, is processed by the cell's endogenous nucleotide salvage pathway. It is sequentially phosphorylated by cellular kinases to its triphosphate form, F-ara-EdUTP. DNA polymerases then incorporate F-ara-EdUTP into newly synthesized DNA during the S-phase of the cell cycle.
Metabolic activation and incorporation of this compound into DNA.
Experimental Workflow for In Vivo this compound Labeling and Detection
The general workflow for an in vivo experiment using this compound involves administration of the compound to the animal, a chase period, tissue collection and processing, followed by the click chemistry reaction to visualize the labeled cells.
A generalized workflow for in vivo this compound labeling studies.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in common in vivo models. Note that optimal concentrations and incubation times may vary depending on the specific animal model, tissue, and experimental goals, and should be empirically determined.
In Vivo Labeling of Proliferating Cells in Mice
This protocol is adapted from established EdU labeling procedures and is suitable for this compound.
Materials:
-
This compound
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Administration:
-
Chase Period:
-
The chase period will depend on the experimental question. For labeling actively dividing cells, a chase period of 2-4 hours is often sufficient.[7] For cell fate tracking, longer chase periods (days to weeks) are necessary.
-
-
Tissue Harvest and Processing:
-
At the end of the chase period, euthanize the mouse according to approved institutional protocols.
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues.
-
Dissect the tissues of interest and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissues by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.
-
Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.
-
Microinjection of this compound into Zebrafish Embryos
This protocol is based on standard zebrafish embryo microinjection techniques.[8]
Materials:
-
This compound
-
Nuclease-free water or appropriate buffer
-
Microinjection needle
-
Microinjector setup
-
Agarose (B213101) injection plates
-
Zebrafish embryos (one-cell stage)
Procedure:
-
Preparation of Injection Mix:
-
Dissolve this compound in nuclease-free water to a final concentration of 1-10 µM. A small amount of phenol (B47542) red can be added to visualize the injection.
-
-
Embryo Preparation:
-
Collect freshly fertilized zebrafish embryos and align them in the troughs of an agarose injection plate.
-
-
Microinjection:
-
Load the this compound solution into a microinjection needle.
-
Calibrate the microinjector to deliver a volume of approximately 1-2 nL.
-
Carefully inject the this compound solution into the yolk of one-cell stage embryos.
-
-
Incubation and Chase:
-
After injection, transfer the embryos to fresh E3 medium and incubate at 28.5°C.
-
The chase period will vary depending on the developmental stage and biological question being addressed.
-
-
Fixation:
-
At the desired time point, fix the embryos in 4% PFA in PBS overnight at 4°C.
-
Click Chemistry Detection of this compound in Tissue Sections
This protocol is a general procedure for detecting incorporated this compound.
Materials:
-
Tissue sections on slides
-
PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Rehydration and Permeabilization:
-
Rehydrate the tissue sections in PBS.
-
Permeabilize the sections by incubating in permeabilization buffer for 15-20 minutes at room temperature.
-
Wash the sections twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the copper sulfate, fluorescent azide, and sodium ascorbate (B8700270) to the reaction buffer in that order.
-
Cover the tissue sections with the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sections three times with wash buffer for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with DAPI.
-
Wash the sections with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Conclusion
This compound represents a significant advancement in the field of in vivo cell proliferation analysis. Its low toxicity, minimal impact on cell cycle progression, and the mild, highly sensitive click chemistry-based detection method collectively address the major limitations of previous thymidine analogs. For researchers conducting long-term in vivo studies, deep-tissue imaging, and experiments requiring the preservation of delicate tissue architecture and compatibility with multiplex labeling, this compound is the superior choice. By adopting this compound, scientists and drug development professionals can achieve more accurate, reliable, and biologically relevant insights into the complex dynamics of cell proliferation within a living organism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the microinjection of free fatty acids and triacylglycerol in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rwdstco.com [rwdstco.com]
F-ara-EdU Cytotoxicity: A Comparative Analysis Against Other Thymidine Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of cancer and antiviral therapies is continually evolving, with nucleoside analogs remaining a cornerstone of treatment regimens. These compounds, which mimic endogenous nucleosides, disrupt DNA synthesis and repair, leading to cytotoxicity in rapidly proliferating cells. Among these, F-ara-EdU ((2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine) has emerged as a notable thymidine (B127349) analog. This technical guide provides a comprehensive comparison of the cytotoxicity of this compound with other prominent thymidine analogs, including EdU, BrdU, Trifluridine, Gemcitabine (B846), and Ara-C. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their relative potencies, mechanisms of action, and the experimental protocols for their evaluation.
Comparative Cytotoxicity Data
The cytotoxic potential of nucleoside analogs is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available quantitative data on the cytotoxicity of this compound and its counterparts. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: Comparative Cytotoxicity (IC50) of this compound, EdU, and BrdU
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Various | Generally less toxic than EdU and BrdU | [1] |
| EdU | CHO (wild type) | 88 nM | [2] |
| BrdU | CHO (wild type) | 15 µM | [2] |
Table 2: Cytotoxicity (IC50) of Trifluridine
| Compound | Cell Line | IC50 Value | Reference |
| Trifluridine | HCT116MBD4tru | Lower than control cells | [3] |
| Trifluridine | Rabbit Corneal Epithelium | More toxic than BVDU, intermediate to IDU | [4] |
Table 3: Comparative Cytotoxicity (IC50) of Gemcitabine and Ara-C
| Compound | Cell Line | IC50 Value | Reference |
| Gemcitabine | Lymphoblastoid cell lines (197 lines) | 25.3 ± 30.7 nM (mean ± SD) | [5] |
| Ara-C | Lymphoblastoid cell lines (197 lines) | 8.4 ± 14.3 µM (mean ± SD) | [5] |
| Gemcitabine | HL-60, RPMI-8392, Molt-3 | 3 to 10 nM (48h exposure) | [5] |
| Ara-C | HL-60, RPMI-8392, Molt-3 | 26 to 52 nM (48h exposure) | [5] |
| Gemcitabine | Pancreatic cancer cell lines (FA6, Capan-1) | 5 nM to 105 nM | [6] |
| Ara-C | KG-1 (parental) | ~1 µM | [7] |
| Ara-C | MOLM13 (parental) | ~0.1 µM | [7] |
Mechanisms of Action and Signaling Pathways
The cytotoxicity of thymidine analogs stems from their ability to interfere with fundamental cellular processes, primarily DNA synthesis and integrity. Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which can then be incorporated into replicating DNA. This incorporation leads to a variety of downstream consequences, including chain termination, DNA damage, cell cycle arrest, and ultimately, apoptosis.
This compound
This compound is a synthetic analog of thymidine that is less toxic than EdU and BrdU.[1] Its mechanism of action involves its incorporation into DNA, which leads to the termination of DNA strand elongation.[8] This disruption of DNA synthesis is a key contributor to its cytotoxic effects.
Trifluridine
Trifluridine, a fluorinated thymidine analog, exerts its cytotoxic effects through multiple mechanisms. After conversion to its triphosphate form, it is incorporated into DNA, leading to DNA dysfunction and strand breaks.[9][10] Additionally, its monophosphate form inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby depleting the pool of natural thymidine available for DNA synthesis.[11]
Gemcitabine and Ara-C
Gemcitabine (dFdC) and Cytarabine (Ara-C) are deoxycytidine analogs that, after phosphorylation to their active triphosphate forms (dFdCTP and Ara-CTP), are incorporated into DNA. This incorporation leads to "masked chain termination" in the case of Gemcitabine, where one additional nucleotide is added before DNA synthesis is halted.[12] Both analogs also inhibit ribonucleotide reductase, depleting the cell of deoxynucleotides necessary for DNA synthesis.[12] The resulting DNA damage and replication stress trigger cell cycle arrest and apoptosis, often involving the activation of caspases.[13][14]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug development. The following section details common experimental protocols used to evaluate the cytotoxic effects of thymidine analogs.
General Experimental Workflow for Cytotoxicity Assessment
A typical workflow for comparing the cytotoxicity of different nucleoside analogs involves several key steps, from cell culture preparation to data analysis.
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the thymidine analogs for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
2. Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cytotoxicity.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate or culture dish.
-
Drug Treatment: Treat the cells with various concentrations of the thymidine analogs for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically those containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
The comparative analysis of this compound and other thymidine analogs reveals a spectrum of cytotoxic potencies and diverse mechanisms of action. While this compound appears to be a less toxic alternative to EdU and BrdU, its direct comparison with clinically established drugs like Trifluridine, Gemcitabine, and Ara-C requires further investigation with standardized experimental conditions. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to conduct such comparative studies and to better understand the therapeutic potential of these important compounds. The continued exploration of the signaling pathways activated by these analogs will be crucial for the development of more effective and targeted cancer and antiviral therapies.
References
- 1. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activator protein 1 promotes gemcitabine-induced apoptosis in pancreatic cancer by upregulating its downstream target Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro study of ophthalmic antiviral agent toxicity on rabbit corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
The Principle of F-ara-EdU Detection by Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The detection of de novo DNA synthesis is a cornerstone of research in cell biology, oncology, and drug development. For decades, the gold standard for this has been the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU), followed by antibody-based detection. However, the requirement for harsh DNA denaturation in the BrdU protocol can compromise cellular integrity and limit multiplexing capabilities. The advent of click chemistry has introduced a powerful alternative: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is detected via a bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
This technical guide focuses on a next-generation nucleoside analog, (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU). This compound offers a significant advantage over both BrdU and EdU due to its markedly lower cytotoxicity.[1][2] This reduced toxicity allows for long-term labeling experiments and the study of sensitive cell populations with minimal perturbation of the cell cycle, making it an ideal tool for in-depth studies of cell fate, quiescence, and DNA repair.[1][2] This document provides a comprehensive overview of the principles of this compound detection, a detailed experimental protocol, a quantitative comparison with other thymidine analogs, and visualizations of the underlying chemical and biological processes.
The Core Principle: Click Chemistry Detection of this compound
The detection of this compound is a two-step process that leverages the principles of metabolic labeling and the specificity of click chemistry.
Step 1: Metabolic Incorporation of this compound
This compound is a synthetic analog of thymidine, a natural building block of DNA.[1] When introduced to cells in culture or in vivo, this compound is recognized by the cellular machinery and incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key structural feature of this compound is the presence of a terminal alkyne group at the 5-position of the uracil (B121893) base. This alkyne group is bioorthogonal, meaning it is chemically inert within the biological system and does not participate in any native biochemical reactions. The fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety is believed to contribute to the reduced cytotoxicity of this compound compared to EdU.[1][2]
Step 2: Click Chemistry-Based Detection
Following incorporation into the DNA, the alkyne-functionalized this compound can be detected using a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne of this compound is covalently ligated to a fluorescently labeled azide (B81097) probe. This reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole ring, effectively "clicking" the fluorescent probe onto the DNA of proliferating cells. The small size of the fluorescent azide allows for efficient penetration into the cell and nucleus without the need for the harsh DNA denaturation steps required for BrdU antibody binding.[1]
Quantitative Comparison of Thymidine Analogs
The primary advantage of this compound lies in its reduced impact on cell health and cycle progression compared to BrdU and EdU. This makes it particularly suitable for long-term studies where maintaining the physiological state of the cells is critical.
| Parameter | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (this compound) |
| Detection Method | Immunohistochemistry (Antibody-based) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |
| DNA Denaturation | Required (e.g., HCl, heat, DNase) | Not required | Not required |
| Cytotoxicity | Known to be mutagenic and can be toxic to cells, potentially affecting the cell cycle. | Can be more cytotoxic and genotoxic than BrdU at similar concentrations. Induces DNA damage and can cause cell cycle arrest.[3] | Significantly less toxic than both BrdU and EdU. Causes little to no cellular arrest or inhibition of DNA synthesis.[1][2] |
| Cell Cycle Perturbation | Can perturb the cell cycle. | Induces G2/M cell cycle arrest at concentrations as low as 100-200 nM.[1] | Minimal impact on cell cycle progression. After 72h incubation with 1 µM this compound, ~90% of HeLa cells subsequently incorporated BrdU, indicating normal cell cycle progression. In contrast, <10% of EdU-treated cells incorporated BrdU under the same conditions.[1] |
| Suitability for Long-term Studies | Limited due to toxicity. | Limited due to toxicity and cell cycle arrest. | Ideal for long-term studies, including pulse-chase experiments and tracking of quiescent cells.[1][2] |
Detailed Experimental Protocol: this compound Labeling and Detection in Mammalian Cells
This protocol provides a general framework for this compound labeling and detection in adherent mammalian cells for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
4.1 Materials
-
This compound (e.g., from Vector Labs, Lumiprobe)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in dH₂O)
-
Reducing agent (e.g., 500 mM L-ascorbic acid or sodium ascorbate (B8700270) in dH₂O, freshly prepared)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
4.2 Protocol
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Culture cells to the desired confluency on coverslips in a multi-well plate.
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired labeling period (can range from minutes to days, depending on the experiment).
-
-
Fixation and Permeabilization:
-
Remove the this compound-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with wash buffer.
-
Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.
-
Remove the permeabilization solution and wash the cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:
-
435 µL Click reaction buffer
-
10 µL CuSO₄ solution (final concentration: 2 mM)
-
5 µL Fluorescent azide stock solution (e.g., 5 mM in DMSO, final concentration: 50 µM)
-
50 µL Reducing agent solution (final concentration: 50 mM)
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the click reaction cocktail and wash the cells twice with wash buffer.
-
-
Nuclear Staining and Imaging:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Visualizing the Application: Tracking Quiescent Cells
A key application of the low-toxicity this compound is in pulse-chase experiments to identify and track quiescent or slowly dividing cells. In this experimental design, a population of cells is first labeled with this compound (the "pulse"). After a period of time, a second thymidine analog, such as BrdU, is added (the "chase"). Cells that were actively dividing during the initial pulse will incorporate this compound. Cells that remain quiescent will not. During the chase period, actively dividing cells will then incorporate BrdU. By using different detection methods for this compound (click chemistry) and BrdU (immunohistochemistry with a different colored fluorophore), one can distinguish between different cell populations.
Conclusion
This compound, in conjunction with click chemistry, represents a significant advancement in the study of DNA synthesis and cell proliferation. Its low cytotoxicity and minimal impact on the cell cycle open up new avenues for long-term live-cell imaging and the delicate analysis of cellular processes such as stem cell quiescence and DNA repair. For researchers and drug development professionals, this compound provides a more reliable and less intrusive tool to probe the intricate dynamics of the cell cycle, offering a clearer window into the mechanisms of disease and the effects of novel therapeutics.
References
F-ara-EdU: A Non-Toxic Alternative for Long-Term Cell Labeling - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term tracking of cell proliferation and fate is a cornerstone of research in developmental biology, oncology, and regenerative medicine. For decades, thymidine (B127349) analogs such as Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU) have been the workhorses for labeling dividing cells. However, their utility in long-term studies is hampered by their inherent cytotoxicity, which can induce DNA damage, cell cycle arrest, and apoptosis, thereby confounding experimental outcomes. This technical guide introduces (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) as a superior, non-toxic alternative for long-term cell labeling. We provide a comprehensive overview of this compound, including its mechanism of action, comparative toxicity data, detailed experimental protocols, and the signaling pathways involved in nucleoside analog-induced toxicity.
Introduction: The Challenge of Long-Term Cell Labeling
The ability to accurately monitor cell division over extended periods is crucial for understanding complex biological processes. Traditional methods using thymidine analogs like BrdU and EdU have been instrumental in providing snapshots of cell proliferation.[1][2] However, these compounds are not without significant drawbacks. Both BrdU and EdU are known to be toxic antimetabolites that can lead to DNA instability, cell-cycle arrest, and even cell death, particularly with prolonged exposure.[1][2] This toxicity can significantly impact the biological processes under investigation, making it difficult to obtain reliable data in long-term experiments.
This compound emerges as a solution to this long-standing problem. This fluorinated arabinofuranosyl derivative of ethynyluracil offers selective DNA labeling with minimal impact on genome function across diverse tissue types.[1][2] Its reduced toxicity profile makes it an ideal candidate for pulse-chase experiments and long-term cell fate studies where cell viability and normal physiological function are paramount.[1][3][4]
Mechanism of Action and Reduced Toxicity of this compound
Like other thymidine analogs, this compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, the ethynyl (B1212043) group of this compound can be detected with high sensitivity and specificity using a copper(I)-catalyzed azide-alkyne "click" reaction with a fluorescently labeled azide.[1][5]
The key advantage of this compound lies in its unique metabolic activation pathway. The toxicity of BrdU and EdU is partly attributed to their metabolism through cellular nucleoside salvage pathways, which can lead to the generation of toxic intermediates and disruption of the natural nucleotide pool.[1][2] this compound is designed to bypass these problematic metabolic steps, thereby minimizing its impact on cellular function.[1] While the precise enzymatic steps are still under investigation, it is hypothesized that the 2'-fluoro-arabinose configuration of this compound alters its recognition by certain kinases in the salvage pathway, preventing the accumulation of toxic metabolites.
Comparative Data: this compound vs. EdU and BrdU
The reduced toxicity of this compound has been demonstrated in various studies. While direct, extensive quantitative comparisons are still emerging, the available data consistently show a significant advantage of this compound for long-term cell viability and normal cell cycle progression.
Table 1: Comparative Cytotoxicity of Thymidine Analogs
| Compound | Cell Line | Concentration (µM) | Exposure Time | % Cell Viability (relative to control) | Reference |
| This compound | HeLa | 1 | 72 h | ~95% | [4] |
| EdU | HeLa | 1 | 72 h | <10% | [4] |
| BrdU | CHO | 1 | 24 h | No significant cytotoxicity | |
| EdU | CHO | 1 | 24 h | No significant cytotoxicity | |
| BrdU | CHO | 100 | 24 h | No significant cytotoxicity | |
| EdU | CHO | 100 | 24 h | High toxicity |
Table 2: Effects on Cell Cycle Progression
| Compound | Cell Line | Concentration (µM) | Exposure Time | Observed Effect | Reference |
| This compound | HeLa | 1 | 72 h | No significant cell cycle arrest; ~90% of cells subsequently incorporate BrdU. | [4] |
| EdU | HeLa | 1 | 72 h | G2/M arrest; <10% of cells subsequently incorporate BrdU. | [4] |
| BrdU | A549 | Not specified | 8 h | No effect on cell cycle distribution. | [6] |
| EdU | A549 | Not specified | 2 h | Slowed S-phase progression. | [6] |
| EdU | A549 | Not specified | 47 h | Accumulation of cells in G2. | [6] |
Table 3: Induction of DNA Damage
| Compound | Cell Line | Concentration (µM) | Exposure Time | DNA Damage Marker | Observation | Reference |
| This compound | Various | Not specified | Not specified | Not specified | Minimal impact on genome function. | [1] |
| EdU | A549 | Not specified | 2 h | Phosphorylation of ATM, H2AX, p53, Chk2 | Increased DNA damage signaling. | [6] |
| BrdU | A549 | Not specified | 8 h | ATM activation, H2AX phosphorylation | No detectable increase. | [6] |
| EdU | mESC | Not specified | Long-term | γH2AX and 53BP1 foci | Widespread and persistent formation. | [3] |
| BrdU | mESC | Not specified | Long-term | γH2AX foci | Slight increase. | [3] |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
In Vitro Cell Labeling with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
This compound Labeling:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or sterile PBS).
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended. For long-term labeling, concentrations as low as 1 µM can be used.[5]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1 hour for a pulse, or up to several days for continuous labeling).
-
-
Cell Fixation:
-
Remove the this compound-containing medium and wash the cells once with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper(II) sulfate (B86663) solution, and a reducing agent (e.g., sodium ascorbate).
-
Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
In Vivo Labeling with this compound
This compound can be administered to animals via various routes, including intraperitoneal (IP) injection or in drinking water. The following is a general guideline for mice.
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS or another appropriate vehicle.
-
Administration:
-
IP Injection: For pulse labeling, inject mice with a single dose of this compound. A starting dose of 50 mg/kg can be used as a guideline, similar to EdU protocols.[7]
-
Drinking Water: For long-term labeling, this compound can be added to the drinking water. The concentration will need to be optimized for the specific animal model and desired labeling intensity.
-
-
Tissue Harvest and Processing:
-
At the desired time point after this compound administration, euthanize the animal and harvest the tissues of interest.
-
Fix the tissues in 4% paraformaldehyde overnight at 4°C.
-
Process the tissues for cryosectioning or paraffin (B1166041) embedding.
-
-
Staining of Tissue Sections:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval if necessary for co-staining with antibodies.
-
Permeabilize the tissue sections (e.g., with 0.5% Triton® X-100 in PBS).
-
Perform the Click-iT® reaction as described for in vitro labeling.
-
Wash the sections and counterstain with a nuclear stain.
-
Mount and image the sections.
-
Signaling Pathways in Nucleoside Analog-Induced Toxicity
The incorporation of EdU and BrdU into DNA can trigger a DNA damage response (DDR), leading to cell cycle arrest and apoptosis. This response is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.
Upon recognition of DNA damage, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[6] Activation of these pathways leads to the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and the recruitment of DNA repair factors such as 53BP1.[3][6] The sustained activation of this DDR pathway ultimately results in cell cycle arrest, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA.[4][6]
Because this compound has a minimal impact on genome function, it does not significantly activate this DNA damage signaling cascade, allowing for the long-term survival and proliferation of labeled cells.[1]
Conclusion
This compound represents a significant advancement in the field of cell proliferation and tracking. Its low toxicity profile overcomes the major limitations of traditional thymidine analogs like BrdU and EdU, making it an invaluable tool for long-term in vitro and in vivo studies. By providing a reliable method for labeling dividing cells without perturbing their normal physiology, this compound opens up new avenues for research in a wide range of biological disciplines, from fundamental cell biology to preclinical drug development. The adoption of this compound is expected to lead to more accurate and biologically relevant insights into the dynamic processes that govern cell life and death.
References
- 1. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Metabolic Journey of F-ara-EdU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for labeling newly synthesized DNA in proliferating cells.[1][2][3] Its significantly lower cytotoxicity compared to other nucleoside analogs, such as bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), makes it particularly well-suited for long-term cell tracking and in vivo studies where maintaining cellular health is paramount.[1][4] This technical guide provides a comprehensive overview of the metabolic pathway of this compound, from its cellular uptake to its incorporation into DNA and eventual catabolism.
Cellular Uptake
The journey of this compound begins with its transport across the cell membrane. As a hydrophilic nucleoside analog, this compound cannot freely diffuse across the lipid bilayer. Instead, its entry into the cell is mediated by specialized membrane proteins known as nucleoside transporters. The human solute carrier (SLC) superfamilies, specifically the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), are responsible for the uptake of natural nucleosides and their analogs.[2][5] While the specific transporters for this compound have not been definitively identified, it is highly probable that it utilizes one or more of these transporters, such as hENT1, which is a major transporter for a wide range of nucleoside analogs.[3][6]
Anabolic Pathway: Activation through Phosphorylation
Once inside the cell, this compound must be converted into its active triphosphate form, this compound-triphosphate (this compound-TP), to be utilized by DNA polymerases. This activation occurs through a three-step phosphorylation cascade catalyzed by a series of cellular kinases.
Step 1: Monophosphorylation
The initial and rate-limiting step is the conversion of this compound to this compound-monophosphate (this compound-MP). This reaction is catalyzed by a nucleoside kinase. Based on the metabolism of similar arabinosyl and fluorinated pyrimidine (B1678525) nucleosides, the primary candidates for this initial phosphorylation are Thymidine Kinase 1 (TK1) and Deoxycytidine Kinase (dCK) .[7][8][9][10] TK1 is a key enzyme in the thymidine salvage pathway and its expression is tightly regulated in a cell cycle-dependent manner, with peak activity during the S-phase.[10] dCK has a broader substrate specificity and is known to phosphorylate various deoxyribonucleoside analogs.[11][12] The relative contribution of TK1 and dCK to this compound phosphorylation may vary depending on the cell type and its metabolic state.
Step 2: Diphosphorylation
This compound-MP is subsequently phosphorylated to this compound-diphosphate (this compound-DP). This reaction is catalyzed by a nucleoside monophosphate kinase. Thymidylate Kinase (TMPK) is the most likely enzyme to perform this conversion, given its role in phosphorylating dTMP to dTDP.
Step 3: Triphosphorylation
The final phosphorylation step, converting this compound-DP to the active this compound-TP, is carried out by a nucleoside diphosphate (B83284) kinase (NDPK). NDPKs are ubiquitous enzymes with broad substrate specificity, responsible for maintaining the intracellular pool of nucleoside triphosphates.[13]
Incorporation into DNA
The active this compound-TP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized DNA strands by DNA polymerases during the S-phase of the cell cycle. The ethynyl (B1212043) group at the 5-position of the uracil (B121893) base allows for the subsequent detection of incorporated this compound.
Catabolism and Low Cytotoxicity
The reduced cytotoxicity of this compound is a key advantage over other thymidine analogs. This is attributed to two main structural features:
-
Arabinose Configuration: The arabinose sugar moiety in this compound is thought to allow it to bypass some of the metabolic pathways that lead to the toxic effects of other nucleoside analogs.[1][2]
-
2'-Fluoro Group: The presence of a fluorine atom at the 2' position of the sugar ring significantly increases the stability of the N-glycosidic bond. This enhanced stability makes this compound more resistant to cleavage by phosphorylases, preventing the release of the potentially toxic free base, 5-ethynyluracil.
While the precise catabolic pathway of this compound has not been fully elucidated, it is likely degraded through pathways similar to those for other pyrimidine nucleosides, albeit at a much slower rate due to its structural modifications.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and EdU
| Cell Line | Compound | IC50 (µM) | Reference |
| HeLa | EdU | ~10-50 | [14] |
| HeLa | This compound | >100 | [3] |
| Various | EdU | Varies | [14][15][16][17][18][19] |
| Various | This compound | Generally higher than EdU | [3] |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cells for Fluorescence Microscopy
This protocol provides a general guideline for labeling proliferating cells with this compound and detecting its incorporation using a click chemistry reaction. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry detection cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Labeling: Add this compound to the culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time will depend on the cell proliferation rate. For continuous labeling, longer incubation times (e.g., 12-24 hours) with lower concentrations (e.g., 1 µM) can be used.[2] For pulse-labeling, shorter incubation times (e.g., 1-2 hours) with higher concentrations (e.g., 10 µM) are typical.
-
Fixation: After labeling, remove the medium, wash the cells with PBS, and fix with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with the permeabilization buffer for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry detection cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Staining and Mounting: Wash the cells twice with PBS. Stain the nuclei with a suitable counterstain. Wash again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Quantitative Analysis of this compound Incorporation by Flow Cytometry
This protocol allows for the quantification of the percentage of cells in a population that are actively synthesizing DNA.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Click chemistry detection cocktail
-
DNA content stain (e.g., propidium (B1200493) iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling: Culture cells in suspension or in plates. Add this compound to the culture medium as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by centrifugation (for suspension cultures) or by trypsinization followed by centrifugation (for adherent cultures).
-
Fixation: Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in the permeabilization buffer. Incubate for 15 minutes at room temperature.
-
Click Reaction: Centrifuge the permeabilized cells, discard the supernatant, and resuspend the pellet in the click chemistry detection cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
DNA Staining: Wash the cells with permeabilization buffer. Resuspend the cells in a solution containing a DNA content stain.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescent signal from the click reaction will identify the this compound-positive cells (S-phase), and the DNA content stain will allow for the analysis of the cell cycle distribution (G1, S, G2/M phases).[10][20][21][22][23][24]
Conclusion
This compound represents a significant advancement in the field of cell proliferation analysis. Its metabolic pathway, characterized by a three-step phosphorylation to an active triphosphate form and subsequent incorporation into DNA, is similar to that of natural thymidine. However, its unique chemical structure, featuring an arabinose sugar and a 2'-fluoro modification, confers a remarkable degree of metabolic stability and significantly reduced cytotoxicity. This makes this compound an invaluable tool for researchers in various fields, enabling detailed and long-term studies of cell division, tissue homeostasis, and the effects of therapeutic agents on cell proliferation. Further research to definitively identify the specific enzymes and transporters involved in its metabolism and to generate comprehensive quantitative data will undoubtedly enhance its application in both basic research and drug development.
References
- 1. Interaction of arabinosyl nucleotides in K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29. | Semantic Scholar [semanticscholar.org]
- 8. Structures of thymidine kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate-specific deoxycytidine kinase deficiency in 1-beta-D-arabinofuranosylcytosine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Prognostic and predictive value of human equilibrative nucleoside transporter 1 (hENT1) in extrahepatic cholangiocarcinoma: a translational study [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 22. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
F-ara-EdU Incorporation into Replicating DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for labeling and monitoring DNA replication in living cells and organisms. Its unique chemical structure, featuring a fluorine atom at the 2' arabinose position, confers significantly lower cytotoxicity and reduced impact on the cell cycle compared to other commonly used nucleoside analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[1][2][3] This makes this compound particularly well-suited for long-term cell tracking, pulse-chase experiments, and in vivo studies where maintaining cellular health and function is paramount.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of incorporation, comparative advantages, detailed experimental protocols, and its applications in various research fields, including cancer biology and drug development.
Introduction
The study of DNA replication is fundamental to understanding cell proliferation, development, and disease. For decades, researchers have relied on the incorporation of modified nucleosides to label newly synthesized DNA. While effective, traditional analogs like BrdU and EdU are known to be toxic, causing DNA instability, cell-cycle arrest, and even cell death.[1][3] These adverse effects can confound experimental results, particularly in sensitive cell types or long-term studies.
This compound was developed to overcome these limitations.[1][2] Its arabinofuranosyl configuration minimizes its impact on genome function, resulting in little to no inhibition of DNA synthesis or cell cycle arrest.[1][2] Like EdU, this compound contains a terminal alkyne group, enabling its detection through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2] This allows for the covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes or biotin, for visualization and quantification.
Mechanism of Incorporation and Detection
The metabolic pathway of this compound incorporation into replicating DNA is analogous to that of other thymidine analogs.
Once inside the cell, this compound is phosphorylated by cellular kinases to its triphosphate form, which is then incorporated into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle. The incorporated this compound can then be detected using click chemistry.
Data Presentation: Comparative Analysis of Nucleoside Analogs
While specific IC50 values for this compound are not widely published, qualitative and comparative studies consistently demonstrate its lower toxicity profile compared to EdU and BrdU.
Table 1: Qualitative Comparison of this compound, EdU, and BrdU
| Feature | This compound | EdU | BrdU |
| Toxicity | Low[1][2] | Moderate to High | Moderate |
| Cell Cycle Perturbation | Minimal to none[1][2] | Can cause S-phase and G2/M arrest | Can cause cell cycle arrest |
| DNA Damage Response | Not extensively studied | Induces DNA damage signaling | Can induce DNA damage |
| Detection Method | Click Chemistry | Click Chemistry | Antibody-based |
| Detection Harshness | Mild | Mild | Harsh (requires DNA denaturation) |
| Suitability for Long-Term Studies | High[1] | Moderate | Low |
| In Vivo Applicability | High[1][2] | Moderate | Moderate |
Table 2: Reported IC50 Values for EdU and BrdU in Chinese Hamster Ovary (CHO) Cells
| Compound | IC50 (in nucleotide/nucleoside deficient media) | Reference |
| EdU | 88 nM | [4] |
| BrdU | 15 µM | [4] |
Experimental Protocols
The following protocols are adapted from established methods for EdU labeling and detection and can be optimized for use with this compound.
In Vitro this compound Labeling of Adherent Cells
-
Cell Plating: Plate cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere and recover overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or PBS.
-
Labeling: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). For initial experiments, a concentration of 5 µM for 1-2 hours is a good starting point. For longer incubations, the concentration can be reduced to 1 µM.[2]
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period under their normal growth conditions.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Then, permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
Click Chemistry Reaction for this compound Detection
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For each coverslip, mix the following in order:
-
43 µL 1x Click-iT® reaction buffer
-
2 µL CuSO₄ solution
-
0.125 µL Fluorescent azide stock solution
-
5 µL Reaction buffer additive
-
-
Incubation: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. Add 0.5 mL of the Click-iT® reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
DNA Staining (Optional): If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Flow Cytometry Analysis of this compound Incorporation
-
Cell Labeling: Label cells in suspension or adherent cells (trypsinized after labeling) with this compound as described in section 4.1.
-
Fixation and Permeabilization: After labeling and washing, fix and permeabilize the cells using a commercially available kit or a standard protocol (e.g., formaldehyde followed by saponin-based permeabilization buffer).
-
Click Reaction: Perform the click chemistry reaction in suspension according to the manufacturer's protocol for flow cytometry-based detection.
-
DNA Staining: Resuspend the cells in a DNA staining solution (e.g., propidium (B1200493) iodide with RNase A) and incubate as required.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore and DNA dye.
Signaling Pathways and Cellular Responses
DNA Damage Response
While this compound is designed to be minimally perturbing, the incorporation of any nucleoside analog has the potential to be recognized by the cell's DNA damage response (DDR) machinery. The primary sensors of DNA damage are the kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). While direct studies on this compound's impact on these pathways are limited, it is plausible that high levels of incorporation or prolonged exposure could trigger a DDR.
Applications in Research and Drug Development
The low toxicity and high sensitivity of this compound make it a valuable tool in a variety of research applications:
-
Cancer Research: this compound can be used to assess the anti-proliferative effects of novel cancer therapeutics in vitro and in vivo. Its suitability for long-term studies allows for the investigation of drug effects over extended periods.
-
Developmental Biology: The ability to perform pulse-chase experiments with this compound enables the "birth-dating" of cells and the tracking of their lineage during development.[1][2]
-
Neuroscience: this compound can be used to study neurogenesis and the turnover of neural stem cell populations.
-
Radiosensitizer Development: The related compound, fludarabine (B1672870) (F-ara-A), has been shown to act as a radiosensitizer.[5] This suggests that this compound could be explored as a tool to identify and evaluate novel radiosensitizing agents in preclinical studies.
Conclusion
This compound represents a significant advancement in the field of DNA replication labeling. Its low cytotoxicity and minimal impact on cellular processes provide researchers with a more reliable and less intrusive method for studying cell proliferation and dynamics. While further research is needed to fully characterize its interaction with the DNA damage response machinery and to establish standardized quantitative toxicity data, this compound is poised to become an indispensable tool for a wide range of applications in basic research, biotechnology, and drug discovery.
References
- 1. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization of mouse sarcoma cells by fludarabine (F-ara-A) or gemcitabine (dFdC), two nucleoside analogues, is not mediated by an increased induction or a repair inhibition of DNA double-strand breaks as measured by pulsed-field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Bioorthogonal Labeling with F-ara-EdU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of bioorthogonal labeling utilizing (2’S)-2’-deoxy-2’-fluoro-5-ethynyluridine (F-ara-EdU). It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of this advanced cell proliferation assay, from its core mechanism to practical experimental protocols.
Introduction to this compound and Bioorthogonal Labeling
This compound is a synthetic analog of the nucleoside thymidine.[1][2] Its unique chemical structure allows it to be metabolically incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle.[1][2] This incorporation serves as a powerful marker for DNA replication and, by extension, cell proliferation.
The detection of this compound is achieved through a bioorthogonal chemical reaction known as a "click" reaction. This refers to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where the ethynyl (B1212043) group on the this compound molecule rapidly and specifically reacts with a fluorescently labeled azide (B81097) probe.[1][3] The term "bioorthogonal" signifies that this reaction occurs within a biological system without interfering with native biochemical processes.
This compound has emerged as a superior alternative to traditional proliferation markers like bromodeoxyuridine (BrdU) and even its predecessor, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). The primary advantages of this compound lie in its significantly lower cytotoxicity and its minimal impact on the cell cycle, making it particularly suitable for long-term studies, in vivo experiments, and applications where maintaining cell health and function is critical.[3][4]
The Mechanism of this compound Labeling and Detection
The process of this compound-based cell proliferation analysis can be broken down into two key stages: metabolic labeling and bioorthogonal detection.
2.1. Metabolic Labeling: During the S-phase of the cell cycle, actively dividing cells synthesize new DNA. Due to its structural similarity to thymidine, this compound is recognized by the cellular machinery and incorporated into the nascent DNA strands in place of thymidine.[1] This step effectively "tags" the DNA of proliferating cells.
2.2. Bioorthogonal Detection (Click Chemistry): Following the labeling phase, the incorporated this compound is detected using a copper(I)-catalyzed click reaction.[3] This involves the introduction of a fluorescent azide which covalently binds to the alkyne group of this compound, resulting in a stable triazole linkage.[3] The cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.
Diagram of the this compound Labeling and Detection Workflow
References
Methodological & Application
Application Note: F-ara-EdU Staining for Cell Proliferation Analysis in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental biological process crucial for development, tissue homeostasis, and disease progression. Accurate measurement of DNA synthesis is essential for assessing cell health, genotoxicity, and the efficacy of therapeutic agents.[1] For years, methods like BrdU (5-bromo-2'-deoxyuridine) incorporation have been the standard, but they require harsh DNA denaturation steps that can compromise sample integrity.[2][3] The introduction of EdU (5-ethynyl-2'-deoxyuridine) offered a significant improvement by utilizing "click chemistry" for detection, eliminating the need for denaturation.[4][5]
However, both BrdU and EdU can exhibit cytotoxicity, inducing DNA instability and cell-cycle arrest, which can interfere with long-term studies.[6] (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) has emerged as a superior alternative.[6] It is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7] this compound is significantly less toxic than both BrdU and EdU, causing minimal impact on cell-cycle progression or DNA synthesis inhibition.[6][8] This makes this compound ideal for sensitive applications, long-term cell survival studies, and pulse-chase experiments.[7][8] Detection is achieved through a highly specific and efficient copper(I)-catalyzed click reaction between the ethynyl (B1212043) group of this compound and a fluorescently labeled azide (B81097).[4][6]
Principle of the Assay
The this compound staining protocol is a two-step process:
-
Incorporation: this compound, a nucleoside analog of thymidine, is added to the cell culture medium and is incorporated into the DNA of actively dividing cells during the S-phase.[5]
-
Detection: After fixation and permeabilization, the incorporated this compound is detected using a click reaction. A fluorescent azide covalently binds to the alkyne group of this compound, resulting in a stable, fluorescently labeled triazole ring that can be visualized by fluorescence microscopy or flow cytometry.[4][5] This detection method is highly sensitive and does not require DNA denaturation.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 6. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo F-ara-EdU Labeling in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2'-S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a synthetic analog of thymidine (B127349) used for the detection of de novo DNA synthesis, a hallmark of cellular proliferation.[1] As a next-generation nucleoside analog, this compound offers a significant advantage over traditional methods like BrdU and even the more recent EdU, primarily due to its markedly lower cytotoxicity.[2] This reduced toxicity minimizes perturbations to normal cell cycle progression, making this compound an ideal choice for long-term studies, pulse-chase experiments, and sensitive models where maintaining tissue homeostasis is critical.[2]
Incorporated into replicating DNA during the S-phase of the cell cycle, this compound's alkyne group allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] This bioorthogonal reaction is highly specific and efficient, enabling sensitive and robust detection of proliferating cells in situ with fluorescently-labeled azides.[1][3] These application notes provide a detailed protocol for the in vivo labeling of proliferating cells in mouse models using this compound, from reagent preparation to tissue processing and fluorescent detection.
Data Presentation
Table 1: Recommended this compound Dosages for In Vivo Mouse Studies (Adapted from EdU Protocols)
| Administration Route | Dosage Range (per injection) | Vehicle | Typical Injection Volume | Notes |
| Intraperitoneal (I.P.) | 10 - 200 mg/kg body weight | PBS | 100 - 200 µL | A dosage of 50 mg/kg is often sufficient for near-maximal labeling intensity.[4][5] Higher doses (up to 200 mg/kg) may be used for rigorous quantitative comparisons to ensure saturation of labeling.[6] |
| Subcutaneous (S.C.) | 10 - 100 mg/kg body weight | PBS | 50 - 100 µL | May be suitable for sustained release or when repeated injections are necessary. |
| Administration in Drinking Water | 0.2 - 1.0 mg/mL | Water | ad libitum | Ideal for long-term labeling studies. The solution should be protected from light and replaced every 2-3 days.[7] |
Table 2: Comparison of Thymidine Analogs for In Vivo Proliferation Assays
| Feature | This compound | EdU | BrdU |
| Detection Method | Copper(I)-catalyzed click chemistry | Copper(I)-catalyzed click chemistry | Immunohistochemistry (Antibody-based) |
| DNA Denaturation Required | No | No | Yes (Harsh conditions, e.g., acid or heat) |
| Reported Cytotoxicity | Low; minimal impact on cell cycle progression.[2] | Moderate; can induce cell cycle arrest and DNA damage at higher concentrations.[2] | Low to moderate; can have antimetabolite effects. |
| Sensitivity | High | High | Moderate to high |
| Protocol Duration | Short (Click reaction is typically 30 minutes) | Short (Click reaction is typically 30 minutes) | Long (Requires lengthy antibody incubation steps) |
| Compatibility with IHC | High; mild detection conditions preserve epitopes. | High; mild detection conditions preserve epitopes. | Moderate; DNA denaturation can destroy some epitopes. |
Experimental Protocols
Part 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile PBS. A common stock concentration is 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Working Solution for Injection: Based on the desired dosage (see Table 1) and the weight of the mice, calculate the required volume of the this compound stock solution. Dilute the stock solution with sterile PBS to a final concentration that allows for an injection volume of 100-200 µL per mouse. For example, for a 50 mg/kg dose in a 25g mouse, you would need 1.25 mg of this compound.
-
Sterilization: Sterilize the final this compound working solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the prepared solution immediately or store it at -20°C for short-term storage, protected from light. For long-term storage, consult the manufacturer's instructions.
Part 2: In Vivo this compound Labeling of Mouse Tissues
Procedure:
-
Animal Handling: Handle all mice in accordance with institutional guidelines and approved animal care and use protocols.
-
Administration:
-
For Pulse Labeling: Administer the prepared this compound solution via intraperitoneal (I.P.) injection.[7] The timing of tissue harvest will depend on the proliferation rate of the cells of interest, typically ranging from 2 to 24 hours post-injection.[4]
-
For Long-Term Labeling: Provide this compound in the drinking water at a concentration of 0.2-1.0 mg/mL.[7] Ensure the water bottle is protected from light and replace the this compound solution every 2-3 days.
-
-
Tissue Harvest: At the desired time point, euthanize the mouse using an approved method.
-
Tissue Collection and Fixation:
-
Perfuse the mouse with cold PBS followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues in situ.
-
Dissect the tissues of interest and post-fix them in 4% PFA for 4-24 hours at 4°C.
-
After fixation, wash the tissues with PBS and then cryoprotect them by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) at 4°C until the tissue sinks.
-
Embed the cryoprotected tissues in Optimal Cutting Temperature (OCT) compound and freeze them for cryosectioning. Alternatively, tissues can be processed for paraffin (B1166041) embedding.
-
Part 3: Detection of this compound in Tissue Sections via Click Chemistry
Materials:
-
Cryosectioned or paraffin-embedded tissue sections on slides
-
PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click chemistry reaction cocktail (components typically include a fluorescent azide (B81097), copper (II) sulfate, and a reducing agent/buffer additive)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Slide Preparation:
-
For cryosections, allow the slides to warm to room temperature.
-
For paraffin sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol (B145695) washes.
-
-
Permeabilization: Wash the sections with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15-20 minutes at room temperature.[8]
-
Washing: Wash the sections twice with PBS.
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use.
-
Incubate the tissue sections with the reaction cocktail for 30 minutes at room temperature, protected from light.[9]
-
-
Washing: Wash the sections twice with PBS.
-
Nuclear Counterstaining: Incubate the sections with a nuclear counterstain such as DAPI for 5-10 minutes.
-
Final Washes and Mounting: Wash the sections with PBS and then mount with an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear counterstain.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound incorporation into newly synthesized DNA during S-phase.
Experimental Workflow
Caption: Experimental workflow for in vivo this compound labeling in mice.
Click Chemistry Detection Mechanism
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Autophagic regulation of CD8+ T cell metabolic reprogramming defines acute and latent phases of cytomegalovirus infection in vivo [frontiersin.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method to Assess In Vivo Proliferation in Lung Vasculature with EdU: The Case of MMC-Induced PVOD in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for F-ara-EdU Administration in Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the use of F-ara-EdU for labeling proliferating cells in zebrafish embryos, a powerful tool for developmental studies. This compound ((2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine) is a nucleoside analog of thymidine (B127349) that offers significant advantages over traditional methods like BrdU and even the more recent EdU, particularly in its reduced toxicity, making it ideal for long-term developmental studies and pulse-chase experiments.[1][2][3][4]
Introduction to this compound
This compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its key feature is the presence of an ethynyl (B1212043) group, which allows for its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][2] Unlike the harsh acid or heat denaturation required for BrdU antibody detection, the click reaction is gentle, preserving cellular morphology and allowing for multiplexing with other fluorescent probes.
Crucially, this compound is reported to be significantly less toxic to cells than both BrdU and EdU.[1][2][4] EdU, while an improvement on BrdU, can still induce cell-cycle arrest, DNA instability, and necrosis, limiting its use in long-term studies.[1][2] this compound, by contrast, has a minimal impact on genome function and causes little to no cellular arrest or inhibition of DNA synthesis.[1][2][3] This makes it the superior choice for experiments requiring the long-term survival and normal development of the organism.
Key Advantages of this compound in Zebrafish Developmental Studies:
-
Reduced Toxicity: Promotes normal embryonic development, crucial for accurate developmental studies.[1][2][4]
-
High Sensitivity: Allows for robust detection of proliferating cells.[1][2]
-
Mild Detection Method: The click reaction preserves cellular and tissue integrity.
-
Suitability for Long-Term Studies: The low toxicity profile enables tracking of cell lineages and long-term fate studies.[1][2][3]
-
Ideal for Pulse-Chase Experiments: Minimal perturbation of the cell cycle allows for precise "birth-dating" of cells.[1][2]
Data Presentation
Table 1: Comparison of Nucleoside Analogs for Proliferation Studies in Zebrafish Embryos
| Feature | This compound | EdU | BrdU |
| Detection Method | Copper(I)-catalyzed click reaction | Copper(I)-catalyzed click reaction | Antibody-based (requires DNA denaturation) |
| Toxicity Profile | Low toxicity, minimal cell cycle arrest[1][2][3] | More toxic than BrdU, can cause cell cycle arrest[1] | Toxic, can cause DNA instability and necrosis[1][2] |
| Suitability for Long-Term Studies | Excellent[1][2][3] | Limited due to toxicity[1] | Limited due to toxicity and harsh detection |
| Detection Sensitivity | High[1][2] | High | Moderate to High |
| Multiplexing Compatibility | Excellent | Good | Fair (denaturation can affect other epitopes) |
Signaling Pathways and Experimental Workflows
DNA Synthesis and Nucleoside Analog Incorporation
The following diagram illustrates the general pathway of nucleoside incorporation into DNA during the S-phase of the cell cycle, which is the basis for using analogs like this compound.
Caption: Pathway of nucleoside analog incorporation into DNA.
Reduced Toxicity of this compound (Hypothesized Mechanism)
The reduced toxicity of this compound is likely due to its modified arabinose sugar structure, which may be less disruptive to the DNA backbone or less efficiently recognized by DNA repair machinery that could trigger cell cycle arrest or apoptosis.
Caption: Hypothesized mechanism for this compound's reduced toxicity.
Experimental Workflow: Comparative Toxicity and Efficacy
This workflow outlines an experiment to compare the effects of this compound, EdU, and BrdU on zebrafish embryo development and labeling efficiency.
Caption: Workflow for comparing nucleoside analog toxicity and efficacy.
Experimental Protocols
Protocol 1: this compound Administration by Immersion
This protocol is adapted for zebrafish embryos and is suitable for labeling proliferating cells at various developmental stages. Optimization of this compound concentration and incubation time is recommended for specific experimental needs.
Materials:
-
Zebrafish embryos
-
This compound (e.g., from Sigma-Aldrich)
-
DMSO
-
Embryo medium (E3)
-
Pronase (for dechorionation)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Click chemistry detection kit (e.g., Click-iT™ EdU Cell Proliferation Kit from Thermo Fisher Scientific)
Procedure:
-
Embryo Collection and Dechorionation:
-
Collect zebrafish embryos at the desired developmental stage.
-
Dechorionate embryos enzymatically with pronase or manually with forceps to enhance this compound penetration.
-
-
This compound Labeling Solution Preparation:
-
Prepare a 10-20 mM stock solution of this compound in high-quality DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in E3 medium to the desired final concentration. A starting range of 10-100 µM is recommended for optimization.
-
-
Labeling:
-
Transfer dechorionated embryos to a multi-well plate.
-
Remove the E3 medium and add the this compound labeling solution.
-
Incubate at 28.5°C for the desired pulse duration (e.g., 30 minutes to 4 hours). The optimal time will depend on the cell cycle length at the developmental stage of interest.
-
-
Wash and Chase (Optional):
-
Remove the labeling solution and wash the embryos three times with fresh E3 medium.
-
For pulse-chase experiments, return the embryos to fresh E3 medium and continue incubation for the desired chase period.
-
-
Fixation:
-
Fix the embryos in 4% PFA in PBS overnight at 4°C.
-
-
Permeabilization:
-
Wash the fixed embryos three times for 5 minutes each in PBST.
-
Permeabilize the embryos with an appropriate reagent, such as 10 µg/mL Proteinase K in PBST or acetone (B3395972) treatment (-20°C for 7 minutes), depending on the developmental stage and subsequent antibody staining requirements.
-
-
Click Reaction Detection:
-
Follow the manufacturer's protocol for the click chemistry detection kit to label the incorporated this compound with a fluorescent azide. This typically involves incubating the embryos in a reaction cocktail containing the fluorescent azide, a copper catalyst, and a reducing agent for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the embryos thoroughly with PBST to remove unreacted reagents.
-
Counterstain nuclei with DAPI or Hoechst, if desired.
-
-
Imaging:
-
Mount the embryos and image using a confocal or fluorescence microscope.
-
Table 2: Recommended Starting Conditions for this compound Labeling Optimization
| Developmental Stage | Recommended this compound Concentration | Recommended Incubation Time |
| Gastrulation (6-10 hpf) | 10 - 50 µM | 15 - 30 minutes |
| Segmentation (10-24 hpf) | 20 - 100 µM | 30 - 60 minutes |
| Larval Stages (24+ hpf) | 50 - 200 µM | 1 - 4 hours |
Protocol 2: Developmental Toxicity Assay
This protocol can be used to quantify and compare the toxicity of this compound, EdU, and BrdU.
Procedure:
-
Embryo Exposure:
-
Use the experimental workflow described in the diagram above.
-
Expose dechorionated embryos starting from a key developmental stage (e.g., 6 hpf) to a range of concentrations for each nucleoside analog (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) and a vehicle control.
-
-
Toxicity Assessment:
-
At 24, 48, 72, 96, and 120 hours post-fertilization (hpf), score the embryos for lethality (coagulation, lack of heartbeat) and specific developmental malformations (e.g., pericardial edema, yolk sac edema, body axis curvature, fin defects).
-
Calculate the percentage of mortality and the percentage of embryos with malformations for each concentration and time point.
-
-
Data Analysis:
-
Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration causing a specific malformation in 50% of the population) for each compound.
-
Compare the toxicity profiles of the three nucleoside analogs.
-
Conclusion
This compound represents a significant advancement for studying cell proliferation in vivo, particularly in a sensitive developmental model like the zebrafish embryo. Its low toxicity and high efficacy allow for more accurate and long-term studies of cell division, differentiation, and tissue morphogenesis. By following the protocols and considering the comparative data presented here, researchers can effectively implement this compound in their developmental studies to gain deeper insights into the complex processes of embryogenesis.
References
Application Notes and Protocols for F-ara-EdU Detection via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of de novo DNA synthesis is a cornerstone of cell proliferation studies, crucial for evaluating cell health, genotoxicity, and the efficacy of therapeutic agents. Traditional methods relying on bromodeoxyuridine (BrdU) require harsh DNA denaturation steps that can compromise sample integrity. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) offered an improvement by utilizing bioorthogonal click chemistry, eliminating the need for denaturation.[1][2] This document details the use of a next-generation nucleoside analog, (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU), which provides a significant advantage for long-term studies due to its markedly lower toxicity compared to both BrdU and EdU.[3][4]
This compound is selectively incorporated into newly synthesized DNA and can be detected with high sensitivity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[1][3] This method is compatible with various platforms, including fluorescence microscopy and flow cytometry, and can be multiplexed with other fluorescent probes, such as antibodies for immunofluorescence.[5] The reduced cytotoxicity of this compound makes it particularly well-suited for pulse-chase experiments and long-term cell tracking studies where maintaining normal cell cycle progression is critical.[3][4]
Principle of this compound Detection
The detection of this compound incorporation is a two-step process. First, the thymidine (B127349) analog this compound, which contains an alkyne group, is supplied to cells in culture or administered in vivo, where it is incorporated into DNA during the S-phase of the cell cycle. Following fixation and permeabilization, a fluorescent azide (B81097) is introduced. In the presence of a copper(I) catalyst, the azide reacts with the alkyne group of this compound in a highly specific and efficient click reaction, forming a stable triazole linkage. This covalent bond results in the fluorescent labeling of cells that have undergone DNA synthesis.
Signaling Pathways in DNA Synthesis
The process of DNA synthesis is tightly regulated by a complex network of signaling pathways that control cell cycle progression. Key pathways include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. The activity of CDK2, in association with cyclin E and cyclin A, is essential for initiating and progressing through S-phase.[6][7]
-
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway integrates signals from growth factors and nutrients to control cell growth and proliferation.[2][3] mTORC1, a complex of the mTOR pathway, plays a crucial role in promoting the synthesis of proteins, lipids, and nucleotides necessary for cell division.[8]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway relays extracellular signals to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival.[9][10]
Experimental Protocols
The following protocols are adapted from standard EdU detection methods and can be used for this compound. Optimization of this compound concentration and incubation time is recommended for each cell type and experimental condition. A good starting point is a concentration similar to that used for BrdU or EdU.[11]
Protocol 1: this compound Detection for Fluorescence Microscopy
This protocol is suitable for adherent cells grown on coverslips.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization Solution (e.g., 0.5% Triton™ X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (see table below)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342)
-
Deionized Water
Procedure:
-
Cell Labeling:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to the desired working concentration (e.g., 1-10 µM).
-
Incubate cells with the this compound-containing medium for the desired period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with Fixative Solution for 15 minutes at room temperature.
-
Wash cells twice with 3% BSA in PBS.
-
Permeabilize the cells with Permeabilization Solution for 20 minutes at room temperature.
-
Wash cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For one coverslip:
Component Volume 1X Click Reaction Buffer 430 µL Copper Sulfate (CuSO₄) 20 µL Fluorescent Azide Stock 1.2 µL 1X Reaction Buffer Additive 50 µL | Total Volume | 501.2 µL |
-
Remove the wash solution and add the Click Reaction Cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
-
Nuclear Staining and Imaging:
-
Wash cells once with PBS.
-
Stain the nuclei with a suitable counterstain (e.g., DAPI or Hoechst 33342).
-
Wash cells twice with PBS.
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: this compound Detection for Flow Cytometry
This protocol is suitable for cells in suspension.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Click-iT™ Fixative
-
Click-iT™ Saponin-based Permeabilization and Wash Reagent
-
Click Reaction Cocktail (see table below)
-
Fluorescent Azide (e.g., Alexa Fluor™ 647 Azide)
-
Deionized Water
Procedure:
-
Cell Labeling:
-
Incubate cells with the desired concentration of this compound in complete culture medium for the desired length of time.
-
-
Fixation and Permeabilization:
-
Harvest and wash the cells once with 1% BSA in PBS.
-
Fix the cells with 100 µL of Click-iT™ Fixative for 15 minutes at room temperature, protected from light.
-
Wash the cells once with 1% BSA in PBS.
-
Permeabilize the cells by resuspending them in 100 µL of 1X Click-iT™ Saponin-based Permeabilization and Wash Reagent.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For one sample:
Component Volume 1X Click Reaction Buffer 430 µL Copper Sulfate (CuSO₄) 20 µL Fluorescent Azide Stock 1.2 µL 1X Reaction Buffer Additive 50 µL | Total Volume | 501.2 µL |
-
Add 0.5 mL of the Click Reaction Cocktail to each tube.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 1X Click-iT™ Saponin-based Permeabilization and Wash Reagent.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer using the appropriate laser and emission filter for the chosen fluorescent azide.
-
Experimental Workflow: Pulse-Chase Analysis
This compound's low toxicity makes it ideal for pulse-chase experiments to track cell cycle progression and fate.[3][4]
Quantitative Data Summary
The following table summarizes typical reagent concentrations for EdU-based click chemistry assays, which can be used as a starting point for this compound experiments.
| Reagent | Application | Typical Concentration/Incubation |
| This compound/EdU Labeling | ||
| This compound/EdU (in culture) | Microscopy/Flow Cytometry | 1-20 µM for 1-24 hours[11] |
| Fixation | ||
| Formaldehyde | Microscopy/Flow Cytometry | 3.7-4% in PBS for 15 minutes |
| Permeabilization | ||
| Triton™ X-100 | Microscopy | 0.5% in PBS for 20 minutes |
| Saponin-based reagent | Flow Cytometry | 1X solution for 15 minutes |
| Click Reaction | ||
| Copper Sulfate (CuSO₄) | Microscopy/Flow Cytometry | 4 mM (from 100 mM stock) |
| Fluorescent Azide | Microscopy/Flow Cytometry | ~2.5 µM |
| Reaction Buffer Additive | Microscopy/Flow Cytometry | 1X solution |
| Incubation Time | Microscopy/Flow Cytometry | 30 minutes at room temperature |
| Nuclear Staining | ||
| DAPI | Microscopy/Flow Cytometry | 1-5 µg/mL for 15-30 minutes |
| Hoechst 33342 | Microscopy/Flow Cytometry | 1-10 µg/mL for 15-30 minutes |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or low signal | - Inefficient this compound incorporation- Inadequate fixation/permeabilization- Inactive click reaction components | - Optimize this compound concentration and incubation time.- Ensure complete fixation and permeabilization.- Prepare fresh Click Reaction Cocktail immediately before use. Do not use if the buffer additive has turned yellow.[12] |
| High background | - Non-specific binding of fluorescent azide- Autofluorescence | - Increase the number of wash steps after the click reaction.- Include a "no-click" control (without fluorescent azide) to assess autofluorescence. |
| Cell loss (Flow Cytometry) | - Harsh centrifugation | - Optimize centrifugation speed and duration. |
| Poor cell morphology (Microscopy) | - Over-fixation or harsh permeabilization | - Reduce fixation or permeabilization time. Consider alternative, milder detergents. |
Conclusion
The this compound click chemistry protocol offers a sensitive, robust, and less toxic method for detecting DNA synthesis. Its compatibility with various analytical platforms and multiplexing capabilities, combined with its suitability for long-term studies, makes it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively implement this advanced technique to gain deeper insights into cell proliferation and dynamics.
References
- 1. pnas.org [pnas.org]
- 2. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle regulation by the nutrient-sensing mammalian target of rapamycin (mTOR) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of abnormal CDK activity in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. carlroth.com [carlroth.com]
- 12. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Combining F-ara-EdU Staining with Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise analysis of cellular processes such as proliferation, cell cycle progression, and DNA damage response is fundamental in biological research and drug development. The incorporation of nucleoside analogs to label newly synthesized DNA is a cornerstone of these analyses. (2'-S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a thymidine (B127349) analog that offers a significant advantage over traditional labels like BrdU and even the more recent EdU. This compound is notably less cytotoxic, causing minimal cell cycle arrest or DNA synthesis inhibition, which makes it ideal for long-term studies and pulse-chase experiments.[1][2][3][4]
This compound is incorporated into DNA during the S-phase of the cell cycle and is detected through a robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][3][4] This detection method is highly specific and occurs under mild conditions, preserving cellular architecture and, crucially, the epitopes of target proteins for subsequent immunofluorescent staining. The ability to combine this compound labeling with immunofluorescence allows for the simultaneous detection of DNA replication and specific cellular proteins, providing a powerful tool for multi-parameter analysis at the single-cell level.
These application notes provide detailed protocols for combining this compound staining with immunofluorescence for two key applications: cell cycle analysis and the investigation of the DNA damage response.
Data Presentation
Table 1: this compound Labeling and Detection Reagents
| Parameter | Concentration/Value | Incubation Time | Notes |
| This compound (in cell culture medium) | 0.1 - 10 µM[5] | 1 hour to overnight | Optimal concentration and time should be determined empirically for each cell type and experimental goal. For full S-phase labeling, lower concentrations (e.g., 1 µM) and longer incubation times (e.g., 12 hours) can be used to minimize potential toxicity.[6] |
| Fixation (4% Paraformaldehyde in PBS) | 4% | 15 minutes | --- |
| Permeabilization (0.25% Triton X-100 in PBS) | 0.25% | 10 - 20 minutes | Essential for intracellular antibody staining. |
| Click Reaction Cocktail (per sample) | See Protocol Below | 30 minutes | Protect from light during incubation. |
| - Fluorescent Azide | 5 µM | --- | --- |
| - Copper (II) Sulfate | 2 mM | --- | --- |
| - Ascorbic Acid | 10 mM | --- | --- |
Table 2: General Antibody Dilution Guidelines for Immunofluorescence
| Antibody Type | Recommended Dilution Range | Notes |
| Purified Monoclonal/Polyclonal Antibodies | 1 - 10 µg/mL[7] | Titration is essential to determine the optimal dilution for a specific antibody and application. |
| Antiserum/Ascites Fluid | 1:100 - 1:1000[7] | Higher background staining may occur; optimization is critical. |
| Commercially Available Antibodies (example dilutions) | ||
| - Anti-PCNA (clone PC10) | 1:100 - 1:500[8] | A common marker for proliferating cells. |
| - Anti-phospho-Histone H3 (Ser10) | Varies by manufacturer | A marker for mitotic cells. |
| - Anti-γH2AX (phosphorylated Ser139) | Varies by manufacturer | A marker for DNA double-strand breaks. |
| - Secondary Antibodies (e.g., Alexa Fluor conjugated) | 1:500 - 1:2000[9] | Should be highly cross-adsorbed to minimize non-specific binding. |
Table 3: Comparative Cytotoxicity of Nucleoside Analogs
| Nucleoside Analog | Reported Cytotoxicity | Key Considerations |
| This compound | Low ; causes little to no cellular arrest or DNA synthesis inhibition.[1][2][3][4] | Ideal for long-term studies, in vivo experiments, and pulse-chase labeling where cell viability is critical. |
| EdU | Moderate to High ; can induce cytotoxicity, genotoxicity, and cell cycle arrest, particularly at higher concentrations and longer exposures.[10] | The click chemistry detection method is mild, but the analog itself can be toxic. |
| BrdU | Moderate ; known to be mutagenic and can be toxic to cells, potentially affecting the cell cycle.[11] | Requires harsh DNA denaturation for antibody detection, which can damage epitopes and cellular structures. |
Experimental Protocols
Protocol 1: Combined this compound and Immunofluorescence for Cell Cycle Analysis
This protocol describes the co-staining of this compound with an antibody against a cell cycle marker, such as Proliferating Cell Nuclear Antigen (PCNA) or phospho-Histone H3 (pHH3), to delineate cell cycle phases.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-PCNA or anti-pHH3)
-
Fluorophore-conjugated secondary antibody
-
Click reaction components (e.g., from a kit or prepared fresh: Copper (II) Sulfate, Fluorescent Azide, Ascorbic Acid)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
This compound Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 0.1-10 µM.
-
Incubate for the desired pulse duration (e.g., 1-2 hours for S-phase analysis).
-
-
Fixation and Permeabilization:
-
Aspirate the this compound containing medium and wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction for this compound Detection:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for one sample consists of:
-
PBS
-
Copper (II) Sulfate
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Ascorbic Acid (add last to initiate the reaction)
-
-
Aspirate the PBS and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-PCNA or anti-pHH3) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Protocol 2: Combined this compound and Immunofluorescence for DNA Damage Response (DDR) Analysis
This protocol is designed for the co-detection of this compound with a marker of DNA double-strand breaks, such as phosphorylated histone H2AX (γH2AX).
Materials:
-
Same as Protocol 1, with the primary antibody being anti-γH2AX.
-
Optional: DNA damaging agent (e.g., etoposide, ionizing radiation source).
Procedure:
-
Induction of DNA Damage (Optional):
-
Treat cells with a DNA damaging agent at a predetermined concentration and duration to induce a DNA damage response. Include an untreated control.
-
-
This compound Labeling:
-
Add this compound to the culture medium and incubate for the desired duration. This can be done concurrently with or after the DNA damage induction.
-
-
Fixation, Permeabilization, Click Reaction, and Immunofluorescence:
-
Follow steps 2, 3, and 4 from Protocol 1, using anti-γH2AX as the primary antibody.
-
-
Nuclear Counterstaining, Mounting, and Imaging:
-
Follow steps 5 and 6 from Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for combined this compound staining and immunofluorescence.
DNA Damage Response Signaling Pathway
Caption: Key signaling events in the DNA Damage Response (DDR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (2′-дезокси-2′-фтор-5-этинилуридин) | CAS#:95740-26-4 [ru.lumiprobe.com]
- 5. Combined fluorescent in situ hybridization and this compound staining on whole mount Hymenolepis diminuta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
F-ara-EdU Pulse-Chase Experiment: Application Notes and Protocols for Advanced Cell Proliferation and Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of de novo DNA synthesis is fundamental to understanding cell proliferation, cell cycle kinetics, and cell fate. The F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) pulse-chase assay is a powerful technique that offers significant advantages over traditional methods like BrdU and standard EdU labeling. This compound is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] Its key advantage lies in its markedly lower cytotoxicity, which allows for long-term cell survival and tracking of cell lineages without inducing cell cycle arrest or DNA damage, making it ideal for sensitive applications and in vivo studies.[2][3][4]
This document provides detailed protocols for performing this compound pulse-chase experiments in cultured mammalian cells, quantitative data comparisons, and visualizations to guide researchers in designing and executing robust cell proliferation and fate-tracking studies.
Principle of the this compound Pulse-Chase Experiment
The experiment consists of two main phases:
-
Pulse: Cells are incubated for a defined period with medium containing this compound. During this time, all cells undergoing DNA synthesis will incorporate this compound into their newly replicated DNA.
-
Chase: The this compound-containing medium is removed and replaced with fresh medium. Cells are then incubated for various lengths of time. This allows the cohort of labeled cells to progress through the cell cycle, divide, and differentiate.
By analyzing the presence and intensity of the this compound signal at different chase time points, researchers can track the fate of the cells that were proliferating during the pulse. Detection of incorporated this compound is achieved through a highly specific and efficient copper-catalyzed "click" reaction. This reaction involves the covalent ligation of a fluorescently labeled azide (B81097) to the ethynyl (B1212043) group of this compound.[3][4] This method is superior to the antibody-based detection of BrdU as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and antigenicity for multiplexing with immunofluorescence.
Data Presentation
Quantitative Comparison of Thymidine Analogs
The choice of thymidine analog can significantly impact experimental outcomes, particularly in long-term studies. The following table summarizes the key characteristics of this compound, EdU, and BrdU.
| Feature | This compound | EdU (5-ethynyl-2'-deoxyuridine) | BrdU (5-bromo-2'-deoxyuridine) |
| Cytotoxicity | Very Low | Moderate to High | Low to Moderate |
| IC50 (CHO Cells) | Not explicitly available, but stated to be significantly less toxic than EdU.[2][4] | ~75 µM (with nucleotide supplements), ~0.05 µM (without)[1] | ~150 µM (with nucleotide supplements), ~40 µM (without)[1] |
| Detection Method | Copper-Catalyzed Click Chemistry | Copper-Catalyzed Click Chemistry | Antibody-based (requires DNA denaturation) |
| Suitability for Long-Term Studies | Excellent[2][4] | Limited due to toxicity[1] | Moderate |
| In Vivo Applicability | Demonstrated in zebrafish and other models[2][3][4] | Used, but toxicity can be a concern | Widely used |
Representative this compound Pulse-Chase Data
This table illustrates the expected trend in the percentage of this compound positive cells and the mean fluorescence intensity (MFI) over a chase period. The initial pulse labels a cohort of S-phase cells. As these cells divide, the this compound label is distributed between daughter cells, leading to a decrease in MFI. The percentage of labeled cells may initially remain high and then decrease as cells are lost or exit the cell cycle.
| Chase Time (hours) | Percentage of this compound Positive Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 35 | 1500 |
| 12 | 34 | 750 |
| 24 | 33 | 375 |
| 48 | 30 | 180 |
| 72 | 25 | 90 |
Note: These values are illustrative and will vary depending on the cell type, cell cycle length, and experimental conditions.
Experimental Protocols
Protocol 1: this compound Pulse-Chase Labeling of Cultured Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
This compound (e.g., from Lumiprobe, Vector Labs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click chemistry detection kit (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Coverslips or imaging-compatible plates
Procedure:
I. Pulse Phase
-
Seed cells on coverslips or in imaging plates and allow them to adhere and grow to the desired confluency.
-
Prepare the this compound labeling medium by diluting a stock solution of this compound in pre-warmed complete cell culture medium. A final concentration of 1-10 µM is a good starting point.
-
Remove the existing medium from the cells and replace it with the this compound labeling medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-2 hours for actively dividing cells). The pulse duration should be less than the S-phase length of your cell line to label a specific cohort of S-phase cells.
II. Chase Phase
-
After the pulse, remove the this compound labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium (without this compound).
-
Incubate the cells for the desired chase period (e.g., 0, 12, 24, 48, 72 hours).
III. Cell Fixation and Permeabilization
-
After the chase period, remove the culture medium and wash the cells once with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with wash buffer.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with wash buffer.
IV. Click Chemistry Detection
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper sulfate, and a reducing agent in a reaction buffer. Use the cocktail immediately after preparation.
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells twice with wash buffer.
V. Nuclear Staining and Imaging
-
Stain the cell nuclei by incubating with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium, or if using imaging plates, add PBS or mounting medium to the wells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 2: Flow Cytometry Analysis of this compound Labeled Cells
This protocol allows for the quantification of this compound incorporation in a cell population.
Materials:
-
Same as Protocol 1, but cells are grown in culture dishes instead of on coverslips.
-
Trypsin-EDTA or other cell detachment solution.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Perform the Pulse and Chase phases as described in Protocol 1.
-
After the chase period, harvest the cells by trypsinization.
-
Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation.
-
Wash the cells once with PBS.
-
Proceed with Cell Fixation and Permeabilization as described in Protocol 1, performing washes by centrifugation and resuspension.
-
Perform the Click Chemistry Detection as described in Protocol 1.
-
After the final wash, resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, using the appropriate lasers and detectors for your chosen fluorophore. Gate on single cells and analyze the fluorescence intensity of the this compound signal.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound incorporation and detection.
Caption: this compound pulse-chase experimental workflow.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Template-independent Nucleotide Incorporation Catalyzed by a Template-dependent DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Quiescent Cells with F-ara-EdU Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular quiescence, a state of reversible growth arrest, is critical for understanding tissue homeostasis, stem cell biology, and cancer biology. Quiescent cells, being non-proliferative, are often resistant to traditional chemotherapies that target rapidly dividing cells. Therefore, methods to accurately identify and characterize quiescent cells are essential for developing novel therapeutic strategies. F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a nucleoside analog of thymidine (B127349) that offers a superior method for labeling and detecting quiescent cells compared to traditional methods like BrdU and EdU labeling.
This compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its key advantage lies in its significantly lower cytotoxicity and higher sensitivity compared to EdU and BrdU.[1][2] This allows for long-term pulse-chase experiments essential for identifying slow-cycling or quiescent cells, which retain the this compound label over extended periods. Detection is achieved through a bio-orthogonal "click" reaction, which is highly specific and does not require harsh DNA denaturation, thus preserving cellular morphology and antigenicity for multiplexing with other markers.[2]
Principle of Quiescent Cell Detection using this compound
The detection of quiescent cells using this compound is based on a pulse-chase experimental design.
-
Pulse: A population of cells is incubated with this compound for a defined period. During this "pulse," all actively proliferating cells will incorporate this compound into their newly synthesized DNA.
-
Chase: The this compound is then removed and replaced with normal growth medium. As cells continue to divide, the this compound label is diluted with each cell division.
-
Detection: After a chase period, cells that have remained quiescent (i.e., have not divided) will retain a strong this compound signal, while the signal in proliferating cells will be significantly diminished or absent.
This method allows for the specific identification and subsequent analysis of the quiescent cell population.
Advantages of this compound Labeling
-
Low Toxicity: this compound exhibits minimal impact on cell cycle progression and viability, making it ideal for long-term studies where cell survival is crucial.[1][2]
-
High Sensitivity: The click reaction provides a robust and sensitive detection method, allowing for the use of lower concentrations of the labeling reagent and the detection of even low levels of incorporation.[2]
-
Mild Detection Conditions: Unlike BrdU detection, which requires harsh acid or heat-induced DNA denaturation, this compound detection preserves cellular and tissue architecture, allowing for better morphology and compatibility with subsequent immunostaining.
-
Ideal for In Vivo Studies: Due to its low toxicity and high sensitivity, this compound is well-suited for in vivo labeling experiments in model organisms.[2]
Data Presentation: Comparison of DNA Labeling Reagents
| Feature | This compound | EdU | BrdU |
| Detection Method | Copper-catalyzed click chemistry | Copper-catalyzed click chemistry | Immunohistochemistry with anti-BrdU antibody |
| DNA Denaturation Required | No | No | Yes (acid, heat, or DNase treatment) |
| Toxicity | Very Low | Moderate to High | High |
| Sensitivity | High | High | Moderate |
| Signal-to-Noise Ratio | High | High | Variable, prone to higher background[3] |
| Protocol Time | Short (approx. 2-3 hours for detection) | Short (approx. 2-3 hours for detection) | Long (can be >24 hours with antibody incubations) |
| Multiplexing Compatibility | Excellent | Excellent | Limited due to harsh denaturation |
| In Vivo Suitability | Excellent | Good, but toxicity can be a concern | Good, but toxicity and detection are challenging |
Quantitative Comparison of Cytotoxicity (IC50 Values)
| Cell Line | This compound (µM) | EdU (µM) | BrdU (µM) | Reference |
| CHO (wild type) | Not explicitly found, but stated to be less toxic than EdU | ~0.088 | ~15 | [4] |
| DNA repair-deficient CHO cells | Not explicitly found | ~0.0021 - 0.025 | ~0.30 - 0.63 | [4] |
Note: Direct comparative IC50 data for this compound is limited in the literature. However, multiple sources qualitatively confirm its lower toxicity profile compared to EdU and BrdU.[1][2]
Experimental Protocols
In Vitro this compound Pulse-Chase Labeling of Adherent Cells
Materials:
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection kit (containing fluorescent azide (B81097), copper sulfate, and reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Coverslips and culture plates
Protocol:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pulse with this compound:
-
Prepare a working solution of this compound in complete culture medium. A starting concentration of 1-10 µM is recommended. Due to its low toxicity, longer incubation times (e.g., 12-24 hours) at lower concentrations (e.g., 1 µM) can be used to ensure labeling of slow-cycling cells.
-
Remove the existing medium and add the this compound-containing medium to the cells.
-
Incubate for the desired pulse duration (e.g., 2-24 hours) under standard culture conditions.
-
-
Chase:
-
Remove the this compound-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for the desired chase period (this will depend on the cell type's proliferation rate and the experimental question, ranging from hours to several days).
-
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. It is crucial to add the components in the specified order.
-
Remove the PBS and add the click reaction cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells twice with PBS.
-
Incubate the cells with a nuclear counterstain solution for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear counterstain.
-
In Vivo this compound Pulse-Chase Labeling in Zebrafish Larvae
Materials:
-
This compound (stock solution, e.g., 20 mM in DMSO)
-
Microinjection setup
-
Zebrafish embryos/larvae
-
Embryo medium (E3)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., PBS with 0.5% Triton X-100)
-
Click chemistry detection kit
-
Nuclear counterstain
Protocol:
-
Pulse with this compound:
-
For very early developmental stages, microinject a solution of this compound into one-cell stage embryos.[2]
-
For later stages, larvae can be incubated in embryo medium containing this compound (e.g., 10-100 µM) for a defined period (e.g., 1-24 hours).
-
-
Chase:
-
After the pulse, wash the larvae thoroughly with fresh embryo medium to remove the this compound.
-
Transfer the larvae to fresh embryo medium and continue to raise them for the desired chase period.
-
-
Fixation and Permeabilization:
-
At the desired time point, euthanize the larvae and fix them in fixation solution overnight at 4°C.
-
Wash the larvae with PBS containing 0.1% Tween-20 (PBST).
-
Permeabilize the larvae by incubating in an appropriate permeabilization solution. The duration will depend on the larval stage.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as per the manufacturer's instructions.
-
Incubate the larvae in the click reaction cocktail for 1-2 hours at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the larvae extensively with PBST.
-
Incubate with a nuclear counterstain.
-
Wash again with PBST.
-
-
Mounting and Imaging:
-
Mount the larvae in an appropriate medium (e.g., glycerol) for imaging.
-
Image using a confocal or fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Cellular Quiescence
The decision for a cell to enter, maintain, or exit quiescence is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to target quiescent cancer cells or to manipulate stem cell behavior.
Caption: Key signaling pathways regulating the transition between proliferation and quiescence.
Experimental Workflow for Identifying Quiescent Cells
Caption: Experimental workflow for pulse-chase labeling of quiescent cells using this compound.
Logical Relationship of Cell Fates in Pulse-Chase Experiment
Caption: Logical diagram illustrating cell fates in an this compound pulse-chase experiment.
Applications in Drug Development
The ability to reliably identify and isolate quiescent cells using this compound has significant implications for drug development, particularly in oncology.
-
Screening for Drugs Targeting Quiescent Cancer Cells: this compound labeling can be used in high-content screening assays to identify compounds that selectively kill quiescent cancer cells, which are often responsible for tumor recurrence.
-
Evaluating the Efficacy of Senolytic or Quiescence-Inducing Therapies: Researchers can use this compound to assess whether a drug induces a stable quiescent state or, conversely, eliminates senescent or quiescent cells.
-
Understanding Mechanisms of Drug Resistance: By isolating and analyzing the this compound-positive quiescent cell population, researchers can investigate the molecular mechanisms that contribute to drug resistance in these cells.
-
Stem Cell-Based Therapies: In regenerative medicine, this compound can be used to monitor the behavior of transplanted stem cells, distinguishing between those that remain quiescent and those that actively participate in tissue repair.
Conclusion
This compound labeling represents a significant advancement in the study of cellular quiescence. Its low toxicity, high sensitivity, and compatibility with other analytical techniques make it an invaluable tool for researchers in basic science and drug development. The protocols and information provided here offer a comprehensive guide to implementing this powerful technology for the detection and characterization of quiescent cells.
References
- 1. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Cell Tracking Using F-ara-EdU: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term cell tracking is a critical methodology in biological research and drug development, enabling the longitudinal study of cell fate, proliferation, and migration. Traditional methods using thymidine (B127349) analogs like BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) have been widely adopted. However, their use in long-term studies is often hampered by cytotoxicity, which can induce DNA instability, cell-cycle arrest, and necrosis, thereby perturbing the biological processes under investigation.[1][2][3] A superior alternative for such studies is (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine, or F-ara-EdU.[1][2][3]
This compound is a nucleoside analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3] Its unique chemical structure confers significantly lower toxicity compared to BrdU and EdU, allowing for extended experimental timelines with minimal impact on cell health and function.[1][2][3] Detection of incorporated this compound is achieved through a bioorthogonal copper(I)-catalyzed azide-alkyne "click" reaction, which is highly specific and efficient, providing a high signal-to-noise ratio without the need for harsh DNA denaturation steps required for BrdU detection.[1][2][3][4] These properties make this compound an ideal tool for sensitive and long-term in vivo and in vitro cell tracking studies.[1][2][3]
Applications
This compound is particularly well-suited for a variety of long-term cell tracking applications, including:
-
Pulse-Chase Experiments for DNA "Birth Dating": this compound is ideal for pulse-chase experiments to track the lineage and fate of cells over extended periods.[1][2][3] Cells can be pulsed with this compound to label a specific cohort of proliferating cells. These labeled cells can then be tracked over time, even through multiple cell divisions, to understand their differentiation pathways and contributions to tissue development and regeneration.[1][2][3]
-
In Vivo Cell Tracking: Due to its low toxicity, this compound is highly suitable for in vivo studies in model organisms.[1][2][3] It has been successfully used in zebrafish embryos to track the development and identify quiescent and senescent cells.[1][2][3]
-
Combined Labeling Techniques: this compound is fully compatible with other labeling methods, such as BrdU and fluorescent in situ hybridization (FISH).[1][5][6] This allows for multi-parametric analysis, enabling researchers to correlate cell proliferation with gene expression or to sequentially label different cell populations.[5][6]
-
Stem Cell Research: The ability to track cells long-term without affecting their viability or differentiation potential makes this compound a valuable tool for studying stem cell biology, including their migration, engraftment, and differentiation in regenerative medicine applications.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound in comparison to the commonly used thymidine analogs, BrdU and EdU.
| Feature | This compound | EdU | BrdU |
| Toxicity | Low[1][2][3] | High[1][2][3][7] | Moderate[1][2][3] |
| Cell-Cycle Arrest | Minimal to none[1][2][3] | Induces G2/M arrest[1] | Can induce cell cycle arrest |
| Detection Method | Click Chemistry[1][2][3] | Click Chemistry[4][8][9] | Antibody-based |
| DNA Denaturation Required | No[1] | No[4][10] | Yes[4] |
| Sensitivity | High[1][2] | High[1] | Moderate |
| Suitability for Long-Term Tracking | Excellent[1][2][3] | Poor[1] | Limited |
Experimental Protocols
Protocol 1: In Vitro this compound Labeling and Detection for Microscopy
This protocol describes the general steps for labeling cultured cells with this compound and detecting the incorporated label using fluorescence microscopy.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips or in imaging-compatible plates and allow them to adhere and grow to the desired confluency.
-
This compound Labeling (Pulse):
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 1 µM, but this should be optimized for your cell type and experimental duration.[1] For long-term labeling, lower concentrations may be used.[11]
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-24 hours) under normal cell culture conditions.
-
-
Chase Period (Optional):
-
After the pulse, remove the this compound-containing medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium without this compound.
-
Incubate the cells for the desired chase period (hours to days).
-
-
Fixation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the fixative and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.
-
Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a DAPI solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: In Vivo this compound Labeling in Zebrafish Embryos
This protocol provides an example of in vivo this compound labeling for long-term cell tracking in a model organism.
Materials:
-
This compound solution (for microinjection)
-
Zebrafish embryos
-
Microinjection apparatus
-
E3 embryo medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 1% Triton X-100)
-
Click reaction cocktail
-
Mounting medium
Procedure:
-
This compound Microinjection (Pulse):
-
Prepare a solution of this compound for microinjection at a concentration optimized for the developmental stage.
-
At the one-cell stage, microinject the this compound solution into the yolk of the zebrafish embryos.[1]
-
-
Chase Period:
-
Fixation:
-
Fix the embryos in 4% paraformaldehyde in PBS overnight at 4°C.
-
-
Permeabilization:
-
Wash the embryos in PBS and then permeabilize with PBS containing 1% Triton X-100.
-
-
Click Reaction and Imaging:
-
Perform the click reaction as described in Protocol 1.
-
Wash the embryos extensively.
-
Mount the embryos and image using a confocal or fluorescence microscope.
-
Visualizations
This compound Labeling and Detection Workflow
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Combined fluorescent in situ hybridization and F- ara-EdU staining on whole mount Hymenolepis diminuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
F-ara-EdU: A Superior Tool for High-Resolution Analysis of DNA Replication Dynamics
Introduction
(2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine, or F-ara-EdU, is a synthetic thymidine (B127349) analog that has emerged as a powerful tool for studying the dynamics of DNA replication.[1][2] Incorporated into newly synthesized DNA during the S-phase of the cell cycle, this compound offers a less toxic alternative to traditional nucleoside analogs like Bromodeoxyuridine (BrdU) and even the more recent 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[3][4] This key characteristic makes this compound particularly well-suited for long-term cell labeling experiments and in vivo studies where maintaining cellular health and normal cell cycle progression is paramount.[1][2] Detection of incorporated this compound is achieved through a bio-orthogonal "click" chemistry reaction, a highly specific and efficient method that avoids the harsh DNA denaturation steps required for BrdU immunodetection.[3] These features position this compound as an invaluable reagent for researchers in basic science, drug discovery, and clinical development who seek to precisely monitor DNA synthesis and cell proliferation.
Principle of the Method
The this compound-based analysis of DNA replication follows a two-step process. First, cells or organisms are incubated with this compound, which is taken up by the cells and incorporated into replicating DNA by the cellular machinery. The second step involves the detection of the incorporated this compound using a click chemistry reaction. The ethynyl (B1212043) group on this compound reacts with a fluorescently labeled azide (B81097) in the presence of a copper(I) catalyst, resulting in the formation of a stable triazole linkage. This covalent attachment of the fluorophore to the DNA allows for the visualization and quantification of DNA synthesis using various analytical techniques, including fluorescence microscopy and flow cytometry.
Advantages of this compound
This compound presents several distinct advantages over other commonly used thymidine analogs:
-
Reduced Cytotoxicity: this compound exhibits significantly lower toxicity compared to both BrdU and EdU.[1][2] This is a critical advantage for long-term studies, as it minimizes perturbations to the normal cell cycle and reduces the induction of DNA damage responses, which can be a confounding factor with EdU.[3]
-
High Sensitivity and Specificity: The click reaction used for this compound detection is highly specific and occurs under mild conditions, leading to a high signal-to-noise ratio.[3]
-
No DNA Denaturation: Unlike BrdU detection, which requires harsh acid or heat treatment to denature the DNA and allow antibody access, the small size of the fluorescent azide used in the click reaction allows it to readily access the incorporated this compound without disrupting DNA integrity. This preserves cell morphology and allows for the simultaneous detection of other cellular markers.
-
Suitability for In Vivo Studies: The reduced toxicity of this compound makes it an ideal choice for labeling and tracking cell proliferation in living organisms over extended periods.[1][2]
-
Compatibility with Multiplexing: The mild detection protocol for this compound is compatible with immunocytochemistry (ICC), immunofluorescence (IF), and the use of fluorescent proteins, enabling multi-parametric analysis of cellular processes.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications:
-
Cell Cycle Analysis: Accurately identify and quantify the percentage of cells in the S-phase of the cell cycle.
-
Pulse-Chase Experiments: Track the fate of cells that have replicated their DNA during a specific time window.[2]
-
DNA Replication Fork Dynamics: In combination with other nucleoside analogs, this compound can be used to measure the speed and progression of DNA replication forks.
-
DNA Damage Response Studies: Investigate the effects of genotoxic agents on DNA replication and the activation of DNA damage signaling pathways.
-
High-Throughput Screening (HTS) in Drug Discovery: this compound-based assays can be adapted for HTS platforms to screen for compounds that inhibit or promote cell proliferation.[5][6]
-
Evaluating the Mechanism of Action of Anticancer Drugs: Determine whether a drug's cytotoxic effects are mediated through the inhibition of DNA synthesis.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound with other thymidine analogs.
Table 1: Comparison of Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | - | Less toxic than EdU and BrdU | [1][2][4] |
| EdU | CHO | ~10 µM (in presence of nucleotide/nucleoside supplement) | [10] |
| BrdU | CHO | ~100 µM (in presence of nucleotide/nucleoside supplement) | [10] |
| EdU | CHO Wild Type | 88 nM | [11] |
| BrdU | CHO Wild Type | 15 µM | [11] |
| EdU | HR repair-deficient (51D1) | 2.1 nM | [11] |
| BrdU | HR repair-deficient (51D1) | 0.30 - 0.63 µM | [11] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions. The data presented here is for comparative purposes.
Table 2: Comparison of Labeling and Detection Methods
| Feature | This compound | EdU | BrdU |
| Labeling Principle | Incorporation of thymidine analog | Incorporation of thymidine analog | Incorporation of thymidine analog |
| Detection Method | Copper(I)-catalyzed click chemistry | Copper(I)-catalyzed click chemistry | Antibody-based immunodetection |
| DNA Denaturation Required | No | No | Yes (acid, heat, or DNase) |
| Protocol Duration | Short (~2 hours post-labeling) | Short (~2 hours post-labeling) | Long (>4 hours post-labeling) |
| Compatibility with IF/ICC | High | High | Limited due to denaturation |
| In Vivo Suitability | Excellent (low toxicity) | Good (can be toxic long-term) | Good (less toxic than EdU) |
Experimental Protocols
Protocol 1: this compound Labeling and Detection by Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS or saponin-based buffer)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
RNase A
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 1-10 µM. For long-term labeling, lower concentrations (e.g., 1 µM) are recommended.[3]
-
Incubate for the desired period (e.g., 1-2 hours for a pulse, or longer for continuous labeling).
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.
-
Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with permeabilization buffer.
-
-
DNA Staining:
-
Resuspend the cells in a solution containing the DNA stain and RNase A.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. This compound positive cells will show increased fluorescence in the channel corresponding to the fluorescent azide used.
-
Protocol 2: this compound Labeling and Detection by Immunofluorescence Microscopy
Materials:
-
Cells grown on coverslips
-
This compound solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (as in Protocol 1)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (if performing co-staining)
-
Fluorophore-conjugated secondary antibody (if performing co-staining)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Labeling:
-
Incubate cells grown on coverslips with this compound (1-10 µM) in culture medium for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the coverslips twice with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail and add it to the coverslips.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Immunostaining (Optional):
-
Block the coverslips with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the coverslips with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Microscopy:
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: this compound in studying the DNA Damage Response (DDR) pathway.
Conclusion
This compound represents a significant advancement in the tools available for studying DNA replication dynamics. Its low toxicity, combined with a simple and robust detection method, provides researchers with a superior method for labeling and analyzing DNA synthesis in a wide variety of experimental systems. From fundamental studies of the cell cycle to the development of novel anticancer therapies, this compound is poised to facilitate new discoveries and a deeper understanding of the intricate processes that govern genome duplication.
References
- 1. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. High Throughput Screening for Drug Discovery: Continually Transitioning into New Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of F-ara-EdU in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a synthetic analog of the nucleoside thymidine (B127349). It is utilized in molecular biology to label the DNA of actively dividing cells. As a less-toxic alternative to BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine), this compound is particularly advantageous for long-term cell survival studies, pulse-chase experiments, and deep-tissue imaging.[1] Its incorporation into newly synthesized DNA during the S-phase of the cell cycle allows for the subsequent detection via a copper(I)-catalyzed azide-alkyne "click" reaction. This reaction covalently attaches a fluorescently labeled azide (B81097) to the ethynyl (B1212043) group of this compound, enabling visualization and quantification.[1] Notably, this compound exhibits minimal impact on genome function and causes little to no cell cycle arrest or inhibition of DNA synthesis, making it a superior tool for sensitive and long-term cell proliferation studies in cancer research.[1]
Mechanism of Action
This compound, as a thymidine analog, is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The enzyme deoxyribonucleoside kinase phosphorylates this compound, and it is subsequently incorporated into the growing DNA strand by DNA polymerase. The ethynyl group on the C5 position of the uracil (B121893) base serves as a bioorthogonal handle for the "click" reaction, allowing for specific and efficient labeling.
Mechanism of this compound labeling and detection.
Key Applications in Cancer Cell Research
-
Cell Proliferation Assays: Quantify the number of actively dividing cells in a population.
-
Cell Cycle Analysis: Determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assays: Combine with markers of apoptosis (e.g., Annexin V, TUNEL) to study the effects of anti-cancer drugs on cell death in proliferating versus non-proliferating cells.
-
DNA Damage Response Studies: In conjunction with immunofluorescent staining for DNA damage markers (e.g., γH2AX, p53), investigate the induction and repair of DNA damage in replicating cells.
-
High-Content Screening: Automate the analysis of cell proliferation and other cellular parameters in response to a large number of compounds.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and EdU in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | This compound IC50 (µM) | EdU IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | > 100 | 25.5 |
| A549 | Lung Carcinoma | > 100 | 30.2 |
| HCT116 | Colon Carcinoma | > 100 | 18.9 |
| U87 MG | Glioblastoma | > 100 | 45.7 |
Note: The above data is for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line and experimental condition.
Table 2: Recommended Working Concentrations of this compound for Labeling
| Application | Cell Type | Concentration (µM) | Incubation Time |
| Flow Cytometry | Suspension Cells (e.g., Jurkat) | 1 - 10 | 2 - 24 hours |
| Flow Cytometry | Adherent Cells (e.g., HeLa) | 5 - 20 | 2 - 24 hours |
| Imaging | Adherent Cells (e.g., U2OS) | 1 - 10 | 1 - 48 hours |
| In Vivo | Mouse Xenograft | 50 mg/kg | 2 - 24 hours post-injection |
Note: Optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: Cell Proliferation Analysis by Flow Cytometry
This protocol details the steps for labeling cancer cells with this compound and analyzing the proliferation by flow cytometry.
Workflow for this compound-based cell proliferation analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU Flow Cytometry Assay Kit (or individual components: fluorescent azide, copper sulfate, and a reducing agent)
-
DNA stain (e.g., Propidium Iodide, DAPI)
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the experiment.
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubate for the desired period (e.g., 2 hours for cell cycle analysis or longer for pulse-chase experiments).
-
-
Harvest and Fixation:
-
Harvest cells (for adherent cells, use trypsin) and wash with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Centrifuge the permeabilized cells and resuspend the pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in a solution containing the DNA stain and RNase A.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser lines and filters for the chosen fluorescent azide and DNA stain.
-
-
Data Analysis:
-
Gate on single cells.
-
Analyze the percentage of this compound positive cells to determine the proliferative fraction.
-
Use a bivariate plot of this compound fluorescence versus DNA content to analyze the cell cycle distribution.
-
Protocol 2: High-Content Imaging of DNA Damage and Cell Proliferation
This protocol outlines the procedure for co-staining this compound-labeled cells with an antibody against the DNA damage marker γH2AX.
Workflow for high-content imaging of DNA damage and proliferation.
Materials:
-
Adherent cancer cell line
-
Glass coverslips or imaging-compatible microplates
-
Complete cell culture medium
-
This compound
-
Fixation Buffer
-
Permeabilization Buffer
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
Click-iT® EdU Imaging Kit (or individual components)
-
DAPI
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on coverslips or in an imaging plate and allow them to adhere overnight.
-
Drug Treatment (Optional): Treat cells with the desired concentration of a DNA-damaging agent for the appropriate duration.
-
This compound Labeling: Add this compound to the culture medium and incubate for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 15 minutes at room temperature.
-
-
Click Reaction:
-
Wash with PBS.
-
Perform the click reaction as described in Protocol 1.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against γH2AX (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash with PBS.
-
Incubate with DAPI for 5 minutes.
-
-
Imaging:
-
Wash with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to segment the nuclei based on the DAPI signal.
-
Quantify the intensity of the this compound signal within each nucleus to identify proliferating cells.
-
Quantify the number and intensity of γH2AX foci within each nucleus to measure DNA damage.
-
Signaling Pathways
Incorporation of thymidine analogs like EdU can, in some contexts, trigger a DNA damage response (DDR). Although this compound is designed to be less toxic, it is important to be aware of its potential to influence these pathways, especially at high concentrations or with prolonged exposure. The primary pathways involved in the DDR are the ATM/ATR and p53 signaling pathways.
ATM/ATR Signaling Pathway
The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are key regulators of the DDR. They are activated by DNA double-strand breaks and single-strand DNA, respectively. Once activated, they phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.
Simplified ATM/ATR signaling pathway in response to DNA damage.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical downstream effector of the DDR. Upon activation by ATM/ATR and Chk1/Chk2, p53 translocates to the nucleus and acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).
Overview of the p53 signaling pathway.
Conclusion
This compound represents a significant advancement in the tools available for studying cancer cell proliferation and DNA metabolism. Its reduced toxicity and minimal impact on cell cycle progression make it an ideal choice for a wide range of applications, from basic research to high-throughput drug screening. The protocols and information provided herein serve as a comprehensive guide for researchers looking to incorporate this powerful tool into their studies. As with any experimental technique, optimization of labeling conditions is crucial for obtaining reliable and reproducible results.
References
F-ara-EdU Labeling in Tissue Sections and Whole Mounts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a synthetic analog of the nucleoside thymidine (B127349) that has emerged as a powerful tool for assessing de novo DNA synthesis and cell proliferation.[1] Its unique properties offer significant advantages over traditional methods like BrdU and even the more recent EdU labeling, particularly in sensitive biological systems and long-term studies.[2][3][4] This document provides detailed application notes and protocols for this compound labeling in both tissue sections and whole mounts, aimed at researchers, scientists, and professionals in drug development and toxicology.
Application Notes
Key Advantages of this compound
This compound stands out due to its reduced cytotoxicity and high sensitivity.[2][3] Unlike BrdU and EdU, which can induce DNA instability, cell cycle arrest, and apoptosis, this compound has a minimal impact on genome function.[2][3] This makes it the ideal choice for:
-
Long-term cell survival studies: Where maintaining the health of the cell population is critical.[1]
-
Pulse-chase experiments: For "birth-dating" DNA and tracking cell lineages over extended periods.[2][3]
-
Deep-tissue imaging: Its high sensitivity allows for robust detection even in thick specimens.[2][3]
-
In vivo studies: Its low toxicity profile is crucial for experiments in living organisms.[2][3]
Principle of this compound Labeling and Detection
Like other thymidine analogs, this compound is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] The detection of incorporated this compound is achieved through a bioorthogonal "click" chemistry reaction.[2][3] This involves a copper(I)-catalyzed cycloaddition between the ethynyl (B1212043) group on this compound and a fluorescently labeled azide, forming a stable triazole linkage.[5] This detection method is highly specific and efficient, and importantly, it does not require the harsh DNA denaturation steps needed for BrdU antibody detection, thus preserving the structural integrity of the tissue and compatibility with other staining methods.[5][6]
Quantitative Data Summary
The optimal concentration and labeling time for this compound can vary depending on the cell type, tissue, and experimental goals. The following tables provide a summary of reported concentrations and incubation times to serve as a starting point for optimization.
| Parameter | Tissue/Organism | Concentration | Incubation Time | Reference |
| Concentration | Hymenolepis diminuta (tapeworm) | 0.1–1 µM (conservative range) | 1 hour | [7] |
| Cultured cells (for full S-phase labeling) | 1 µM | 12 hours or overnight | [2] | |
| Incubation Time | Zebrafish embryos | Not specified | Not specified | [2][3] |
| Hymenolepis diminuta (tapeworm) | Not specified | 1 hour (pulse) | [8] | |
| Cultured cells | Not specified | 12 hours or overnight | [2] |
Note: These values are intended as a guide. It is highly recommended to perform a titration to determine the optimal this compound concentration and labeling time for your specific experimental system.
Experimental Protocols
This compound Labeling and Detection in Tissue Sections
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269), 4% in PBS (for fresh tissue)
-
Paraffin and embedding reagents (for FFPE)
-
OCT compound (for frozen sections)
-
Deparaffinization and rehydration solutions (Xylene, Ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) - Optional, for co-staining
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection kit (containing fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Protocol:
-
In Vivo Labeling:
-
Administer this compound to the animal model. The route of administration (e.g., intraperitoneal injection, in drinking water) and dosage must be optimized for the specific model and experimental design. A common starting point for mice is an intraperitoneal injection.[5]
-
-
Tissue Harvest and Fixation:
-
Harvest the tissue of interest and fix it in 4% formaldehyde in PBS. Fixation time will vary depending on the tissue size and type (e.g., 24-48 hours for most mouse tissues).[5]
-
For frozen sections, cryoprotect the fixed tissue in a sucrose (B13894) solution before embedding in OCT and snap-freezing.
-
-
Tissue Processing and Sectioning:
-
For FFPE sections, dehydrate the tissue through an ethanol series, clear with xylene, and embed in paraffin.
-
Cut sections (typically 5-10 µm thick) and mount them on charged microscope slides.[5]
-
-
Deparaffinization and Rehydration (for FFPE sections):
-
Deparaffinize the sections by incubating in xylene.
-
Rehydrate through a graded series of ethanol to water.[9]
-
-
Permeabilization:
-
Incubate sections in permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper sulfate, and a reducing agent in a reaction buffer.
-
Apply the reaction cocktail to the sections and incubate for 30 minutes at room temperature, protected from light.[5]
-
-
Washing:
-
Wash the sections three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the sections with a nuclear counterstain solution (e.g., DAPI or Hoechst 33342) for 5-10 minutes.[5]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip using an appropriate mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
This compound Labeling and Detection in Whole Mounts
This protocol is suitable for small organisms (e.g., zebrafish larvae, organoids) or tissues that can be imaged directly without sectioning.
Materials:
-
This compound
-
Culture medium or appropriate buffer for the organism/tissue
-
Fixative (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS) - Optional, for co-staining
-
Click chemistry detection kit
-
Nuclear counterstain
-
Clearing solution (optional, for thick specimens)
-
Mounting medium for whole-mounts
Protocol:
-
Labeling:
-
Incubate the whole organism or tissue in culture medium containing the desired concentration of this compound for the determined labeling period. For example, tapeworms can be incubated in 0.1 µM this compound for 1 hour.[8]
-
-
Fixation:
-
Wash the samples to remove unincorporated this compound.
-
Fix the samples in 4% formaldehyde in PBS. Fixation time will depend on the sample size.[8]
-
-
Washing:
-
Wash the fixed samples extensively with PBS or a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Permeabilization:
-
Permeabilize the samples by incubating in a permeabilization buffer. The duration and concentration of the detergent may need to be optimized. For some whole mounts, permeabilization may not be necessary.[8]
-
-
Click Chemistry Reaction:
-
Prepare and apply the click reaction cocktail as described for tissue sections. Ensure the entire sample is submerged in the solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the samples thoroughly to remove residual click reaction components.
-
-
Nuclear Counterstaining:
-
Incubate with a nuclear counterstain.
-
-
Clearing (Optional):
-
For thick or opaque specimens, a tissue clearing step can be performed to improve imaging depth.
-
-
Mounting and Imaging:
-
Mount the samples in a suitable mounting medium for whole-mount imaging (e.g., in a dish with a coverslip bottom or on a slide with a spacer).
-
Image using a confocal or light-sheet microscope for 3D reconstruction.
-
Diagrams
Caption: this compound Incorporation and Detection Pathway.
Caption: this compound Labeling Workflow for Tissue Sections.
Caption: this compound Labeling Workflow for Whole Mounts.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient this compound incorporation | Optimize this compound concentration and/or incubation time. Ensure animals/cells are healthy and proliferating. |
| Inefficient click reaction | Use freshly prepared click reaction components. Ensure correct concentrations and incubation time. Protect from light. | |
| Inadequate permeabilization | Increase permeabilization time or detergent concentration. | |
| High Background | Autofluorescence of the tissue | Include an unstained control. Use an autofluorescence quenching agent or select a fluorophore in a different spectral range.[10][11] |
| Non-specific binding of the fluorescent azide | Ensure thorough washing after the click reaction. | |
| Click reaction components not fully washed out | Increase the number and duration of post-reaction washes. | |
| Uneven Staining | Incomplete perfusion or fixation | Ensure thorough fixation of the tissue. |
| Uneven reagent application | Ensure the entire tissue section or whole mount is covered with the reagents. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined fluorescent in situ hybridization and this compound staining on whole mount Hymenolepis diminuta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. biotium.com [biotium.com]
Protocol for Dual Labeling with F-ara-EdU and BrdU to Assess Cell Proliferation Dynamics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dynamic analysis of cell proliferation is crucial for understanding normal physiological processes and the progression of diseases such as cancer. Dual labeling with two different thymidine (B127349) analogs allows for the precise tracking of cells through the S phase of the cell cycle, providing insights into cell cycle kinetics, DNA replication, and the fate of proliferating cells. This document provides a detailed protocol for the sequential dual labeling of cells with (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
This compound is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. A key advantage of this compound is its reduced toxicity compared to other thymidine analogs like BrdU and even EdU, making it particularly suitable for long-term studies and in vivo experiments where cell viability and normal cell cycle progression are critical.[1] this compound is detected through a bio-orthogonal "click" reaction, which is highly specific and does not require harsh DNA denaturation steps.
BrdU is a well-established thymidine analog that is also incorporated into replicating DNA. Its detection is antibody-based and typically requires DNA denaturation to expose the incorporated BrdU. By sequentially pulsing cells with this compound and then BrdU, distinct populations of cells can be identified: cells that were synthesizing DNA only during the first pulse (this compound positive), cells synthesizing DNA only during the second pulse (BrdU positive), and cells that were in S phase during both pulses (double-positive). This method is a powerful tool for pulse-chase experiments to track cell cycle progression and fate.[1][2]
A critical aspect of this dual-labeling technique is the specificity of the anti-BrdU antibody. It is essential to use an antibody that does not cross-react with this compound. The monoclonal antibody clone MoBU-1 has been shown to be highly specific for BrdU with no cross-reactivity to EdU, making it an excellent candidate for this protocol.[3][4][5][6][7][8]
Signaling Pathway: Incorporation of this compound and BrdU
Both this compound and BrdU are analogs of thymidine and are incorporated into DNA through the nucleotide salvage pathway. Once they enter the cell, they are phosphorylated by thymidine kinase and subsequent kinases to form triphosphates. These triphosphate analogs are then used by DNA polymerase as substrates for DNA synthesis during the S phase of the cell cycle.
Caption: Incorporation of this compound and BrdU via the DNA salvage pathway.
Experimental Protocols
This section provides detailed protocols for dual labeling with this compound and BrdU for both flow cytometry and immunohistochemistry applications.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for this compound and BrdU. Optimization may be required depending on the cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Application | Stock Concentration | Working Concentration |
| This compound | Cell Culture | 10 mM in DMSO | 1-10 µM |
| In Vivo | 10 mg/mL in PBS | 50-200 mg/kg body weight | |
| BrdU | Cell Culture | 10 mM in water or DMSO | 10-100 µM |
| In Vivo | 10 mg/mL in PBS | 50-200 mg/kg body weight | |
| Anti-BrdU (MoBU-1) | Flow Cytometry | 0.1-0.5 mg/mL | 1:50 - 1:200 dilution |
| Immunohistochemistry | 0.1-0.5 mg/mL | 1:100 - 1:500 dilution | |
| Fluorescent Azide (B81097) | Click Reaction | 10 mM in DMSO | 1-5 µM |
| Copper (II) Sulfate (B86663) | Click Reaction | 100 mM in water | 1-2 mM |
| Ascorbic Acid | Click Reaction | 500 mM in water | 10-20 mM |
Table 2: Recommended Incubation Times
| Step | Application | Duration | Notes |
| This compound Pulse | Cell Culture | 30 min - 24 h | Duration depends on cell cycle length and experimental goals. For long-term labeling, lower concentrations are recommended. |
| In Vivo | 2 h - several days | Depends on the biological question and animal model. | |
| Chase Period | Cell Culture / In Vivo | Variable | The duration of the chase period is determined by the specific cell cycle parameters being investigated. |
| BrdU Pulse | Cell Culture | 30 min - 4 h | Shorter pulses are typically used to label a specific cohort of S-phase cells. |
| In Vivo | 2 - 4 h | ||
| Fixation | Flow Cytometry | 15 min | 4% Paraformaldehyde (PFA) or 70% Ethanol (B145695). |
| Immunohistochemistry | 30 min - O/N | 4% PFA. Duration depends on sample size. | |
| DNA Denaturation (HCl) | Flow Cytometry | 20-30 min | 2-4 M HCl. |
| Immunohistochemistry | 10-60 min | 1-2 M HCl. | |
| Click Reaction | Both | 30 min | At room temperature, protected from light. |
| Antibody Incubations | Both | 1 h - O/N | Primary antibody incubation is often performed overnight at 4°C for immunohistochemistry. |
Protocol 1: Dual this compound and BrdU Labeling for Flow Cytometry
This protocol outlines the sequential labeling of cells in culture with this compound and BrdU, followed by their detection using flow cytometry.
Experimental Workflow
Caption: Step-by-step workflow for dual this compound and BrdU labeling and analysis by flow cytometry.
Materials
-
Cells in culture
-
Culture medium
-
This compound (10 mM stock in DMSO)
-
BrdU (10 mM stock in water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% PFA in PBS) or ice-cold 70% ethanol
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, 10 mM in DMSO)
-
Copper (II) sulfate (CuSO4) solution (100 mM in water)
-
Ascorbic acid solution (500 mM in water, freshly prepared)
-
Hydrochloric acid (HCl), 2-4 M
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Anti-BrdU antibody (clone MoBU-1)
-
Fluorescently labeled secondary antibody
-
DNA content stain (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure
-
This compound Pulse: Add this compound to the cell culture medium to a final concentration of 1-10 µM. Incubate for the desired pulse duration (e.g., 1-2 hours).
-
Wash: Remove the this compound-containing medium, and wash the cells twice with pre-warmed culture medium.
-
Chase (Optional): Add fresh, pre-warmed medium and incubate for the desired chase period.
-
BrdU Pulse: Add BrdU to the culture medium to a final concentration of 10-100 µM. Incubate for the desired pulse duration (e.g., 30-60 minutes).
-
Harvest Cells: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with PBS.
-
Fix and Permeabilize: Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature. Alternatively, fix in ice-cold 70% ethanol. Wash the cells with PBS, then resuspend in permeabilization buffer for 15 minutes.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail fresh by adding the fluorescent azide, CuSO4, and ascorbic acid to the click reaction buffer. Resuspend the cells in the cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash: Wash the cells twice with blocking buffer.
-
DNA Denaturation: Resuspend the cell pellet in 2-4 M HCl and incubate for 20-30 minutes at room temperature.
-
Neutralization: Add neutralization buffer to stop the denaturation, and wash the cells with PBS.
-
Wash: Wash the cells twice with blocking buffer.
-
Blocking: Resuspend the cells in blocking buffer and incubate for 30 minutes.
-
Primary Antibody: Add the anti-BrdU (MoBU-1) antibody at the optimized dilution in blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash the cells twice with blocking buffer.
-
Secondary Antibody: Add the fluorescently labeled secondary antibody at the appropriate dilution in blocking buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells twice with blocking buffer.
-
DNA Content Stain: Resuspend the cells in PBS containing a DNA content stain (e.g., DAPI or PI).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Protocol 2: Dual this compound and BrdU Labeling for Immunohistochemistry
This protocol is for the sequential labeling of cells in tissues (in vivo or ex vivo) and their subsequent detection by immunohistochemistry on tissue sections.
Experimental Workflow
Caption: Step-by-step workflow for dual this compound and BrdU labeling and analysis by immunohistochemistry.
Materials
-
This compound and BrdU for in vivo administration
-
Tissue fixation and processing reagents (e.g., 4% PFA, ethanol series, xylene, paraffin)
-
Microscope slides
-
Deparaffinization and rehydration solutions
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction reagents (as in Protocol 1)
-
HCl (1-2 M)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS)
-
Anti-BrdU antibody (clone MoBU-1)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure
-
This compound Administration: Administer this compound to the animal or tissue culture at the desired concentration.
-
Chase Period: Allow for the desired chase period.
-
BrdU Administration: Administer BrdU.
-
Tissue Harvest and Fixation: At the end of the experiment, harvest the tissue and fix in 4% PFA.
-
Tissue Processing and Sectioning: Process the tissue for paraffin (B1166041) or frozen sectioning according to standard protocols.
-
Deparaffinize and Rehydrate: For paraffin sections, deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval (Optional): Perform heat-induced epitope retrieval if required for other co-staining targets.
-
Permeabilization: Incubate sections in permeabilization buffer.
-
Click Reaction: Apply the freshly prepared click reaction cocktail to the sections and incubate for 30 minutes at room temperature in a humidified chamber, protected from light.
-
Wash: Wash the sections with PBS.
-
DNA Denaturation: Incubate the sections in 1-2 M HCl.
-
Neutralization: Neutralize with sodium borate buffer.
-
Wash: Wash the sections with PBS.
-
Blocking: Block with blocking buffer for 1 hour.
-
Primary Antibody: Incubate with anti-BrdU (MoBU-1) antibody overnight at 4°C.
-
Wash: Wash the sections with PBS.
-
Secondary Antibody: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash: Wash the sections with PBS.
-
Counterstain and Mount: Counterstain the nuclei with DAPI and mount the coverslips with mounting medium.
-
Imaging: Image the sections using a fluorescence microscope.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak this compound Signal | Inefficient this compound incorporation | Optimize this compound concentration and incubation time. Ensure cells are actively proliferating. |
| Inactive click reaction components | Use freshly prepared ascorbic acid solution. Ensure proper concentrations of all components. | |
| No/Weak BrdU Signal | Inefficient BrdU incorporation | Optimize BrdU concentration and pulse duration. |
| Incomplete DNA denaturation | Optimize HCl concentration and incubation time. Ensure complete submersion of samples. | |
| Inactive primary or secondary antibody | Use a fresh antibody aliquot. Titrate antibody concentration. | |
| High Background Staining | Non-specific antibody binding | Increase blocking time and/or use a different blocking agent. Ensure adequate washing steps. Titrate primary antibody concentration. |
| Autofluorescence | Use appropriate negative controls. For IHC, consider using a different fixative or an autofluorescence quenching reagent. | |
| Cross-reactivity | Anti-BrdU antibody reacts with this compound | Ensure the use of a non-cross-reactive anti-BrdU antibody, such as clone MoBU-1. |
| Altered Cell Morphology | Harsh DNA denaturation | Reduce HCl concentration or incubation time. Consider alternative denaturation methods (e.g., heat-induced). |
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU Monoclonal Antibody (MoBU-1) (B35128) [thermofisher.com]
- 4. BrdU Monoclonal Antibody (MoBU-1), Alexa Fluor™ 647 (B35133) [thermofisher.com]
- 5. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: F-ara-EdU Signal Intensity
Welcome to the technical support center for F-ara-EdU (5-ethynyl-2'-deoxyuridine) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low this compound signal intensity in their experiments for measuring DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial causes of a weak or absent this compound signal?
A weak or nonexistent signal can often be traced back to fundamental issues with reagents or equipment. Initial checks should include:
-
Reagent Preparation and Storage: Ensure all components, especially the this compound stock solution, fluorescent azide (B81097), and the copper catalyst, are prepared correctly and have been stored at the recommended temperatures (typically ≤−20°C) to prevent degradation.[1][2][3] Freeze-thaw cycles should be minimized.[2]
-
Click Reaction Cocktail: The click reaction cocktail must be prepared fresh and used within 15-30 minutes, as the copper(I) catalyst is unstable and can oxidize.[1][4] Add the components in the specified order to ensure optimal reaction conditions.[5]
-
Instrument Settings: Verify that the microscope or flow cytometer lasers and filters are correctly set for the excitation and emission wavelengths of the specific fluorescent azide used (e.g., Alexa Fluor 488, 647, etc.).[6][7]
-
Cell Health: Confirm that the cells are healthy and actively proliferating. A low proliferation rate will naturally lead to low this compound incorporation.
Q2: How can I optimize the concentration and incubation time of this compound?
The optimal this compound concentration and incubation period are critical and depend heavily on the cell type and its proliferation rate.
-
Concentration: A starting concentration of 10 µM is often recommended, but titration is necessary for optimal results.[7] For some cell lines, concentrations may range from 10-100 µM.[8][9] The concentration should be matched to the stimulation strength; higher concentrations may be needed for rapidly dividing cells.[10]
-
Incubation Time: Incubation can range from 30 minutes to several hours.[11] Slow-growing cells may require longer incubation periods (e.g., up to 16 hours) to achieve a detectable signal.[3][9] Conversely, a pulse as short as 5-15 minutes can be sufficient for some cultured cells.[12][13]
Table 1: Recommended Starting Points for this compound Labeling
| Parameter | Recommendation | Notes |
| Concentration (in vitro) | 10 - 50 µM | Titration is crucial. Start with 10 µM for 1-2 hours.[7][9] |
| Incubation Time (in vitro) | 30 minutes - 16 hours | Depends on cell cycle length. Longer times for slow-growing cells.[9][11] |
| Negative Control | Same cell population | Incubate without this compound to measure background fluorescence.[7] |
| Positive Control | Highly proliferative cell line | Use a cell line known to have a high proliferation rate to validate the assay setup.[6] |
Q3: My "Click" reaction seems to be inefficient. How can I troubleshoot it?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is the core of the detection step.[1][8] Inefficiency here directly leads to low signal.
-
Catalyst Preparation: Copper(I) is generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9] The reducing agent solution should be prepared fresh to ensure its potency.
-
Use of a Ligand: The use of a copper-stabilizing ligand, such as TBTA or the water-soluble THPTA, is recommended to protect the Cu(I) from oxidation and improve reaction reliability, especially in aqueous environments.[4]
-
Reagent Order: Always add the copper sulfate, fluorescent azide, and buffer additive before adding the reducing agent to initiate the reaction.[5]
-
Protection from Light: The fluorescent azide is light-sensitive. Protect the reaction cocktail and subsequent incubation steps from light to avoid photobleaching.[5][14]
Q4: Could problems with cell fixation and permeabilization be affecting my signal?
Yes, improper fixation and permeabilization can significantly impact the accessibility of this compound within the DNA for the click reaction reagents.
-
Fixation: A common fixative is 3.7% or 4% formaldehyde (B43269) in PBS for 15 minutes.[3][15]
-
Permeabilization: This step is crucial for allowing the relatively small click reaction components to enter the nucleus.[14] Common reagents include Triton X-100 (0.2-0.5%) or saponin (B1150181).[15][16] The choice and concentration of the permeabilizing agent may need to be optimized. For example, some studies found that reducing saponin concentration improved the signal for other fluorescent markers without compromising the EdU signal.[9]
-
Harsh Treatments: Unlike BrdU detection, this compound assays do not require harsh DNA denaturation steps (e.g., with HCl or DNase), which helps preserve cell morphology and antigenicity for multiplexing.[1][13][15]
Q5: I am seeing high background fluorescence. How can I reduce it?
High background can obscure a weak positive signal. To minimize it:
-
Washing Steps: Perform additional and thorough wash steps after fixation, permeabilization, and the click reaction to remove unbound reagents.[6] Using a blocking agent like Bovine Serum Albumin (BSA) in the wash buffer can also help.[15]
-
Microplate Choice: When using a plate reader, use black, opaque microplates to minimize background fluorescence and light scatter.[17]
-
Autofluorescence Control: Include a control sample of cells that have not been treated with this compound but have undergone the entire staining protocol to assess the level of cellular autofluorescence.[12]
Q6: How does the this compound signal typically compare to a BrdU signal?
This compound assays are generally considered to have a superior signal-to-noise ratio compared to BrdU assays.[1] The primary reason is that the click chemistry detection method is highly specific and does not require the harsh DNA denaturation needed for the anti-BrdU antibody to access its epitope.[13][14] This milder treatment results in better preservation of cellular structures and a cleaner signal.
Experimental Protocols
Standard this compound Labeling and Detection Protocol (for Adherent Cells)
This protocol provides a general workflow. Users must optimize concentrations and incubation times for their specific cell type and experimental conditions.
-
Cell Labeling with this compound:
-
Culture cells on coverslips or in microplates to the desired confluency.
-
Prepare a 2X working solution of this compound in pre-warmed complete culture medium (e.g., 20 µM for a 10 µM final concentration).[5]
-
Add an equal volume of the 2X this compound solution to the cells.
-
Incubate for the desired period (e.g., 2 hours) under optimal growth conditions.[3]
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash cells twice with PBS.
-
Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[3][15]
-
Remove the fixative and wash twice with 3% BSA in PBS.[3]
-
Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[3][15]
-
Remove the permeabilization solution and wash twice with 3% BSA in PBS.
-
-
This compound Detection (Click Reaction):
-
Important: Prepare the Click Reaction Cocktail immediately before use and protect it from light.[1]
-
Prepare the cocktail according to the manufacturer's instructions. A typical composition per sample is listed in Table 2. Add components in the listed order.
-
Remove the final wash solution from the cells.
-
Add the Click Reaction Cocktail to each sample and incubate for 30 minutes at room temperature, protected from light.[3]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
-
DNA Staining and Imaging:
-
(Optional) Stain nuclei with a DNA dye like Hoechst 33342 or DAPI for total cell counting.[14]
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with the correct filter sets.
-
Table 2: Example Click Reaction Cocktail Composition (per reaction)
| Component | Example Volume | Purpose |
| 1X Click Reaction Buffer | 438 µL | Reaction Buffer |
| CuSO₄ Solution | 10 µL | Copper(II) Catalyst Source |
| Fluorescent Azide | 2.5 µL | Detection Reagent |
| Reaction Buffer Additive | 50 µL | Reducing Agent (initiates reaction) |
| Total Volume | 500 µL | |
| Note: This is an example based on several kits.[1][5] Always follow the specific protocol for your purchased kit. |
Visual Guides
Experimental Workflow
Caption: General experimental workflow for this compound cell proliferation assays.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low this compound signal intensity.
References
- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. abcam.cn [abcam.cn]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
How to reduce background noise in F-ara-EdU staining
Welcome to the technical support center for F-ara-EdU staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize your experiments and reduce background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from EdU?
This compound (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic analog of thymidine (B127349) used to label newly synthesized DNA in proliferating cells. Like EdU (5-ethynyl-2'-deoxyuridine), it is incorporated into DNA during the S-phase of the cell cycle and can be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide (B81097).[1][2][3] The key advantage of this compound is its reduced cytotoxicity compared to EdU.[3] EdU has been reported to cause cell cycle arrest at higher concentrations, which can impact long-term studies.[4] this compound exhibits little to no such effects, making it ideal for pulse-chase experiments and long-term cell survival assays.[3][4]
Q2: What is the "click" reaction in the context of this compound staining?
The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly specific and efficient chemical reaction used to detect this compound.[1] The ethynyl (B1212043) group on the this compound molecule covalently bonds with a fluorescently labeled azide, forming a stable triazole ring.[1][5] This method is advantageous because it does not require harsh DNA denaturation steps (unlike BrdU detection), which helps preserve cell and tissue morphology.[2][5]
Q3: What are the most common causes of high background noise in this compound staining?
High background noise in this compound staining can originate from several sources, broadly categorized as issues with reagents, protocol steps, or the sample itself. Common culprits include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of this compound, the fluorescent azide, or the copper catalyst can lead to non-specific binding or signal.
-
Inadequate Washing: Insufficient washing between steps can leave residual reagents that contribute to background fluorescence.[6]
-
Improper Fixation and Permeabilization: Over-fixation can cause autofluorescence, while incomplete permeabilization can trap reagents within the cell.
-
Issues with the Click Reaction Cocktail: The click reaction cocktail, particularly the ascorbic acid component, is prone to oxidation and should always be prepared fresh.[7]
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.[8]
-
Drying of Samples: Allowing the sample to dry out at any stage can cause non-specific staining, often seen as higher background at the edges of the sample.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound staining experiments.
| Problem | Potential Cause | Recommended Solution |
| High, Diffuse Background | Inadequate washing | Increase the number and duration of wash steps, particularly after the click reaction. Use a buffer containing a mild detergent like Tween-20 for washes.[9][10] |
| Click reaction cocktail not fresh | Always prepare the click reaction cocktail immediately before use. The ascorbic acid component can oxidize quickly, leading to increased background.[7] | |
| Suboptimal this compound concentration | Titrate the this compound concentration to determine the optimal level for your cell type and experimental conditions. Start with a concentration range of 1-10 µM. | |
| High concentration of fluorescent azide | Titrate the fluorescent azide to find the lowest concentration that provides a good signal-to-noise ratio. | |
| Punctate or Speckled Background | Aggregation of the fluorescent azide | Centrifuge the fluorescent azide solution before adding it to the click reaction cocktail to pellet any aggregates. |
| Contaminated buffers or reagents | Use sterile, high-purity water and reagents. Prepare fresh buffers for each experiment.[11] | |
| Incomplete removal of unincorporated this compound | Ensure thorough washing after the this compound labeling step and before fixation. | |
| High Background in Negative Controls | Non-specific binding of the fluorescent azide | Increase the concentration of BSA or other blocking agents in your buffers. Consider using a commercially available signal enhancer. |
| Autofluorescence of the sample | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) or using an autofluorescence quenching kit.[12] | |
| Issues with fixation | Formaldehyde-based fixatives can sometimes cause autofluorescence. Try reducing the fixation time or using a different fixative. Ensure the fixative is fresh.[12] | |
| Weak or No Signal | Insufficient this compound incorporation | Increase the incubation time with this compound. Ensure cells are actively proliferating. Use a positive control of rapidly dividing cells to validate the protocol.[7] |
| Inefficient click reaction | Confirm that all components of the click reaction cocktail were added in the correct order and concentrations. Ensure the copper catalyst has not expired. | |
| Inadequate permeabilization | Optimize the permeabilization step. For cytoplasmic and nuclear targets, 0.5% Triton X-100 is often used.[2] Ensure cells remain in permeabilization buffer during staining to prevent the membrane from resealing.[13] |
Experimental Protocols
Standard this compound Staining Protocol for Cultured Cells
This protocol provides a general workflow. Optimization of incubation times and concentrations may be required for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on coverslips or in a multi-well plate and culture until they reach the desired confluency.
-
This compound Labeling:
-
Prepare a 2X working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 10 µM is a good starting point.
-
Add an equal volume of the 2X this compound solution to the cells and incubate for the desired pulse duration (e.g., 1-2 hours) under standard culture conditions.
-
-
Fixation:
-
Remove the this compound containing medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[2]
-
Wash the cells twice with 3% BSA in PBS.[2]
-
-
Permeabilization:
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use. Protect from light.
-
For a 100 µL reaction cocktail per well:
-
75.8 µL Deionized water
-
10 µL 10X Reaction buffer
-
4 µL Copper catalyst solution
-
0.2 µL Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
10 µL 10X Buffer additive
-
-
Add 100 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[2]
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.[2]
-
-
(Optional) DNA Staining:
-
Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: A flowchart of the this compound staining experimental workflow.
Caption: A logical flowchart for troubleshooting high background noise.
References
- 1. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pnas.org [pnas.org]
- 5. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing F-ara-EdU Concentration for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) concentration in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from EdU and BrdU?
A1: this compound is a synthetic analog of thymidine (B127349) used to label newly synthesized DNA in proliferating cells. Unlike BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine), this compound is significantly less toxic to cells.[1][2][3] This lower toxicity makes it ideal for long-term experiments and in vivo studies where maintaining cell viability and normal cell cycle progression is crucial.[2][3][4] While EdU and BrdU can cause DNA damage, cell cycle arrest, and apoptosis, this compound has a minimal impact on genome function.[2]
Q2: What is the general recommended concentration range for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a general starting point for optimization is in the low micromolar range. For long-term labeling experiments (e.g., 12 hours or overnight), a concentration as low as 1 µM can be used to minimize any potential adverse effects.[5] For shorter incubation times, a concentration of 5 µM has been successfully used for HeLa cells.[5]
Q3: How do I determine the optimal this compound concentration for my specific cell type?
A3: The optimal concentration is the lowest concentration that provides a bright, specific signal with minimal background and no significant cytotoxicity. This is determined by performing a dose-response experiment. You will treat your cells with a range of this compound concentrations and assess both the signal intensity of proliferating cells and the overall cell viability.
Q4: What is the "click" reaction used for this compound detection?
A4: The detection of incorporated this compound is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction. The ethynyl (B1212043) group on the this compound molecule reacts with a fluorescently labeled azide (B81097), forming a stable covalent bond. This allows for the visualization of cells that have synthesized new DNA.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines the steps to identify the ideal this compound concentration for your cell type by assessing both signal intensity and cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates (one for proliferation analysis, one for viability assay)
-
Click chemistry detection reagents (fluorescent azide, copper sulfate (B86663), reducing agent)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Cell viability assay kit (e.g., MTT, resazurin-based, or ATP-based)
-
Fluorescence microscope or flow cytometer
-
Plate reader for viability assay
Procedure:
-
Cell Seeding: Seed your cells in two 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 20 µM. Include a no-F-ara-EdU control.
-
Incubation: Replace the medium in your cell plates with the this compound dilutions and incubate for a period equivalent to a significant portion of your cell cycle (e.g., 2-4 hours for rapidly dividing cells, or longer for slower-growing cells).
-
Cell Proliferation Analysis (Plate 1):
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.
-
Click Reaction: Perform the click reaction by incubating the cells with the fluorescent azide and catalyst mixture.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging/Analysis: Acquire images using a fluorescence microscope or analyze by flow cytometry to determine the percentage of this compound-positive cells and the mean fluorescence intensity.
-
-
Cell Viability Assay (Plate 2):
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of this compound-positive cells and the mean fluorescence intensity against the this compound concentration.
-
Plot the cell viability against the this compound concentration.
-
The optimal concentration will be the lowest concentration that gives a maximal signal in the proliferation assay without a significant decrease in cell viability.
-
Protocol 2: Cytotoxicity Assay for this compound
This protocol provides a more detailed method for specifically assessing the cytotoxic effects of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., resazurin (B115843) or a commercial kit like CytoTox-Fluor™)[5]
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and enter logarithmic growth (typically 24 hours).
-
Dose-Response Setup: Prepare serial dilutions of this compound in culture medium. A broad range is recommended for the initial assessment (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., medium with the highest concentration of DMSO used).
-
Treatment: Replace the medium with the this compound dilutions and incubate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell Types
| Cell Type | Cell Line | Recommended Starting Concentration (µM) | Incubation Time | Notes |
| Human Cervical Cancer | HeLa | 5[5] | 5 hours | A good starting point for many cancer cell lines. |
| Human T-lymphocyte | Jurkat | 1 - 10 | 2 - 4 hours | Optimization is recommended as lymphocytes can be sensitive. |
| Human Lung Carcinoma | A549 | 1 - 10 | 2 - 4 hours | Start with a lower concentration and optimize based on signal. |
| Human Breast Cancer | MCF-7 | 1 - 10 | 2 - 4 hours | Estrogen receptor-positive line, may have different proliferation rates. |
| Primary Neurons | - | 0.5 - 5 | 1 - 4 hours | Primary neurons are sensitive; use the lowest effective concentration. |
| Primary Lymphocytes | - | 0.5 - 5[6] | 4 - 24 hours | Toxicity can vary greatly; a thorough dose-response is crucial. |
| Primary Fibroblasts | - | 1 - 10 | 4 - 8 hours | Generally robust cells, but optimization is still recommended. |
| Long-term Labeling | Various | 1[5] | >12 hours | To minimize any potential long-term cytotoxic effects. |
Note: The concentrations in this table are suggested starting points. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Weak or No this compound Signal
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Short Incubation Time | Increase the incubation time with this compound to allow for sufficient incorporation. |
| Low Proliferation Rate | Ensure cells are in the logarithmic growth phase. Consider synchronizing the cells if necessary. |
| Inefficient Click Reaction | Use freshly prepared click reaction components. Ensure the correct concentrations of copper sulfate and the reducing agent are used. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope or flow cytometer are appropriate for the fluorophore used. |
| Photobleaching | Minimize exposure of the sample to light. Use an anti-fade mounting medium for microscopy. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Excess this compound | Decrease the this compound concentration. Ensure thorough washing after the incubation step. |
| Non-specific Binding of Fluorescent Azide | Increase the number and duration of wash steps after the click reaction. Include a blocking step with BSA or serum. |
| Autofluorescence | Image an unlabeled control sample to assess the level of autofluorescence. If high, consider using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum). |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. |
| Over-permeabilization | Reduce the concentration of the permeabilization agent (e.g., Triton X-100) or shorten the incubation time. |
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Nucleotide Excision Repair by Fludarabine in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
F-ara-EdU not incorporating into DNA troubleshooting
Welcome to the technical support center for F-ara-EdU (F-ara-5-ethynyl-2'-deoxyuridine) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the metabolic labeling of DNA with this compound.
This compound is a nucleoside analog of thymidine (B127349) used to label newly synthesized DNA in proliferating cells. As a less cytotoxic alternative to BrdU and EdU, it is particularly well-suited for long-term studies, pulse-chase experiments, and deep-tissue imaging.[1][2][3] Detection is achieved through a robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[1][3]
This guide will walk you through potential problems, from suboptimal labeling to issues with the click reaction, to help you achieve reliable and reproducible results.
Troubleshooting Guide: No or Low this compound Signal
One of the most common issues encountered is a weak or complete absence of a fluorescent signal. This can be broken down into two main areas of concern: inefficient incorporation of this compound into the DNA and failure of the subsequent click-chemistry detection step.
Problem Area 1: this compound Incorporation
Q1: My cells are not incorporating this compound. What are the possible reasons?
A1: Several factors can affect the incorporation of this compound into newly synthesized DNA. Here are the key aspects to consider:
-
Cell Health and Proliferation Rate: this compound is incorporated during the S-phase of the cell cycle. Ensure your cells are healthy, actively proliferating, and have not reached confluency, which can inhibit cell division. Avoid using cells that have been passaged too many times.
-
This compound Concentration: The optimal concentration can vary between cell types. While a starting concentration of 10 µM is often recommended, it may need to be optimized.[4] For long-term experiments where toxicity is a concern, concentrations as low as 1 µM have been used.[2]
-
Incubation Time: The labeling period needs to be sufficient for the cells to progress through the S-phase. For rapidly dividing cells, a 1-4 hour incubation is typically adequate.[4] Slower-growing cells or primary cells may require longer incubation times, potentially 12 hours or even overnight.[2][5]
-
Reagent Quality: Ensure the this compound solution is properly prepared and stored to avoid degradation.
Problem Area 2: Click Reaction and Detection
Q2: I've confirmed my cells are proliferating, but I'm still not getting a signal after the click reaction. What could be wrong?
A2: The click reaction is a critical step for visualizing the incorporated this compound. Issues here are common and often relate to the reaction components or the protocol execution.
-
Click Reaction Cocktail Preparation: The click reaction mixture, containing the copper catalyst, must be prepared fresh and used immediately, ideally within 15 minutes.[4] The copper (II) sulfate (B86663) is reduced in situ to the active copper (I) form, which is prone to oxidation.
-
Reagent Quality and Storage: Ensure all components of your click chemistry kit are stored correctly and are not expired. The reducing agent (e.g., sodium ascorbate) is particularly sensitive to oxidation.
-
Fixation and Permeabilization: Cells must be adequately fixed and permeabilized to allow the click reaction reagents to access the nuclear DNA. Insufficient permeabilization is a common cause of reaction failure.
-
Incompatible Reagents: Avoid using buffers or reagents containing chelating agents (e.g., EDTA) or other metal ions that could interfere with the copper catalyst. If sodium azide (B81097) was used as a preservative, it must be thoroughly washed out before the click reaction.
Frequently Asked Questions (FAQs)
Q: Is this compound toxic to cells?
A: this compound is significantly less toxic than both BrdU and EdU, causing little to no cell-cycle arrest or DNA synthesis inhibition.[1][2][3] This makes it ideal for long-term experiments where cell viability is crucial.[1][6]
Q: Can I use the same protocol for this compound as I do for EdU?
A: Yes, the protocols for labeling, fixation, permeabilization, and the click-chemistry detection are generally the same for both this compound and EdU.[1] However, you may need to optimize the this compound concentration and incubation time for your specific cell type and experimental goals.
Q: How do I choose the right concentration and incubation time for this compound?
A: This is cell-type dependent. For a starting point, refer to the table below. It is always recommended to perform a titration experiment to determine the optimal concentration and a time-course experiment to find the ideal incubation period for your specific cells.
Q: Can I perform immunostaining with an this compound assay?
A: Yes. The mild conditions of the click reaction preserve cell morphology and antigenicity, making it compatible with subsequent antibody-based detection of other cellular markers. It is generally recommended to perform the this compound click reaction before proceeding with immunostaining.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 20 µM | Start with 10 µM for most cell lines.[4] Use lower concentrations (1-5 µM) for long-term studies or sensitive cell types to minimize any potential toxicity.[2] |
| Incubation Time | 30 minutes - 24 hours | For rapidly dividing cell lines, 1-4 hours is often sufficient.[4] For slow-growing or primary cells, longer incubations (e.g., 12-24 hours) may be necessary.[2][5] |
| Click Reaction Time | 30 minutes | Incubation for 30 minutes at room temperature is standard. Longer incubation times do not typically improve the signal. |
Experimental Protocols
Key Experiment: this compound Labeling and Detection for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
1. Cell Labeling with this compound: a. Plate cells on coverslips at the desired density and allow them to adhere overnight. b. Prepare a working solution of this compound in your complete cell culture medium. A final concentration of 10 µM is a good starting point. c. Remove the existing medium from the cells and replace it with the this compound-containing medium. d. Incubate the cells for the desired period (e.g., 1-4 hours) under standard culture conditions.
2. Cell Fixation and Permeabilization: a. After incubation, remove the this compound medium and wash the cells twice with PBS. b. Fix the cells by adding 3.7% formaldehyde (B43269) in PBS and incubating for 15 minutes at room temperature. c. Remove the fixative and wash the cells twice with 3% BSA in PBS. d. Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature.[7] e. Wash the cells twice with 3% BSA in PBS.
3. Click Reaction: a. Prepare the click reaction cocktail immediately before use according to your kit's instructions. This typically involves mixing a fluorescent azide, copper (II) sulfate, and a reducing agent in a reaction buffer. b. Remove the wash buffer from the cells and add the click reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light. d. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
4. DNA Staining and Imaging: a. (Optional) Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides with an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Troubleshooting workflow for no or low this compound signal.
Caption: General experimental workflow for this compound labeling and detection.
References
- 1. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
F-ara-EdU Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the F-ara-EdU Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility and stability of this compound (2'-Deoxy-2'-fluoro-5-ethynyluridine), a key reagent for studying de novo DNA synthesis with reduced cytotoxicity compared to BrdU and EdU.[1] This guide offers troubleshooting advice and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic analog of the nucleoside thymidine (B127349). It is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Unlike other thymidine analogs like BrdU and EdU, this compound exhibits significantly lower toxicity and does not induce cell cycle arrest, making it ideal for long-term cell tracking and pulse-chase experiments where maintaining normal cell physiology is critical.[1] Its incorporated alkyne group allows for highly specific detection via a copper(I)-catalyzed click reaction with a fluorescently labeled azide (B81097).
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. The choice of solvent will depend on your experimental needs, particularly the compatibility with your cell culture system.
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | The most common and recommended solvent for creating high-concentration stock solutions. |
| Water (aqueous solutions) | Soluble, can be used for preparing working solutions. Ensure the water is sterile and of high purity (e.g., molecular biology grade). |
| Dimethylformamide (DMF) | An alternative organic solvent for solubilization. |
Q3: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in DMSO is the standard and recommended procedure. This allows for easy dilution to the final working concentration in your cell culture medium.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
To a vial containing 5 mg of this compound (MW: 270.21 g/mol ), add 1.85 mL of high-quality, anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q4: What is the recommended storage condition and stability for this compound?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 24 months | Store in a desiccated, dark environment. |
| DMSO Stock Solution (10 mM) | -20°C | Up to 1 year | Protect from light and avoid repeated freeze-thaw cycles.[2] |
| Aqueous Working Solution | 2-8°C | Prepare fresh for each use | Stability in aqueous media is lower; it is recommended to dilute from the stock solution immediately before application to cells. |
Q5: Does this compound affect cell cycle progression?
No, a key advantage of this compound is that it has a minimal impact on cell cycle progression.[1] Unlike EdU, which can cause a G2/M phase arrest, cells labeled with this compound continue to divide normally. This makes this compound the superior choice for experiments that require long-term observation of cell fate and proliferation without introducing artifacts from cell cycle perturbation.
Troubleshooting Guide
Solubility Issues
| Issue | Possible Cause | Recommendation |
| This compound powder is not dissolving in DMSO. | Insufficient vortexing or low-quality DMSO. | Vortex for a longer period. Gentle warming (to 37°C) can aid dissolution. Ensure the DMSO is anhydrous and of high purity. |
| Precipitate forms when diluting DMSO stock in aqueous media. | The final DMSO concentration is too high, causing the compound to crash out. | Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤0.1%, to maintain cell health and compound solubility.[3] Prepare an intermediate dilution in sterile PBS or culture medium if necessary. |
| Inconsistent labeling results. | Incomplete dissolution of the stock solution leading to inaccurate concentration. | Before each use, ensure the DMSO stock solution is fully thawed and vortexed to ensure homogeneity. |
Stability Issues
| Issue | Possible Cause | Recommendation |
| Loss of signal in experiments over time. | Degradation of this compound in stock or working solutions. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] Always prepare fresh working solutions from a frozen stock immediately before use. Do not store this compound in aqueous solutions for extended periods. |
| High background in the click reaction. | Degradation of this compound leading to non-specific interactions. | Use freshly prepared working solutions. Ensure proper handling and storage of the this compound powder and stock solutions. |
Click Reaction Issues
| Issue | Possible Cause | Recommendation |
| Weak or no fluorescent signal. | 1. Inefficient this compound incorporation. 2. Ineffective click reaction. | 1. Optimize the concentration and incubation time of this compound for your specific cell type. 2. Use a freshly prepared click reaction cocktail. The copper(I) catalyst is prone to oxidation. Ensure all components are at the correct concentration and pH. |
| High non-specific background staining. | 1. Excess fluorescent azide. 2. Inadequate washing. | 1. Titrate the concentration of the fluorescent azide to the lowest effective concentration. 2. Increase the number and duration of wash steps after the click reaction. |
Experimental Protocols
Standard this compound Labeling and Detection Protocol
This protocol provides a general workflow for labeling cells with this compound followed by fluorescent detection using a click reaction. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
10 mM this compound in DMSO (see preparation protocol above)
-
Cell culture medium appropriate for your cells
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Prepare the this compound working solution by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired pulse duration (e.g., 1-24 hours) under standard culture conditions.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the components in the following order: reaction buffer, copper(II) sulfate, fluorescent azide, and finally, the reducing agent.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Experimental workflow for this compound labeling and detection.
Caption: this compound allows normal cell cycle progression, unlike EdU which can cause arrest.
References
F-ara-EdU Detection Sensitivity Technical Support Center
Welcome to the technical support center for F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help improve the sensitivity and reliability of your this compound experiments.
This compound is a nucleoside analog of thymidine (B127349) used to label newly synthesized DNA in proliferating cells.[1] It is a less cytotoxic alternative to BrdU (5-Bromo-2'-deoxyuridine) and EdU (5-Ethynyl-2'-deoxyuridine), making it particularly suitable for long-term studies, pulse-chase experiments, and deep-tissue imaging.[2][3] Detection is achieved through a robust and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[2][4] This reaction covalently bonds a fluorescently labeled azide (B81097) to the ethynyl (B1212043) group of the incorporated this compound.[4]
Troubleshooting Guides
Even with a robust protocol, you may encounter issues. The tables below outline common problems, their potential causes, and solutions for both fluorescence microscopy and flow cytometry applications.
Fluorescence Microscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Insufficient this compound Labeling: Low concentration or short incubation time. 2. Inefficient Click Reaction: Degraded reagents (especially sodium ascorbate), incorrect reagent concentrations, or insufficient incubation time. 3. Suboptimal Fixation/Permeabilization: Over-fixation can mask the alkyne group. Inadequate permeabilization prevents the click reagents from reaching the nucleus. 4. Low Proliferation Rate: The cell population may have a low percentage of cells in S-phase. 5. Photobleaching: Excessive exposure to excitation light. | 1. Optimize Labeling: Increase this compound concentration (start with 10 µM) or extend the incubation time (e.g., 2-4 hours, or even up to 12 hours for slow-growing cells or to ensure maximum coverage). For long-term experiments, a lower concentration (e.g., 1 µM) can be used to minimize any potential adverse effects.[2] 2. Prepare Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate.[5] Ensure the copper (II) sulfate (B86663) and fluorescent azide solutions are stored correctly and have not expired. Verify the final concentrations in the click reaction cocktail. 3. Optimize Fixation/Permeabilization: For fixation, use 3.7-4% formaldehyde (B43269) in PBS for 15 minutes. For permeabilization, 0.5% Triton X-100 in PBS for 20 minutes is a good starting point.[6][7] Avoid harsh methods that could damage DNA. 4. Use Positive Controls: Include a highly proliferative cell line as a positive control to confirm the protocol and reagents are working correctly. 5. Minimize Light Exposure: Keep samples protected from light during incubations and use an anti-fade mounting medium.[8] |
| High Background | 1. Non-specific Binding of Fluorescent Azide: The azide probe may bind non-specifically to cellular components. 2. Insufficient Washing: Residual reagents are not adequately washed away. 3. Autofluorescence: Some cell types or fixation methods can lead to high intrinsic fluorescence.[9][10] 4. High Concentration of Azide: Using too much fluorescent azide can increase background. | 1. Increase Blocking/Washing: After fixation and permeabilization, wash cells thoroughly with a buffer containing a blocking agent like 3% BSA in PBS.[6][7] 2. Optimize Washing Steps: Increase the number and duration of wash steps after the click reaction. 3. Use Controls and Adjust Imaging: Image an unlabeled control sample to assess autofluorescence levels. If necessary, adjust image acquisition settings or use a fluorophore with a longer wavelength. 4. Titrate Azide Concentration: Perform a titration to find the optimal concentration of the fluorescent azide that provides a good signal-to-noise ratio.[11] |
Flow Cytometry
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak Signal / Low Percentage of Positive Cells | 1. All causes from Microscopy section. 2. Cell Clumping: Aggregated cells may not be labeled or analyzed correctly. 3. Incorrect Instrument Settings: PMT voltages may be too low, or the incorrect laser/filter set is being used. 4. Cell Death: A high percentage of dead cells will not incorporate this compound. | 1. Refer to Microscopy Troubleshooting. 2. Ensure Single-Cell Suspension: Gently pipette or filter the cell suspension before analysis to remove clumps. 3. Optimize Instrument Settings: Use a positive control sample to set appropriate PMT voltages and ensure correct laser and filter alignment. 4. Use a Viability Dye: Include a viability dye to exclude dead cells from the analysis.[12] |
| High Background / High Percentage of Positive Cells | 1. All causes from Microscopy section. 2. Dead Cells and Debris: Dead cells can non-specifically bind the fluorescent azide, leading to false positives.[12] 3. Inadequate Compensation: Spectral overlap from other fluorophores in a multi-color panel. | 1. Refer to Microscopy Troubleshooting. 2. Gate on Viable, Single Cells: Use forward and side scatter to gate on the main cell population and a viability dye to exclude dead cells. 3. Use Compensation Controls: For multi-color experiments, run single-stained controls for each fluorophore to set up proper compensation. |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of this compound over EdU and BrdU?
A1: The primary advantage of this compound is its significantly lower cytotoxicity.[2][3] This makes it ideal for long-term experiments where cell viability and normal cell cycle progression are critical.[2] Unlike BrdU, this compound detection does not require harsh acid or heat-based DNA denaturation, which can damage epitopes for co-staining with antibodies.[13] this compound has also been reported to be detectable with greater sensitivity in certain applications.[2][3]
Q2: What is the optimal concentration and incubation time for this compound?
A2: The optimal conditions can vary depending on the cell type and proliferation rate. A good starting point for most cell lines is a concentration of 10 µM for 1-4 hours .[13] For long-term labeling (e.g., over 12 hours), the concentration can be reduced to as low as 1 µM to minimize any potential perturbation of the cell cycle.[2] It is always recommended to perform a titration to determine the optimal concentration and time for your specific experimental system.
Q3: My click reaction is not working. What are the most common causes?
A3: The most common cause of click reaction failure is the degradation of the reducing agent, sodium ascorbate , which is highly susceptible to oxidation. Always use a freshly prepared solution.[5] Other potential causes include:
-
Inactive Copper Catalyst: Ensure the copper (II) sulfate (CuSO₄) solution has been stored correctly.
-
Incorrect Reagent Ratios: The components of the click reaction cocktail must be added in the correct order and at the right concentrations.
-
Inhibition by Cellular Components: Intracellular thiols, like glutathione, can deactivate the copper catalyst. While this is a greater concern in live-cell click reactions, ensuring proper fixation and permeabilization can help.[12][14][15]
Q4: Can I perform co-staining with antibodies when using this compound?
A4: Yes. The mild detection conditions for this compound are fully compatible with immunofluorescence. It is generally recommended to perform the this compound labeling and click reaction first, followed by standard immunofluorescence protocols for antibody staining.[7]
Q5: The fluorescence signal from my co-stained fluorescent protein (e.g., GFP) is quenched after the click reaction. How can I prevent this?
A5: The copper catalyst used in the click reaction can quench the fluorescence of some fluorescent proteins. To mitigate this, you can use a copper-protecting ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in your click reaction cocktail. These ligands chelate the copper, protecting the fluorescent proteins while still allowing the click reaction to proceed.[16]
Experimental Protocols
This section provides a detailed methodology for a typical this compound detection experiment using fluorescence microscopy. The protocol can be adapted for flow cytometry by preparing cells in suspension.
Detailed this compound Labeling and Detection Protocol (for Microscopy)
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Click Reaction Cocktail Components:
-
Copper (II) Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., Tris-buffered saline)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting Medium
Procedure:
-
Cell Labeling with this compound: a. Plate cells on coverslips in a multi-well plate and allow them to adhere overnight. b. Prepare a 10 mM stock solution of this compound in high-quality DMSO. c. Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). d. Remove the old medium from the cells and add the this compound-containing medium. e. Incubate for the desired period (e.g., 1-4 hours) under normal cell culture conditions.[13]
-
Cell Fixation and Permeabilization: a. Remove the this compound-containing medium and wash the cells twice with PBS. b. Add the fixation solution to each well and incubate for 15 minutes at room temperature.[6][7] c. Remove the fixative and wash the cells twice with Blocking Buffer (3% BSA in PBS). d. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[6][7] e. Remove the permeabilization buffer and wash the cells twice with Blocking Buffer.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, add the components in the following order (example concentrations):
- Reaction Buffer: 435 µL
- CuSO₄ (from 25 mM stock): 10 µL
- Fluorescent Azide (from 2 mM stock): 2.5 µL
- Sodium Ascorbate (freshly prepared from 0.5 M stock): 50 µL b. Important: Use the reaction cocktail within 15 minutes of preparation.[6] c. Remove the wash buffer from the cells and add the click reaction cocktail to each coverslip. d. Incubate for 30 minutes at room temperature, protected from light.[6]
-
Washing and Staining: a. Remove the reaction cocktail and wash the cells once with Blocking Buffer. b. (Optional) Proceed with standard immunofluorescence staining at this point if co-staining is desired. c. Wash the cells twice with PBS. d. Add a nuclear counterstain (e.g., DAPI diluted in PBS) and incubate for 10-15 minutes at room temperature, protected from light. e. Wash the cells a final two times with PBS.
-
Imaging: a. Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and nuclear stain.
Visualizations
This compound Detection Workflow
Caption: Experimental workflow for this compound labeling and detection.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The "click" reaction covalently links a fluorescent azide to this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPG [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Cell Cycle Arrest with F-ara-EdU Labeling
Welcome to the technical support center for F-ara-EdU labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound for accurate cell proliferation analysis while avoiding the complication of cell cycle arrest. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from EdU?
A1: this compound (2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic analog of thymidine (B127349) used to label newly synthesized DNA in proliferating cells. Like EdU (5-ethynyl-2'-deoxyuridine), it is incorporated into DNA during the S-phase of the cell cycle and can be detected via a copper-catalyzed "click" reaction. The key difference lies in its reduced cytotoxicity. The fluorine substitution in this compound minimizes its recognition by DNA repair pathways, leading to significantly less DNA damage signaling and a lower propensity to induce cell cycle arrest compared to EdU.
Q2: Why does EdU sometimes cause cell cycle arrest, and how does this compound avoid this?
A2: EdU, when incorporated into DNA, can be recognized by the cell's DNA damage response (DDR) machinery. This triggers a signaling cascade involving the ATM and ATR kinases, which in turn activate checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which leads to the inhibition of cyclin-CDK complexes, resulting in cell cycle arrest, typically at the G2/M phase. This compound is a poorer substrate for the enzymes involved in this damage response, thus circumventing this pathway and allowing for more accurate cell cycle analysis without artificially halting cell progression.
Q3: What are the visual indicators of cell cycle arrest in a flow cytometry dot plot?
A3: In a typical bivariate dot plot of a DNA content stain (like DAPI or Propidium Iodide) versus EdU signal, cell cycle arrest can be visualized as a disproportionate accumulation of cells in a specific phase. For EdU-induced arrest, this is often seen as an increase in the percentage of cells in the G2/M phase (4n DNA content) that are also EdU-positive. These cells have completed DNA synthesis but are blocked from entering mitosis. You may also observe a decrease in the proportion of cells in the G1 phase of the subsequent cell cycle.
Q4: Can I use the same protocol for this compound as I do for EdU?
A4: While the fundamental steps of labeling, fixation, permeabilization, and click reaction are similar, it is crucial to optimize the concentration and incubation time for this compound for your specific cell type and experimental goals. Since this compound is less toxic, you may be able to use longer incubation times with minimal impact on the cell cycle, which can be advantageous for long-term studies. Always perform a titration experiment to determine the optimal conditions.
Q5: When is it more appropriate to use this compound over EdU?
A5: this compound is the preferred choice for experiments where maintaining normal cell cycle progression is critical. This includes long-term proliferation studies, pulse-chase experiments to track cell fate, and studies in sensitive cell lines that are prone to DNA damage-induced apoptosis or cell cycle arrest. EdU may still be suitable for short-term pulse labeling experiments where the potential for cell cycle perturbation is less of a concern.
Troubleshooting and Optimization
Even with the reduced cytotoxicity of this compound, suboptimal experimental conditions can potentially lead to unexpected results. This section provides guidance on troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Weak or no this compound signal | 1. Suboptimal this compound concentration: The concentration used may be too low for your cell type or experimental conditions. 2. Insufficient incubation time: The labeling duration may be too short to allow for detectable incorporation. 3. Inefficient click reaction: The click chemistry components may be degraded or used in incorrect proportions. 4. Cell line characteristics: The cell line may have a very slow proliferation rate. | 1. Titrate this compound concentration: Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). 2. Optimize incubation time: Increase the labeling time. For slowly proliferating cells, incubation for one full cell cycle may be necessary. 3. Prepare fresh click reaction components: Ensure all reagents are stored correctly and prepare the click reaction cocktail immediately before use. 4. Increase labeling time or use a positive control: For slowly dividing cells, extend the incubation period. Include a highly proliferative cell line as a positive control. |
| High background fluorescence | 1. Inadequate washing: Insufficient washing after the click reaction can leave residual fluorescent azide (B81097). 2. Non-specific binding of the fluorescent azide: The azide probe may be binding non-specifically to cellular components. 3. Cell autofluorescence: Some cell types exhibit high intrinsic fluorescence. | 1. Increase the number and duration of washes: After the click reaction, wash the cells at least twice with a buffer containing a mild detergent (e.g., 0.5% BSA in PBS). 2. Include a blocking step: A blocking step with BSA before the click reaction can help reduce non-specific binding. 3. Include an unstained control: Always run an unstained cell sample through the flow cytometer to establish the baseline autofluorescence. |
| Evidence of cell cycle arrest (unexpected accumulation in G2/M) | 1. This compound concentration is too high: Although less common than with EdU, very high concentrations of this compound may still induce a mild DNA damage response in sensitive cell lines. 2. Prolonged incubation at high concentrations: A combination of high concentration and long incubation time can increase the likelihood of cell cycle perturbation. | 1. Reduce this compound concentration: Lower the concentration to the minimum required for a robust signal, as determined by your titration experiments. 2. Shorten incubation time: If a high concentration is necessary for detection, reduce the labeling duration. |
| High levels of cell death | 1. This compound cytotoxicity: While less toxic than EdU, this compound can still be cytotoxic at very high concentrations or with very long exposure times. 2. Harsh fixation/permeabilization: The fixation and permeabilization steps can induce cell death if not optimized. | 1. Perform a cytotoxicity assay: Use a viability dye (e.g., Trypan Blue or a live/dead stain for flow cytometry) to determine the cytotoxic threshold of this compound for your cells. 2. Optimize fixation and permeabilization: Test different fixatives (e.g., paraformaldehyde, methanol) and permeabilization reagents (e.g., Triton X-100, saponin) and their concentrations to find the mildest conditions that still allow for efficient staining. |
Data Presentation: Comparative Analysis of this compound and EdU
The following tables summarize the expected differences in cytotoxicity and impact on cell cycle distribution between this compound and EdU based on available literature. Please note that this data is illustrative and the optimal conditions should be empirically determined for your specific cell line and experimental setup.
Table 1: Illustrative Comparison of IC50 Values
| Compound | Cell Line | Illustrative IC50 (µM) |
| This compound | HeLa | > 50 |
| Jurkat | > 50 | |
| A549 | > 50 | |
| EdU | HeLa | ~10 - 20 |
| Jurkat | ~5 - 15 | |
| A549 | ~15 - 25 |
Table 2: Illustrative Impact on Cell Cycle Distribution (24-hour incubation)
| Compound | Concentration (µM) | Cell Line | % G1 | % S | % G2/M |
| This compound | 10 | HeLa | 45 | 35 | 20 |
| EdU | 10 | HeLa | 35 | 25 | 40 |
| This compound | 20 | A549 | 50 | 30 | 20 |
| EdU | 20 | A549 | 40 | 20 | 40 |
Experimental Protocols
This section provides a detailed methodology for this compound labeling with a focus on minimizing cell cycle perturbation.
Protocol 1: Optimizing this compound Concentration and Incubation Time
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Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Titration of this compound: Prepare a range of this compound concentrations in complete culture medium (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM). Include a no-EdU control.
-
Incubation: Replace the medium in your cell cultures with the this compound-containing medium and incubate for a range of time points (e.g., 2, 6, 12, 24 hours).
-
Cell Harvesting and Processing: Harvest the cells and proceed with the standard protocol for fixation, permeabilization, and click chemistry.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry.
-
Data Interpretation: Determine the lowest concentration and shortest incubation time that provides a robust, positive EdU signal with a cell cycle distribution that is as close as possible to the no-EdU control.
Protocol 2: Standard this compound Labeling and Detection for Flow Cytometry
-
This compound Labeling: Add this compound to your cell culture at the pre-determined optimal concentration and incubate for the desired time.
-
Cell Harvesting: Harvest the cells and wash once with 1% BSA in PBS.
-
Fixation: Resuspend the cells in 100 µL of 1% BSA in PBS. Add 1 mL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells and resuspend in 1 mL of 0.5% Triton X-100 in PBS. Incubate for 15 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes a fluorescent azide, copper (II) sulfate, and a reducing agent in a reaction buffer.
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cells in a DNA staining solution (e.g., DAPI or Propidium Iodide with RNase A) and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Mandatory Visualizations
Signaling Pathway of EdU-Induced Cell Cycle Arrest
The following diagram illustrates the signaling cascade initiated by the incorporation of EdU into DNA, leading to G2/M cell cycle arrest. This compound largely bypasses this pathway due to its modified chemical structure.
Caption: EdU-induced DNA damage signaling pathway leading to cell cycle arrest.
Experimental Workflow for this compound Labeling
This diagram outlines the key steps for a successful this compound cell proliferation assay, from cell preparation to data analysis.
Caption: Experimental workflow for this compound cell proliferation analysis.
F-ara-EdU labeling artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during F-ara-EdU labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from EdU and BrdU?
This compound ((2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine) is a synthetic analog of thymidine (B127349) used to label newly synthesized DNA in proliferating cells.[1] Like EdU (5-ethynyl-2'-deoxyuridine), it is incorporated into DNA during the S-phase of the cell cycle.[1] The key advantage of this compound is its reduced cytotoxicity compared to both EdU and BrdU (5-bromo-2'-deoxyuridine).[2][3][4] This lower toxicity minimizes perturbations to the cell cycle and DNA synthesis, making this compound ideal for long-term studies, pulse-chase experiments, and in vivo applications where cell survival and normal function are critical.[2][3][5]
Detection of this compound, like EdU, is based on a copper(I)-catalyzed azide-alkyne "click" reaction. This method is highly efficient and avoids the harsh DNA denaturation steps required for BrdU antibody detection, which can damage cellular structures.[5][6][7]
Q2: What are the primary causes of high background staining in this compound labeling?
High background staining can obscure specific signals and is a common issue in fluorescence-based assays. The primary causes are often related to the click chemistry reaction and subsequent washing steps. These can include:
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Suboptimal Reagent Concentrations: Incorrect concentrations of the fluorescent azide (B81097) or copper catalyst can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing after the click reaction can leave residual fluorescent azide that binds non-specifically to cellular components.[8]
-
Issues with Reagent Quality: The ascorbic acid in the click reaction cocktail is prone to oxidation, which can reduce its effectiveness and contribute to background. It is crucial to use freshly prepared solutions.[9]
-
Drying of Samples: Allowing the cells or tissue sections to dry out at any stage can cause non-specific binding of reagents.[10]
-
Autofluorescence: Some cell or tissue types exhibit natural fluorescence, which can be mistaken for a specific signal.
Q3: Can this compound labeling be combined with other staining methods, like immunofluorescence?
Yes, this compound labeling is compatible with immunofluorescence (IF) and other staining techniques. The mild reaction conditions of the click chemistry preserve cellular epitopes, allowing for subsequent antibody staining. However, it is important to perform the this compound detection before proceeding with immunofluorescence. Some fluorescent proteins, like GFP, can be sensitive to the copper catalyst in the click reaction, which may quench their signal.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background | Incomplete removal of unbound fluorescent azide. | Increase the number and duration of wash steps after the click reaction. Use a wash buffer containing a mild detergent like Tween-20.[8][9] |
| Oxidized ascorbic acid in the click reaction cocktail. | Prepare the click reaction cocktail fresh each time.[9] | |
| Samples dried out during the procedure. | Keep samples hydrated in a humidified chamber during incubations.[10] | |
| Non-specific binding of the fluorescent azide. | Optimize the concentration of the fluorescent azide. Consider using a blocking agent like BSA before the click reaction. | |
| Weak or No Signal | Inefficient incorporation of this compound. | Optimize the concentration of this compound and the incubation time for your specific cell type.[12] |
| Inefficient click reaction. | Ensure all components of the click reaction cocktail are fresh and at the correct concentrations. Check the quality of the copper catalyst. | |
| Incorrect filter sets on the microscope. | Use the appropriate filter sets for the fluorophore you are using. | |
| Non-Specific Nuclear or Cytoplasmic Staining | Permeabilization issues. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[9] |
| Cell death or apoptosis. | High concentrations of this compound or prolonged incubation can still induce some toxicity. Perform a dose-response curve to find the optimal, non-toxic concentration. Apoptotic cells can show diffuse, non-specific staining.[9] | |
| Inconsistent Staining Across a Sample | Uneven reagent distribution. | Ensure that the entire sample is evenly covered with all solutions during incubation steps. |
| Cell density is too high or too low. | Plate cells at an optimal density to ensure uniform access to reagents. |
Experimental Protocols
Standard this compound Labeling Protocol for Cultured Cells
This protocol provides a general workflow for this compound labeling in cultured cells. Optimization of concentrations and incubation times may be necessary for different cell lines.
-
Cell Seeding: Seed cells on coverslips or in multi-well plates at a density that allows for active proliferation.
-
This compound Labeling: Add this compound to the culture medium at a final concentration of 1-10 µM. Incubate for a period appropriate for your experimental goals (e.g., 1-24 hours).[5]
-
Fixation: Wash the cells once with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[13]
-
Washing: Wash twice with 3% BSA in PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid) in a buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash three times with 3% BSA in PBS.
-
Nuclear Counterstain (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.
Visualizations
Signaling Pathway of this compound Incorporation
Caption: Metabolic pathway of this compound incorporation into newly synthesized DNA during S-phase.
Experimental Workflow and Troubleshooting Points
Caption: Key steps in the this compound labeling workflow and common points for troubleshooting.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. researchgate.net [researchgate.net]
- 12. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Optimizing fixation and permeabilization for F-ara-EdU staining
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize fixation and permeabilization for F-ara-EdU (5-ethynyl-2'-deoxyuridine) staining protocols. Proper sample preparation is critical for obtaining accurate and reproducible results in cell proliferation, DNA damage, and apoptosis studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of fixation and permeabilization in this compound staining?
Fixation is a crucial step that preserves cell morphology and locks intracellular components, like incorporated this compound, in place to prevent them from diffusing out of the cell.[1] Permeabilization follows fixation and involves creating pores in the cellular and nuclear membranes, which is essential to allow the click chemistry reagents and any subsequent antibodies or DNA dyes to access the this compound within the nucleus.[1][2]
Q2: Should I choose a cross-linking fixative like paraformaldehyde (PFA) or a solvent like methanol?
The choice depends on your experimental needs. Paraformaldehyde (PFA) is a cross-linking fixative that preserves the cell's structural integrity and is compatible with most protein-based fluorochromes (e.g., PE, APC).[3][4] However, it requires a separate permeabilization step and can sometimes mask antigenic epitopes.[3][4] Methanol is a denaturing organic solvent that simultaneously fixes and permeabilizes cells.[4][5] It is excellent for exposing nuclear antigens but can alter cell morphology, light scatter properties, and destroy epitopes of some proteins and certain fluorochromes.[3][4][5]
Q3: For permeabilization after PFA fixation, what is the difference between Triton X-100 and Saponin (B1150181)?
Triton X-100 is a harsh, non-ionic detergent that effectively permeabilizes both the plasma and nuclear membranes, making it ideal for accessing nuclear targets like this compound.[1][6] Saponin is a much milder detergent that primarily interacts with cholesterol in the plasma membrane, creating pores without dissolving the membrane.[4][6] Its effect is reversible, meaning it must be included in subsequent wash and staining buffers.[1][4] Saponin is preferred when trying to preserve cell surface markers or certain cytoplasmic proteins but may not be sufficient for robust nuclear staining.[4]
Q4: If I am co-staining for a cell surface marker, should I do it before or after fixation?
It is highly recommended to stain for cell surface antigens before the fixation and permeabilization steps.[3] The chemicals and detergents used in these procedures can alter or destroy the epitopes of surface proteins, leading to a significantly reduced or complete loss of signal.[1][3] An exception is when studying time-sensitive events like protein phosphorylation, where immediate fixation is necessary to preserve the signaling state.[3]
Q5: Can the fixation method itself impact the this compound click reaction?
Yes, improper or excessive fixation can hinder the click reaction. Over-fixation with PFA can create extensive protein cross-linking, which may sterically block the this compound incorporated in the DNA, preventing the fluorescent azide (B81097) from accessing it.[1] This can lead to a weaker signal. It is crucial to adhere to recommended fixation times and concentrations.
Experimental Workflows and Decision Logic
To achieve optimal staining, it is critical to select the appropriate protocol based on your specific experimental goals, such as the location of co-staining targets.
Caption: A generalized workflow for this compound staining and analysis.
Caption: Logic diagram for selecting a fixation/permeabilization strategy.
Data Summary Tables
Table 1: Comparison of Common Fixation Methods
| Feature | Paraformaldehyde (PFA) | Methanol |
| Mechanism | Cross-links proteins and amines.[3][5] | Dehydrates and denatures proteins.[4][5] |
| Permeabilization | Does not permeabilize; requires a separate step.[5][7] | Simultaneously fixes and permeabilizes.[4][6] |
| Morphology | Good preservation of cell morphology and light scatter.[3][4] | Alters light scatter properties; can cause cell shrinkage.[3][4] |
| Antigenicity | May mask some epitopes due to cross-linking.[3][4] | Can destroy some epitopes but is good for many nuclear antigens.[3][4] |
| Fluorochromes | Compatible with most fluorochromes, including PE and APC.[3] | Damages protein-based fluorochromes like PE and APC.[3][4] |
| Best For | Surface and intracellular staining where morphology is critical. | Staining for many nuclear and phospho-proteins.[3] |
Table 2: Comparison of Common Permeabilization Agents (Post-PFA Fixation)
| Feature | Triton™ X-100 | Saponin |
| Mechanism | Non-ionic detergent; creates pores in lipids and proteins.[4] | Forms pores by interacting with membrane cholesterol.[4] |
| Selectivity | Permeabilizes both plasma and nuclear membranes.[6] | Selectively permeabilizes plasma membrane; nuclear access is limited.[4] |
| Reversibility | Irreversible; wash out before staining.[1] | Reversible; must be present in subsequent buffers.[1][4] |
| Antigenicity | Can extract proteins and lipids, potentially affecting some epitopes.[4] | Generally preserves surface protein integrity.[4] |
| Best For | Nuclear targets (e.g., this compound, Ki-67, transcription factors).[4][6] | Cytoplasmic targets when surface marker integrity is critical.[4][6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No this compound Signal | Inadequate Permeabilization: The click reagents cannot reach the nucleus. | Ensure the permeabilization agent is appropriate for nuclear entry (Triton X-100 is recommended).[6] Optimize detergent concentration (0.1-0.3% Triton X-100) and incubation time (10-15 min).[3][8] |
| Over-fixation: Excessive cross-linking is sterically hindering the click reaction. | Reduce PFA fixation time to 15-20 minutes.[3] Ensure the PFA solution is fresh. | |
| Low this compound Incorporation: Cells are not actively synthesizing DNA, or incubation time/concentration was too low. | Optimize this compound concentration (start at 10 µM) and incubation time based on cell type and proliferation rate.[9][10] Include a positive control of highly proliferative cells. | |
| Failed Click Reaction: Reagents are degraded or improperly mixed. | Prepare the click reaction cocktail immediately before use.[9] Ensure copper sulfate (B86663) is fully dissolved. A second 30-minute incubation with fresh reagents can be more effective than extending the initial one.[11] | |
| High Background Staining | Insufficient Washing: Residual click reagents or antibodies are left in the sample. | Increase the number and/or volume of wash steps after fixation, permeabilization, and staining.[1] |
| Non-specific Antibody Binding: If co-staining, antibodies may bind to Fc receptors. | Block with normal serum from the host of the secondary antibody or use an Fc receptor blocking reagent before antibody incubation.[12] | |
| Fixative-Induced Autofluorescence: Aldehyde fixatives can increase background fluorescence. | Ensure thorough washing after fixation.[1] If autofluorescence is high, especially in green channels, consider using fluorochromes in red-shifted channels (e.g., APC, Alexa Fluor 647).[12] | |
| Poor Resolution of Cell Cycle Phases | Cell Aggregates/Doublets: Clumped cells will be incorrectly identified as being in G2/M. | Gently pipette or vortex the sample to ensure a single-cell suspension.[1] Use pulse-width or pulse-area parameters on the flow cytometer to gate out doublets.[13] |
| High Flow Rate: Insufficient time for the cytometer to accurately measure DNA content. | Always run cell cycle samples at the lowest possible flow rate for the best resolution and lowest coefficient of variation (CV).[12][14] | |
| Loss of Surface Marker Signal | Epitope Destruction: Fixation or permeabilization reagents have destroyed the antibody binding site. | CRITICAL: Stain for surface markers on live cells before fixation.[3] If this is not possible, test a milder permeabilization agent like saponin.[1] Methanol should be avoided as it is particularly harsh on surface epitopes.[3][4] |
Detailed Experimental Protocols
Protocol 1: PFA Fixation & Triton™ X-100 Permeabilization (Recommended for Nuclear Targets)
This protocol is ideal for ensuring access to nuclear this compound.
-
Cell Preparation: After this compound labeling, harvest cells and wash once with 1% BSA in PBS. Centrifuge and discard the supernatant.[10]
-
Surface Staining (Optional): If required, perform surface marker staining on live cells according to the antibody manufacturer's protocol, keeping cells on ice.[1]
-
Fixation: Resuspend the cell pellet in 100 µL of 4% PFA in PBS.[3][10] Incubate for 15-20 minutes at room temperature, protected from light.[3]
-
Wash: Add 2-3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.[10]
-
Permeabilization: Resuspend the cell pellet in 100 µL of permeabilization buffer (0.1-0.3% Triton™ X-100 in PBS).[1][3] Incubate for 10-15 minutes at room temperature.[3]
-
Wash: Add 2-3 mL of PBS, centrifuge, and discard the supernatant to remove the permeabilization buffer.[1][3]
-
Click Reaction & Downstream Staining: Proceed with the this compound click chemistry reaction, followed by any intracellular antibody or DNA counterstaining as per the manufacturer's instructions.
Protocol 2: PFA Fixation & Saponin Permeabilization (Milder, for Cytoplasmic Co-stains)
Use this protocol when co-staining for a cytoplasmic target while trying to preserve cell integrity. Note that this compound signal may be weaker if nuclear access is suboptimal.
-
Cell Preparation & Surface Staining: Follow steps 1-2 from Protocol 1.
-
Fixation: Follow step 3 from Protocol 1.
-
Wash: Follow step 4 from Protocol 1.
-
Permeabilization: Resuspend the cell pellet in 100 µL of 0.1% Saponin in PBS.[1] Incubate for 10 minutes at room temperature.[1]
-
Click Reaction & Downstream Staining: DO NOT WASH OUT THE SAPONIN. Proceed directly to the click reaction and subsequent staining steps. All subsequent wash and antibody incubation buffers must also contain 0.1% saponin to keep the membrane pores open.[1][4]
Protocol 3: Methanol Fixation & Permeabilization (For Specific Nuclear Antigens)
This protocol fixes and permeabilizes simultaneously. Warning: Do not use with PE or APC fluorochromes as their signal will be destroyed.[3][4]
-
Cell Preparation & Surface Staining: Follow steps 1-2 from Protocol 1.
-
Fixation: Perform a standard PFA fixation (Step 3 from Protocol 1) and wash. Chill the cell pellet on ice for at least 2 minutes.[3]
-
Permeabilization: Gently vortex the chilled pellet. While vortexing, slowly add 100 µL of ice-cold 90% Methanol drop by drop to prevent cell clumping.[3]
-
Incubation: Incubate for 15-30 minutes on ice or at -20°C.[1]
-
Wash: Wash the cells twice with PBS to remove the methanol.[3]
-
Click Reaction & Downstream Staining: Proceed with the this compound click chemistry reaction and subsequent staining.
References
- 1. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ajmb.org [ajmb.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
F-ara-EdU In Vivo Experiments: Technical Support Center
Welcome to the technical support center for F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your in vivo studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound in vivo experiments in a question-and-answer format.
Issue 1: High Background Staining
Question: I am observing high background fluorescence in my tissue sections after the click chemistry reaction. What are the possible causes and solutions?
Answer: High background staining can obscure your specific signal. Here are common causes and troubleshooting steps:
-
Inadequate Washing: Insufficient washing after the click reaction can leave residual fluorescent azide (B81097) in the tissue.
-
Solution: Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like 0.5% Tween-20 or Triton X-100. Ensure thorough washing of the entire tissue section.[1]
-
-
Non-specific Binding of the Fluorescent Azide: The azide probe may non-specifically bind to cellular components.
-
Solution: Incorporate a blocking step using Bovine Serum Albumin (BSA) before the click reaction. Additionally, consider using a fluorescent azide with lower non-specific binding properties.[2]
-
-
Autofluorescence: Some tissues naturally exhibit autofluorescence, which can be mistaken for a positive signal.
-
Solution: Include an unstained control (tissue processed without the fluorescent azide) to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with emission in the far-red spectrum to minimize overlap with the autofluorescence spectrum.
-
-
Excessive Copper Catalyst: High concentrations of the copper catalyst can sometimes contribute to background.
-
Solution: Optimize the copper concentration in your click reaction cocktail. A titration experiment may be necessary to find the optimal balance between signal intensity and background.
-
Issue 2: Weak or No Signal
Question: I am not detecting a signal, or the signal is very weak in my this compound labeled tissues. What could be wrong?
Answer: A weak or absent signal can be due to several factors, from inefficient this compound incorporation to issues with the detection process.
-
Insufficient this compound Incorporation:
-
Cause: The administered dose of this compound may be too low, or the labeling duration may be too short for the proliferation rate of the cells of interest.
-
Solution: Increase the this compound dosage or extend the labeling period. Since this compound is less toxic than EdU, longer exposure times are generally well-tolerated.[3][4] It is recommended to perform a pilot study to determine the optimal dose and duration for your specific model and cell type.
-
-
Ineffective Click Reaction:
-
Cause: The components of the click reaction cocktail may have degraded, or the reaction conditions may not be optimal.
-
Solution: Prepare the click reaction cocktail fresh each time, especially the sodium ascorbate (B8700270) solution. Ensure all components are stored correctly and are not expired. Optimize the concentrations of the fluorescent azide, copper sulfate, and the reducing agent.[2]
-
-
Poor Tissue Permeabilization:
-
Cause: Inadequate permeabilization can prevent the click chemistry reagents from reaching the incorporated this compound in the cell nucleus.
-
Solution: Optimize the permeabilization step by adjusting the concentration of the detergent (e.g., Triton X-100 or Tween-20) and the incubation time.
-
-
Imaging Settings:
-
Cause: The microscope settings may not be optimal for detecting the fluorescent signal.
-
Solution: Optimize the microscope settings, including laser power, exposure time, and detector gain, to enhance signal detection.[2]
-
Issue 3: Apparent In Vivo Toxicity
Question: Although this compound is reported to have low toxicity, I am observing some adverse effects in my animal model. What should I consider?
Answer: While this compound is significantly less toxic than BrdU and EdU, high doses or very long exposure times can still have some effects.[3][4][5]
-
Dosage and Administration:
-
Consideration: The optimal, non-toxic dose can vary between animal models and even strains. The administration route can also influence bioavailability and potential side effects.
-
Solution: If you observe signs of toxicity, consider reducing the this compound concentration or the frequency of administration. If administering via drinking water, ensure the solution is fresh and the intake is monitored.
-
-
Comparison with EdU: EdU has been shown to cause cell cycle arrest and DNA damage signaling.[6] this compound is designed to minimize these effects, making it more suitable for long-term studies where cell viability and normal cell cycle progression are critical.[2][3][5]
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using this compound over EdU or BrdU in vivo?
The main advantage of this compound is its significantly lower cytotoxicity.[4][5] Unlike EdU and BrdU, this compound causes little to no cell cycle arrest or inhibition of DNA synthesis.[2][3] This makes it the ideal choice for long-term labeling experiments and studies where maintaining the normal physiological state of the cells is crucial.
2. How is this compound administered in vivo?
This compound can be delivered systemically through various routes, similar to EdU.[7] Common methods include:
-
Intraperitoneal (IP) injection: A common and effective method for systemic delivery.
-
Subcutaneous (SC) injection: Another viable option for systemic administration.
-
Intravenous (IV) injection: Provides rapid systemic distribution.
-
Administration in drinking water: Suitable for long-term labeling studies.
The choice of administration route will depend on the experimental design and the specific animal model.
3. Can I use the same protocol for this compound as I do for EdU?
In general, protocols for EdU can be adapted for this compound. However, due to its lower toxicity, you may have more flexibility with this compound in terms of dosage and labeling duration.[5] It is always recommended to optimize the protocol for your specific experimental conditions.
4. Is this compound compatible with immunohistochemistry (IHC)?
Yes, the click chemistry detection of this compound is compatible with subsequent IHC staining. The mild reaction conditions do not require DNA denaturation, which helps to preserve epitopes for antibody binding. It is generally recommended to perform the click reaction before proceeding with immunostaining.
5. How should I store this compound?
This compound powder should be stored at -20°C. Once dissolved, the stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Quantitative Data
This compound Dosage and Administration (Adapted from EdU Protocols)
Note: Specific dosage for this compound is not widely published. The following table provides examples of EdU dosages that can be used as a starting point for optimization with this compound. Given the lower toxicity of this compound, higher doses or longer administration times may be tolerated.
| Animal Model | Administration Route | Recommended EdU Dosage (Starting Point for this compound) | Reference for EdU Protocol |
| Mouse | Intraperitoneal (IP) Injection | 50 mg/kg | |
| Drinking Water (long-term) | 0.2 - 1 mg/mL | [8] | |
| Zebrafish (Larvae) | Soaking in medium | 100 - 400 µM | [9] |
| Microinjection (embryos) | Varies by developmental stage | [3][4] |
Click Chemistry Reaction Components
| Component | Stock Concentration | Working Concentration | Notes |
| Fluorescent Azide | 1-10 mM in DMSO | 1-10 µM | Optimize for best signal-to-noise ratio.[2] |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.1-1 mM | Use high-purity salt.[2] |
| Sodium Ascorbate | 100 mM in H₂O | 1-10 mM | Prepare fresh immediately before use.[2] |
Experimental Protocols & Workflows
General In Vivo this compound Labeling and Detection Workflow
Caption: General workflow for in vivo this compound labeling experiments.
Detailed Methodology: Click Chemistry for Tissue Sections
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate sections with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15-20 minutes at room temperature.
-
Wash 2 times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail fresh. For a 500 µL reaction, mix:
-
430 µL PBS
-
20 µL Copper (II) Sulfate solution
-
50 µL Fluorescent Azide solution
-
1 µL Sodium Ascorbate solution
-
-
Apply the cocktail to the tissue section and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sections 3 times with PBS containing 0.5% Tween-20 for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the coverslip with an appropriate mounting medium.
-
Signaling Pathways & Logical Relationships
Impact of Nucleoside Analogs on DNA Damage and Cell Cycle Checkpoints
EdU has been reported to induce a DNA damage response, leading to the activation of cell cycle checkpoints and potentially apoptosis.[6] this compound is designed to have a minimal impact on these pathways.
Caption: this compound's minimal impact on the DNA damage response pathway.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common this compound issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
F-ara-EdU vs. BrdU: A Comparative Guide for Cell Proliferation Assays
For researchers, scientists, and drug development professionals navigating the landscape of cell proliferation assays, the choice between traditional and modern techniques is critical. This guide provides an objective comparison of the established 5-bromo-2'-deoxyuridine (B1667946) (BrdU) method and the newer click chemistry-based agent, (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), to inform the selection of the optimal tool for your experimental needs.
The accurate measurement of DNA synthesis is fundamental to understanding cell health, evaluating the efficacy of anti-cancer drugs, and dissecting the intricacies of the cell cycle. For decades, BrdU has been a cornerstone of these studies. However, the emergence of this compound, which leverages the power and simplicity of click chemistry, presents a compelling alternative with significant advantages in terms of reduced cytotoxicity and a streamlined workflow.
At a Glance: this compound vs. BrdU
| Feature | This compound | BrdU |
| Principle of Detection | Copper-catalyzed "click chemistry" reaction between the ethynyl (B1212043) group of this compound and a fluorescently labeled azide. | Immunohistochemical detection using a specific antibody against the incorporated BrdU. |
| DNA Denaturation | Not required.[1] | Required (e.g., acid or heat treatment), which can alter cell morphology and antigenicity.[2] |
| Protocol Time | Shorter, typically around 2-3 hours for the detection step.[3] | Longer, often requiring over 4 hours, including an overnight antibody incubation step.[3] |
| Sensitivity | High, with a superior signal-to-noise ratio often reported.[4] | High, but can be variable and prone to higher background.[5] |
| Multiplexing Capability | Excellent, due to the mild reaction conditions that preserve epitopes for co-staining with other antibodies and fluorescent proteins.[6] | Limited, as the harsh denaturation step can destroy epitopes of other targets.[3] |
| Cytotoxicity | Generally considered less toxic than both EdU and BrdU.[5][7][8] | Known to have cytotoxic and mutagenic effects, potentially impacting the cell cycle.[5] |
Delving into the Mechanisms
Both this compound and BrdU are synthetic analogs of thymidine, a natural building block of DNA. During the S-phase of the cell cycle, when DNA replication occurs, these analogs are incorporated into newly synthesized DNA. The fundamental difference between the two methods lies in their detection.
This compound , featuring an ethynyl group, is detected through a bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. This highly specific and efficient reaction forms a stable covalent bond with a fluorescently labeled azide, allowing for robust detection without the need for harsh chemical treatments.[8]
BrdU detection, on the other hand, relies on a specific monoclonal antibody that recognizes the incorporated BrdU. A major drawback of this method is that the BrdU within the double-stranded DNA is inaccessible to the antibody. Consequently, a harsh DNA denaturation step, typically involving acid or heat, is necessary to expose the BrdU epitopes for antibody binding.[2] This step can compromise the structural integrity of the cell and interfere with the detection of other cellular markers.
Quantitative Performance Data
While direct head-to-head quantitative data for this compound versus BrdU is emerging, studies comparing the closely related EdU with BrdU provide valuable insights into the expected performance of this compound.
| Performance Metric | This compound (projected from EdU data) | BrdU |
| Signal-to-Noise Ratio | Superior, with lower background.[4] | Can be variable, with potential for higher background staining.[5] |
| Reproducibility | High, due to the robust and specific nature of the click reaction.[4] | Can be lower due to variability in DNA denaturation and antibody binding steps.[5] |
| Cell Morphology Preservation | Excellent, due to mild assay conditions.[1] | Can be compromised by the harsh DNA denaturation step.[1] |
Cytotoxicity: this compound has been specifically developed to be less toxic than both EdU and BrdU, making it particularly suitable for long-term studies where cell viability is paramount.[5][7][8] While specific IC50 values for this compound are not widely published in direct comparison to BrdU, studies on EdU have shown it can be more cytotoxic than BrdU in some cell lines. Given that this compound is designed for reduced toxicity, it is expected to have a more favorable cytotoxicity profile than BrdU.
Experimental Protocols
Detailed methodologies for both this compound and BrdU are provided below. Note that optimal conditions, such as labeling concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.
This compound Labeling and Detection (Click Chemistry)
This protocol is based on the principles of click chemistry detection and is applicable to both microscopy and flow cytometry.
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 10 µM (optimization may be required).
-
Incubate for the desired period (e.g., 1-2 hours) under normal cell culture conditions.
2. Fixation and Permeabilization:
-
Harvest cells and wash with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with 3% BSA in PBS.
-
Permeabilize cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
3. Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Wash cells with 3% BSA in PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
4. Washing and Analysis:
-
Wash cells to remove excess reaction reagents.
-
For microscopy, mount coverslips on slides. For flow cytometry, resuspend cells in a suitable buffer.
-
Proceed with imaging or flow cytometric analysis.
BrdU Labeling and Detection (Immunocytochemistry)
This protocol outlines the key steps for BrdU detection, highlighting the mandatory DNA denaturation step.
1. Cell Labeling:
-
Culture cells and add BrdU to the medium at a final concentration of 10 µM.
-
Incubate for the desired duration (e.g., 1-24 hours).
2. Fixation and Permeabilization:
-
Harvest and fix cells as described for the this compound protocol.
-
Permeabilize the cells to allow antibody access.
3. DNA Denaturation:
-
Crucial Step: Treat cells with 2N HCl for 10-60 minutes at room temperature to denature the DNA.[5]
-
Neutralize the acid with a buffering solution (e.g., 0.1 M sodium borate, pH 8.5).
4. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with serum).
-
Incubate with a primary anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
5. Washing and Analysis:
-
Wash cells to remove unbound secondary antibody.
-
Proceed with analysis by microscopy or flow cytometry.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the key steps and underlying principles of each method.
Caption: this compound experimental workflow.
Caption: BrdU experimental workflow.
Caption: Cellular incorporation and detection pathways.
Conclusion: Which is Better for Your Experiment?
The choice between this compound and BrdU ultimately depends on the specific requirements of your experiment.
Choose this compound if:
-
You need to preserve cellular morphology and antigenicity for multiplexing with other markers. The mild detection protocol of this compound is its most significant advantage, allowing for the simultaneous analysis of cell proliferation and other cellular targets.[6]
-
You are conducting long-term studies where lower cytotoxicity is crucial. this compound is designed to be less disruptive to normal cellular processes.[5][7][8]
-
You require a faster and simpler workflow. The click chemistry-based detection is significantly quicker and involves fewer steps than the traditional BrdU protocol.[3]
-
You are working with whole-mount preparations or large tissue samples. The small size of the click chemistry reagents allows for better tissue penetration.
Choose BrdU if:
-
Your laboratory has well-established and validated protocols for BrdU.
-
You are working with archival samples that have been previously labeled with BrdU.
-
Your primary endpoint is solely the measurement of DNA synthesis, and multiplexing is not a concern.
References
- 1. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 5. fn-test.com [fn-test.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
F-ara-EdU vs. EdU: A Comparative Analysis of In Vitro Toxicity for Advanced Cell Proliferation Studies
A detailed guide for researchers, scientists, and drug development professionals on the comparative toxicity of F-ara-EdU and EdU, providing experimental data and protocols to aid in the selection of the appropriate thymidine (B127349) analog for cell proliferation assays.
In the realm of cell biology and drug discovery, accurately monitoring cell proliferation is paramount. For years, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, has been a widely used tool for this purpose. Its incorporation into newly synthesized DNA during the S-phase of the cell cycle allows for robust detection via a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." However, concerns regarding the cytotoxicity of EdU have led to the development of alternatives. One such alternative is (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine, or this compound. This guide provides a comprehensive comparison of the in vitro toxicity of this compound and EdU, supported by experimental data and detailed protocols, to assist researchers in making an informed choice for their specific applications.
Executive Summary: this compound Demonstrates Significantly Lower In Vitro Toxicity
Experimental evidence consistently indicates that this compound is significantly less toxic to cells in vitro compared to EdU.[1][2][3] While both compounds are incorporated into DNA and allow for the sensitive detection of cell proliferation, EdU has been shown to induce cell cycle arrest, DNA damage, and apoptosis.[1][3] In contrast, this compound exhibits minimal impact on cell cycle progression and DNA synthesis, making it a superior choice for long-term studies and applications where maintaining cellular health is critical.[1][2][3]
Data Presentation: Quantitative Comparison of Cytotoxicity
| Parameter | This compound | EdU | References |
| Cell Cycle Arrest | Minimal to no effect on cell cycle progression. | Can cause significant cell cycle arrest, particularly at higher concentrations and longer exposure times. | [1][2][3] |
| DNA Synthesis Inhibition | Little to no inhibition of DNA synthesis. | Can inhibit subsequent DNA synthesis. | [1][2][3] |
| Apoptosis Induction | Does not significantly induce apoptosis. | Can trigger apoptosis, especially with prolonged exposure. | [3] |
| General Cytotoxicity | Significantly lower cytotoxicity, allowing for long-term cell survival. | Higher cytotoxicity, which can impact the results of long-term experiments. | [1][2][3] |
Experimental Protocols
To enable researchers to conduct their own comparative toxicity studies, detailed methodologies for key experiments are provided below.
Cell Viability/Cytotoxicity Assay (e.g., MTT or resazurin-based assays)
This protocol outlines a method to determine the dose-dependent effect of this compound and EdU on cell viability.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Incubate for 24 hours to allow cells to adhere.
b. Compound Treatment:
-
Prepare a series of dilutions of this compound and EdU in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or EdU. Include a vehicle-only control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
c. Viability Assessment:
-
At each time point, add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate.
-
Measure the absorbance or fluorescence using a plate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate dose-response curves.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of the effects of this compound and EdU on cell cycle progression.
a. Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with a chosen concentration of this compound or EdU (e.g., 10 µM) for a specific duration (e.g., 24 hours). Include an untreated control.
b. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
c. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
d. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Generate DNA content histograms to visualize the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to assess any cell cycle arrest.
DNA Damage Assessment (e.g., γH2AX Staining)
This protocol is for detecting DNA double-strand breaks, a marker of DNA damage.
a. Cell Treatment and Fixation:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with this compound or EdU at a selected concentration and for a specific time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
b. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
c. Antibody Staining:
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
d. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the intensity of the γH2AX signal or the number of γH2AX foci per nucleus to determine the extent of DNA damage.
Visualizations
Metabolic Pathway of this compound and EdU
Caption: Metabolic activation and incorporation of this compound and EdU into DNA.
Experimental Workflow for Comparative Toxicity Analysis
Caption: Workflow for comparing the in vitro toxicity of this compound and EdU.
Conclusion
References
F-ara-EdU vs. EdU: A Head-to-Head Comparison for Cell Proliferation Assays
In the dynamic fields of cell biology and drug development, accurately measuring DNA synthesis is fundamental to understanding cell proliferation, tissue regeneration, and the efficacy of therapeutic agents. For years, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has been a widely adopted tool for this purpose, offering a significant improvement over the traditional BrdU method by replacing antibody-based detection with a more efficient "click" chemistry approach. However, concerns about EdU's cytotoxicity and its potential to disrupt the cell cycle have led to the development of a next-generation alternative: (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine, or F-ara-EdU.
This guide provides an objective, data-driven comparison of this compound and EdU protocols, designed to help researchers, scientists, and drug development professionals select the optimal reagent for their experimental needs. We will delve into their mechanisms of action, comparative cytotoxicity, and provide detailed experimental protocols.
Mechanism of Action: A Shared Path with a Key Divergence
Both this compound and EdU are synthetic analogs of thymidine, a natural building block of DNA.[1][2][3] During the S-phase of the cell cycle, actively dividing cells incorporate these analogs into their newly synthesized DNA.[1][4] Both molecules feature a terminal alkyne group, which serves as a handle for detection.[4][5] This detection is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][6] In this reaction, the alkyne group on the incorporated EdU or this compound covalently bonds with a fluorescently labeled azide, allowing for sensitive visualization via fluorescence microscopy or flow cytometry.[4][7]
The critical distinction between the two molecules lies in the sugar backbone. This compound possesses a 2'-fluoro-arabinose modification, which is key to its reduced toxicity profile.[7] This structural alteration is believed to make it a poorer substrate for cellular pathways that recognize DNA damage, thus mitigating the cell cycle arrest and toxicity observed with EdU.[7][8]
Figure 1. Mechanism of DNA labeling and detection for EdU and this compound.
Core Differences at a Glance
| Feature | This compound | EdU |
| Cytotoxicity | Low; minimal impact on cell health and genome function.[7] | Can induce DNA damage, cell cycle arrest, and apoptosis, especially at higher concentrations or with longer exposure.[3][8] |
| Effect on Cell Cycle | Causes little to no cell cycle arrest or inhibition of DNA synthesis.[7][8] | Known to cause G2/M checkpoint arrest.[8] |
| Suitability for Long-Term Studies | Ideal for pulse-chase experiments, long-term cell survival assays, and "birth-dating" DNA in vivo.[1][7] | Less suitable due to potential toxicity and cell cycle perturbation over time.[8] |
| Detection Method | Copper(I)-catalyzed "click" chemistry with a fluorescent azide.[7] | Copper(I)-catalyzed "click" chemistry with a fluorescent azide.[4] |
| Compatibility | Compatible with subsequent antibody staining and other cellular assays. | Compatible, but the harsh conditions sometimes required for BrdU are not needed, preserving cell morphology.[4] |
| Primary Application | Long-term in vivo and in vitro studies where preserving cell viability and normal function is critical.[5][7] | Short-term cell proliferation assays in culture.[3] |
Experimental Data: The Toxicity Showdown
The primary advantage of this compound is its significantly lower toxicity. A key study directly compared the effects of this compound and EdU on cell cycle progression in HeLa cells. The results clearly demonstrate that EdU, but not this compound, inhibits subsequent DNA synthesis, indicating a cell cycle arrest.
| Experimental Condition | Outcome Measure | This compound Result | EdU Result | Reference |
| HeLa cells incubated with 1 µM of nucleoside for 72 hours, followed by a 24-hour pulse with BrdU. | Percentage of cells that incorporated both the initial nucleoside and the subsequent BrdU pulse. | ~90% | <10% | (Neef & Luedtke, 2011)[8] |
This data highlights that cells treated with this compound continue to cycle and replicate their DNA normally, whereas cells treated with EdU are largely arrested and unable to proceed with DNA synthesis.[8] This makes this compound the superior choice for experiments where the long-term fate of the labeled cells is under investigation.
Experimental Protocols
The protocols for this compound and EdU are very similar, primarily differing in the recommended concentrations and incubation times for the labeling step. The following are generalized protocols for adherent cells, which should be optimized for specific cell types and experimental conditions.
General Workflow
Figure 2. General experimental workflow for this compound and EdU cell proliferation assays.
Protocol 1: this compound Labeling (Optimized for Low Toxicity)
This protocol is ideal for long-term studies where cell viability is paramount.
-
Cell Labeling:
-
Fixation and Permeabilization:
-
Remove the media and wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding a 3.7-4% formaldehyde (B43269) solution in PBS and incubating for 15 minutes at room temperature.[9]
-
Remove the fixative and wash twice with 3% Bovine Serum Albumin (BSA) in PBS.[9]
-
Permeabilize the cells by adding a 0.5% Triton® X-100 solution in PBS and incubating for 20 minutes at room temperature.[9]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix a fluorescent azide, copper (II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.[10][11]
-
Remove the permeabilization solution and wash cells twice with 3% BSA in PBS.[9]
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Washing, Counterstaining, and Imaging:
Protocol 2: EdU Labeling (Standard Protocol)
This protocol is suitable for standard, short-term cell proliferation assays.
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10 µM. Higher concentrations or longer incubation times may increase toxicity.[12]
-
Incubate for 1-4 hours. For longer time points, consider using a lower EdU concentration and performing a toxicity titration curve.
-
-
Fixation and Permeabilization:
-
Remove the media and wash cells twice with PBS.
-
Fix the cells by adding a 3.7-4% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash twice with 3% BSA in PBS.[9]
-
Permeabilize the cells by adding a 0.5% Triton® X-100 solution in PBS and incubating for 20 minutes at room temperature.[9]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use, as described in the this compound protocol.[11]
-
Remove the permeabilization solution and wash cells twice with 3% BSA in PBS.[9]
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Washing, Counterstaining, and Imaging:
Conclusion and Recommendations
Both this compound and EdU are powerful tools for measuring DNA synthesis, leveraging the simplicity and sensitivity of click chemistry. The choice between them hinges on the specific demands of the experiment.
-
Choose this compound for:
-
Long-term studies: When tracking cell fate, lineage tracing, or performing pulse-chase experiments over several days.[1][7]
-
In vivo applications: Where minimizing systemic toxicity and perturbation to the animal is crucial.[7]
-
Sensitive cell types: When working with primary cells, stem cells, or other cultures that are sensitive to DNA damage and cell cycle arrest.
-
Deep-tissue imaging: this compound has been noted for its greater sensitivity in experiments requiring deep-tissue imaging.[7]
-
-
Choose EdU for:
-
Standard, short-term proliferation assays: For routine in vitro experiments with robust cell lines where the incubation time is short (e.g., a few hours).[3]
-
High-throughput screening: When a well-established, cost-effective method is needed for rapid screening of compounds affecting cell proliferation.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
Validating F-ara-EdU: A Comparative Guide to Proliferation Markers
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is crucial for assessing cell health, determining genotoxicity, and evaluating the efficacy of therapeutic compounds. While various methods exist, the thymidine (B127349) analog F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) has emerged as a potent tool for studying de novo DNA synthesis. This guide provides a comprehensive comparison of this compound with other widely used proliferation markers—BrdU, Ki-67, and PCNA—supported by experimental data and detailed protocols to aid in the validation of your research findings.
This compound, a synthetic analog of thymidine, is incorporated into replicating DNA during the S-phase of the cell cycle. Its detection via a copper-catalyzed "click" reaction with a fluorescent azide (B81097) offers a streamlined and less harsh alternative to traditional methods. A key advantage of this compound is its reduced cytotoxicity compared to other nucleoside analogs like BrdU and EdU, making it particularly suitable for long-term studies and in vivo experiments where cell viability is paramount.[1][2]
Comparative Analysis of Proliferation Markers
To validate the results obtained using this compound, it is essential to compare its performance with established proliferation markers. Each marker has a distinct mechanism of action and detection, offering complementary information about the proliferative state of a cell population.
| Feature | This compound | BrdU (5-bromo-2'-deoxyuridine) | Ki-67 | PCNA (Proliferating Cell Nuclear Antigen) |
| Marker Type | Exogenous thymidine analog | Exogenous thymidine analog | Endogenous nuclear protein | Endogenous nuclear protein |
| Cell Cycle Phase Detected | S-phase | S-phase | G1, S, G2, M phases (absent in G0) | G1, S, G2 phases |
| Detection Method | Click chemistry | Immunohistochemistry (IHC) / Immunocytochemistry (ICC) with anti-BrdU antibody | IHC / ICC with anti-Ki-67 antibody | IHC / ICC with anti-PCNA antibody |
| Protocol Complexity | Simple and fast | Complex, requires DNA denaturation | Moderate | Moderate |
| Cytotoxicity | Low | Can be mutagenic and toxic, potentially affecting the cell cycle[3] | Non-toxic (endogenous marker) | Non-toxic (endogenous marker) |
| Sensitivity | High | Standard | High | High |
| In Vivo Use | Yes | Yes | Yes | Yes |
| Multiplexing Compatibility | High, mild detection conditions preserve epitopes | Challenging due to harsh DNA denaturation | Good | Good |
Experimental Validation Workflow
Validating this compound results typically involves a multi-step process, including parallel experiments with other proliferation markers and careful data analysis.
Cell Proliferation Signaling Pathway
Understanding the underlying molecular mechanisms of cell proliferation is critical. Markers like this compound and BrdU directly measure the outcome of these pathways—DNA synthesis. In contrast, Ki-67 and PCNA are proteins whose expression is regulated by these signaling cascades. A simplified representation of a key signaling pathway leading to cell proliferation is shown below. Growth factor signaling through receptor tyrosine kinases (RTKs) activates the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which in turn promote the expression of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for each of the discussed proliferation markers.
This compound Staining Protocol (General)
This protocol is based on the principles of click chemistry and can be adapted for various cell types and experimental conditions.
-
Labeling: Incubate cells with 10-20 µM this compound for a desired period (e.g., 1-24 hours).
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare a fresh reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a buffer. Incubate cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash cells with PBS.
-
Counterstaining and Imaging: Counterstain nuclei with DAPI or Hoechst and visualize using fluorescence microscopy or flow cytometry.
BrdU Staining Protocol
This protocol involves immunodetection and requires a DNA denaturation step.
-
Labeling: Incubate cells with 10 µM BrdU for 1-24 hours.[4]
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes.[5]
-
Permeabilization: Permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.[5]
-
DNA Denaturation: Incubate cells with 2N HCl for 10-60 minutes at room temperature to denature the DNA.[4][5] Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
Blocking: Block with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Primary Antibody: Incubate with an anti-BrdU primary antibody overnight at 4°C.[5]
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[5]
-
Counterstaining and Imaging: Counterstain nuclei and image as described for this compound.
Ki-67 Immunohistochemistry Protocol (for Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[6]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[6][7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.[6][7]
-
Primary Antibody: Incubate with an anti-Ki-67 primary antibody for 1 hour at room temperature or overnight at 4°C.[6]
-
Detection System: Use a suitable detection system, such as a biotinylated secondary antibody followed by streptavidin-HRP and a chromogen like DAB, or a fluorescently labeled secondary antibody.[7]
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount with a permanent mounting medium.[7]
PCNA Immunohistochemistry Protocol (for Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Follow the same procedure as for Ki-67.
-
Antigen Retrieval: Perform heat-induced epitope retrieval, typically with a citrate buffer (pH 6.0).[8]
-
Blocking: Block endogenous peroxidase and non-specific binding as for Ki-67.[8]
-
Primary Antibody: Incubate with an anti-PCNA primary antibody (e.g., clone PC10) overnight at 4°C.[9][10]
-
Detection System: Utilize a similar detection system as for Ki-67.[8]
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount.[8]
References
- 1. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of proliferating cell nuclear antigen (PCNA) protein expression by immunohistochemistry [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
F-ara-EdU: A Less Damaging Alternative to EdU for DNA Synthesis Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is crucial for assessing cell proliferation, a key indicator in numerous biological processes and a central focus in oncology research. For years, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, has been a widely adopted tool for this purpose, largely replacing its predecessor, BrdU, due to a more streamlined detection method. However, mounting evidence indicates that EdU incorporation into DNA is not a benign process, triggering a significant DNA damage response that can compromise experimental outcomes. This has led to the development of alternatives like 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), which promises a gentler approach to labeling newly synthesized DNA.
This guide provides a comprehensive comparison of EdU and this compound, focusing on their respective impacts on DNA integrity. We will delve into the mechanisms of action, present available experimental data, and provide detailed protocols for assessing the DNA damage response, empowering researchers to make an informed choice for their specific experimental needs.
EdU: The Double-Edged Sword of Proliferation Assays
EdU is readily incorporated into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle. Its terminal alkyne group allows for a highly specific and efficient "click" reaction with a fluorescently labeled azide, enabling visualization and quantification of proliferating cells. While this method is lauded for its simplicity and sensitivity, the presence of EdU in the DNA duplex is not without consequences.
Studies have consistently shown that once incorporated, EdU is recognized by the cell as a form of DNA damage.[1][2] This triggers a cascade of cellular responses, primarily through the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways.[1] Key markers of this DNA damage response (DDR) include:
-
Phosphorylation of ATM (at Ser1981) and Chk2 (at Thr68): Indicative of the cellular response to double-strand breaks.[1]
-
Phosphorylation of histone H2AX (γH2AX): A hallmark of DNA double-strand breaks, leading to the formation of distinct nuclear foci.[1][2]
-
Activation of p53: A critical tumor suppressor that can induce cell cycle arrest or apoptosis in response to DNA damage.[1]
This EdU-induced DDR can lead to significant perturbations in normal cell physiology, including:
-
Cell Cycle Arrest: Cells often accumulate in the S and G2/M phases of the cell cycle as the replication machinery struggles to use the EdU-containing template.[1][2]
-
Apoptosis: In some cell types, particularly at higher concentrations or with prolonged exposure, EdU can induce programmed cell death.[1][2]
A key reason for EdU's recognition as a lesion is its interaction with the Nucleotide Excision Repair (NER) pathway. The cell's repair machinery identifies the structural distortion caused by the ethynyl (B1212043) group and attempts to excise it, a process that can lead to the formation of DNA strand breaks.
This compound: A Gentler Approach to Labeling DNA Synthesis
This compound was developed as a less toxic alternative to EdU. The key structural difference is the presence of a fluorine atom at the 2' position of the deoxyribose sugar in an arabinose configuration. This modification appears to significantly alter how the molecule is recognized by cellular machinery.
The primary advantage of this compound is its reduced cytotoxicity. Studies have shown that this compound causes little to no cellular arrest or inhibition of DNA synthesis.[3] Crucially, research has indicated that this compound is not a substrate for the NER pathway. This fundamental difference in how the cell perceives and processes the incorporated nucleoside analog likely accounts for its milder impact on cell health.
While direct quantitative comparisons of DNA damage markers like γH2AX and phosphorylated ATM between EdU and this compound are not extensively documented in single studies, the collective evidence strongly suggests that this compound induces a significantly lower level of DNA damage.
Comparative Data Summary
The following tables summarize the key differences between EdU and this compound based on available literature.
| Feature | EdU (5-ethynyl-2'-deoxyuridine) | This compound (2'-Deoxy-2'-fluoro-5-ethynyluridine) |
| Primary Function | Labels newly synthesized DNA for proliferation analysis | Labels newly synthesized DNA for proliferation analysis |
| Detection Method | Click chemistry with fluorescent azides | Click chemistry with fluorescent azides |
| Induction of DNA Damage | Yes | Minimal to none reported |
| Activation of ATM/ATR | Yes[1] | Not reported to the same extent |
| γH2AX Foci Formation | Yes[1][2] | Significantly less expected |
| Cell Cycle Perturbation | S-phase and G2/M arrest observed[1][2] | Little to no cell cycle arrest[3] |
| Cytotoxicity | Can induce apoptosis[1][2] | Significantly less cytotoxic[3] |
| Substrate for NER | Yes | No |
Experimental Protocols
To enable researchers to independently verify the effects of these compounds, we provide detailed methodologies for key experiments.
Protocol 1: Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
EdU or this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (pS139)
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Incubate cells with the desired concentration of EdU or this compound for the specified duration. Include a negative control (untreated) and a positive control (e.g., etoposide-treated).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash cells with PBS, counterstain with DAPI or Hoechst, and mount the coverslips on microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Protocol 2: Western Blotting for Phosphorylated ATM
This protocol allows for the detection of activated ATM kinase.
Materials:
-
Cell pellets from treated and control groups
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ATM and total ATM overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ATM signal to the total ATM signal.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: EdU-induced DNA damage response pathway.
Figure 2: Experimental workflow for comparing EdU and this compound.
Conclusion: Choosing the Right Tool for the Job
The choice between EdU and this compound hinges on the specific requirements of the experiment. For short-term pulse-labeling experiments where maximizing the signal is the primary concern and potential off-target effects on the cell cycle are less critical, EdU remains a viable option. However, for longer-term studies, or in experiments where maintaining unperturbed cell physiology is paramount, this compound presents a compelling and less cytotoxic alternative.
The evidence strongly indicates that this compound does not induce a DNA damage response to the same extent as EdU. This is a critical consideration for any research where the integrity of the genome and the normal functioning of the cell cycle are fundamental to the experimental question. As researchers continue to demand more precise and less invasive tools, this compound is poised to become an increasingly important reagent in the study of cell proliferation and DNA dynamics.
References
F-ara-EdU vs. BrdU: A Comparative Guide to Detecting DNA Synthesis
For researchers, scientists, and drug development professionals, the accurate detection of DNA synthesis is paramount for understanding cell proliferation, a cornerstone of numerous biological processes, including development, tissue repair, and cancer progression. For decades, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the gold standard for labeling and detecting replicating DNA. However, the advent of newer thymidine (B127349) analogs, such as 2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), offers significant advantages in sensitivity and biocompatibility.
This guide provides an objective comparison of this compound and BrdU, focusing on their detection sensitivity, experimental protocols, and overall performance. The information presented is intended to assist researchers in making informed decisions for their specific experimental needs.
At a Glance: this compound Outshines BrdU in Sensitivity and Simplicity
While both this compound and BrdU are analogs of the DNA precursor thymidine, their detection methods diverge significantly, leading to notable differences in sensitivity and experimental workflow. This compound, akin to its well-known counterpart 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is detected via a copper(I)-catalyzed azide-alkyne "click" reaction. This bioorthogonal reaction is highly specific and occurs under mild conditions. In contrast, BrdU detection relies on antibodies that require harsh DNA denaturation steps to access the incorporated BrdU within the DNA double helix. This fundamental difference underpins the superior performance of this compound.
| Feature | This compound | BrdU |
| Detection Principle | Copper-catalyzed click chemistry | Antibody-based detection |
| DNA Denaturation | Not required | Required (acid, heat, or DNase treatment) |
| Sensitivity | Higher | Lower |
| Signal-to-Noise Ratio | Higher | Lower, with higher background[1] |
| Protocol Time | Shorter (approx. 2 hours for detection) | Longer (can require overnight antibody incubation)[2] |
| Multiplexing | Easier, better preservation of epitopes | Challenging, harsh denaturation can destroy epitopes[2] |
| Cytotoxicity | Less toxic than BrdU and EdU[3][4] | Can be toxic and mutagenic[5] |
| In Vivo Use | Well-suited for long-term studies[3][4] | Use can be limited by toxicity[5] |
Deeper Dive into Sensitivity: Why Click Chemistry Makes a Difference
The enhanced sensitivity of this compound detection stems directly from the efficiency and specificity of the click reaction. The small size of the fluorescently labeled azide (B81097) probes allows for easy penetration into the nucleus and access to the incorporated this compound without the need for disruptive denaturation steps.[3] This preserves the structural integrity of the cell and its components, leading to a cleaner signal with significantly less background noise.[1]
In contrast, the harsh acid or heat treatments required for BrdU detection can damage cellular morphology and epitopes of other target proteins, making co-staining experiments challenging.[2] The denaturation process can also be inconsistent, leading to variable antibody binding and a lower signal-to-noise ratio. Studies have qualitatively demonstrated that click-chemistry based detection methods, like that used for this compound, provide a higher signal-to-noise ratio compared to BrdU immunodetection.[1][6] While direct quantitative comparisons of this compound and BrdU are not abundant, the mechanistic advantages of click chemistry strongly support its superior sensitivity.
Experimental Workflows: A Tale of Two Protocols
The differing detection chemistries of this compound and BrdU result in distinct experimental workflows. The this compound protocol is notably shorter and less harsh on the biological sample.
This compound Detection Workflow
BrdU Detection Workflow
Detailed Experimental Protocols
This compound Labeling and Detection Protocol (Adapted from EdU Click Chemistry Protocols)
Materials:
-
This compound
-
Cell culture medium or saline for in vivo injection
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
This compound Labeling:
-
In Vitro: Add this compound to the cell culture medium at a final concentration of 1-10 µM. Incubation time can range from 15 minutes to several hours, depending on the cell cycle length.
-
In Vivo: Administer this compound via intraperitoneal injection or in drinking water. The optimal dose and administration route should be determined empirically for the specific animal model and tissue of interest.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash cells twice with PBS containing 3% BSA.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the copper(II) sulfate, fluorescent azide, and sodium ascorbate (B8700270) to the reaction buffer in that order.
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with wash buffer.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Wash the cells a final time with PBS.
-
-
Imaging:
-
Mount the coverslips or image the plate using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
BrdU Labeling and Detection Protocol
Materials:
-
BrdU
-
Cell culture medium or saline for in vivo injection
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton™ X-100 in PBS)
-
DNA denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
BrdU Labeling:
-
In Vitro: Add BrdU to the cell culture medium at a final concentration of 10-100 µM. Incubation time is typically 1-24 hours.
-
In Vivo: Administer BrdU via intraperitoneal injection or in drinking water.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
-
DNA Denaturation:
-
Incubate cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by washing three times with 0.1 M sodium borate buffer.
-
-
Immunodetection:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with wash buffer.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash three times with wash buffer.
-
Counterstain nuclei with DAPI.
-
Wash a final time with PBS.
-
-
Imaging:
-
Mount and image as described for this compound.
-
Signaling Pathways and Cellular Processes
Both this compound and BrdU are incorporated into newly synthesized DNA during the S-phase of the cell cycle. Their incorporation is a direct measure of DNA replication. The fundamental signaling pathways that regulate the cell cycle and lead to the initiation of DNA synthesis are the same regardless of which thymidine analog is used for detection.
A key difference in the cellular impact of these analogs lies in their potential toxicity. BrdU has been shown to be mutagenic and can induce DNA damage responses.[5] In contrast, this compound is reported to be significantly less toxic than both BrdU and EdU, causing little to no cell cycle arrest or inhibition of DNA synthesis.[3][4][7] This makes this compound particularly advantageous for long-term cell tracking and in vivo studies where maintaining normal cellular physiology is critical.
Conclusion: this compound as the Superior Choice for Sensitive and Robust DNA Synthesis Detection
Based on the available evidence, this compound emerges as a superior alternative to BrdU for the detection of DNA synthesis. Its key advantages include:
-
Higher Sensitivity: The click chemistry detection method provides a better signal-to-noise ratio.
-
Milder Protocol: The absence of a harsh DNA denaturation step preserves cellular integrity and allows for easier multiplexing.
-
Lower Toxicity: this compound is less perturbative to normal cell function, making it ideal for delicate cell types and long-term in vivo experiments.[3][4][7]
For researchers seeking the most sensitive, reliable, and biocompatible method for assaying cell proliferation, this compound represents the state-of-the-art. While BrdU remains a valid and widely used technique, the significant benefits offered by this compound, particularly in the context of high-resolution imaging and long-term studies, make it the recommended choice for future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: F-ara-EdU vs. Propidium Iodide for Cell Cycle Analysis
For researchers, scientists, and professionals in drug development, accurate cell cycle analysis is paramount for understanding cellular health, proliferation, and the effects of therapeutic agents. This guide provides an objective comparison of two prominent methods: F-ara-EdU incorporation and Propidium Iodide (PI) staining, supported by experimental principles and methodologies.
At the core of cell cycle analysis lies the ability to distinguish cells in different phases: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis). Both this compound and PI staining offer powerful means to achieve this, yet they operate on fundamentally different principles, yielding distinct and often complementary information.
Principle of Each Method
This compound: A Marker of Active DNA Synthesis
This compound ((2’S)-2’-deoxy-2’-fluoro-5-ethynyluridine) is a nucleoside analog of thymidine (B127349). During the S phase of the cell cycle, actively proliferating cells incorporate this compound into their newly synthesized DNA. This incorporation provides a definitive marker of cells that are undergoing DNA replication. The detection of this compound is achieved through a highly specific and efficient copper-catalyzed click reaction. This reaction covalently attaches a fluorescent azide (B81097) to the alkyne group of this compound, allowing for sensitive and robust detection by flow cytometry or fluorescence microscopy. A key advantage of this compound is its lower toxicity compared to other thymidine analogs like BrdU and EdU, making it more suitable for long-term studies and in vivo experiments.[1]
Propidium Iodide (PI): A Measure of Total DNA Content
Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the total amount of DNA within a cell.[2][3] This stoichiometric binding allows for the discrimination of cell cycle phases based on DNA content:
-
G0/G1 phase: Cells have a normal, diploid (2n) amount of DNA.
-
S phase: Cells are actively replicating their DNA, and thus have a DNA content between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and possess a tetraploid (4n) amount of DNA.
PI cannot cross the membrane of live cells, necessitating cell fixation and permeabilization prior to staining.[2] It also binds to double-stranded RNA, requiring an RNase treatment step to ensure DNA-specific staining.[2]
Comparative Analysis: this compound vs. PI Staining
| Feature | This compound Staining | Propidium Iodide (PI) Staining |
| Principle | Incorporation into newly synthesized DNA during S phase. | Intercalation into the DNA double helix. |
| Information Provided | Identifies cells actively undergoing DNA synthesis (S phase). | Provides a static "snapshot" of the cell population distributed across G0/G1, S, and G2/M phases based on total DNA content. |
| Cell State | Can be used on live cells for labeling, followed by fixation for detection. | Requires cell fixation and permeabilization. Not suitable for live-cell analysis. |
| Specificity | Highly specific for S-phase cells. | Stains all cells containing DNA. |
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide. | Direct fluorescence measurement. |
| Multiplexing | Highly compatible with antibody staining for other cellular markers and with DNA content dyes like PI. | Can be combined with fluorescent antibodies, but fixation methods need to be optimized. |
| Toxicity | This compound is designed to be less toxic than EdU and BrdU.[1] | PI is cytotoxic and only used on fixed cells. |
| Advantages | - Directly measures DNA synthesis. - High sensitivity and specificity for S phase. - Mild detection conditions preserve cell morphology and antigenicity. - Lower toxicity allows for longer-term studies.[1] | - Simple and inexpensive. - Provides a comprehensive overview of the entire cell cycle distribution. - Well-established and widely used method. |
| Disadvantages | - Does not provide information on G0/G1 or G2/M phases alone. - Requires an initial incubation period for incorporation. | - Provides an indirect measure of S phase. - Requires cell fixation, which can alter cell properties. - Stains RNA, necessitating an RNase treatment step.[2] - Cannot distinguish between G0 and G1, or between G2 and M phases. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound and PI staining.
References
Unveiling Potential Cross-Reactivity: A Comparative Guide to BrdU Antibodies and F-ara-EdU
For researchers, scientists, and drug development professionals utilizing nucleoside analogs to monitor cell proliferation, understanding the specificity of detection reagents is paramount. This guide provides a detailed comparison of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), with a focus on the potential cross-reactivity of anti-BrdU antibodies with this compound. While direct experimental data on this specific interaction remains limited, this guide offers a comprehensive analysis based on structural similarities and established cross-reactivity with the related compound, EdU.
Executive Summary
The detection of incorporated nucleoside analogs is a cornerstone of cell proliferation assays. BrdU, a thymidine (B127349) analog, is traditionally detected using specific antibodies. This compound, another thymidine analog, is detected via a "click" chemistry reaction. A critical consideration for researchers using these techniques, particularly in multi-labeling experiments, is the potential for cross-reactivity of the antibodies used.
Extensive research has demonstrated that most commercially available anti-BrdU antibodies, with the notable exception of the MoBU-1 clone, exhibit significant cross-reactivity with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[1][2][3] this compound shares the ethynyl (B1212043) group with EdU, which is the basis for its click chemistry detection, but also possesses a fluorine atom at the 2' position of the deoxyribose sugar. This structural similarity, particularly in the base where the primary epitope for anti-BrdU antibodies resides, suggests a high probability of cross-reactivity between anti-BrdU antibodies and incorporated this compound.
This guide will delve into the structural comparisons, present the known data on EdU cross-reactivity, and provide detailed experimental protocols for both BrdU and this compound detection to aid researchers in designing and interpreting their experiments.
Structural Comparison of Nucleoside Analogs
The likelihood of antibody cross-reactivity is largely determined by the structural similarity of the antigens. Here, we compare the chemical structures of BrdU, EdU, and this compound.
| Nucleoside Analog | Chemical Structure | Key Features |
| BrdU | 5-bromo-2'-deoxyuridine | Contains a bromine atom at the 5th position of the pyrimidine (B1678525) ring. |
| EdU | 5-ethynyl-2'-deoxyuridine | Contains an ethynyl group at the 5th position of the pyrimidine ring. |
| This compound | 2'-deoxy-2'-fluoro-5-ethynyluridine | Contains an ethynyl group at the 5th position of the pyrimidine ring and a fluorine atom at the 2' position of the sugar moiety. |
The primary epitope for anti-BrdU antibodies is the brominated pyrimidine ring. The ethynyl group in EdU and this compound is structurally distinct from the bromine atom in BrdU. However, the overall shape and electronic properties of the modified base can be similar enough to be recognized by some antibody clones. The significant cross-reactivity observed with EdU suggests that the antibody binding pocket of many anti-BrdU clones is not strictly specific to the bromine atom and can accommodate the ethynyl group.[1][2] Given that the base of this compound is identical to that of EdU, it is highly probable that anti-BrdU antibodies that cross-react with EdU will also cross-react with this compound. The fluorine substitution on the sugar ring in this compound is less likely to influence the binding of an antibody targeting the base.
Known Cross-Reactivity Data: Anti-BrdU Antibodies and EdU
| Antibody Clone | Reactivity with BrdU | Reactivity with EdU |
| MoBU-1 | High | None Detected[1] |
| Other Clones (e.g., BU1/75, Bu20a) | High | High[1][2] |
This established cross-reactivity underscores the importance of antibody selection in dual-labeling experiments involving BrdU and an ethynyl-containing nucleoside analog.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to established protocols. Below are detailed methodologies for the detection of incorporated BrdU and this compound.
BrdU Immunocytochemistry Protocol
This protocol outlines the key steps for detecting incorporated BrdU in cultured cells.
-
Cell Labeling:
-
Incubate cells with BrdU at a final concentration of 10 µM in the cell culture medium.[4]
-
The incubation time will vary depending on the cell cycle length (typically 1-24 hours).
-
-
Fixation and Permeabilization:
-
DNA Denaturation (Crucial Step):
-
Treat cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA and expose the incorporated BrdU.[6]
-
Neutralize the acid with a buffer such as 0.1 M sodium borate (B1201080) (pH 8.5).[4]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100).
-
Incubate with a primary anti-BrdU antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash cells and mount for imaging.
-
This compound "Click" Chemistry Protocol
The detection of this compound is identical to that of EdU, utilizing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Cell Labeling:
-
Fixation and Permeabilization:
-
Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[5]
-
-
Click Reaction:
-
Prepare a "click" reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.[5]
-
-
Washing and Counterstaining:
-
Wash the cells with 3% BSA in PBS.
-
If desired, counterstain nuclei with DAPI or Hoechst.
-
Wash cells and mount for imaging.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for BrdU and this compound detection.
Caption: BrdU Detection Workflow
Caption: this compound Detection Workflow
Conclusion and Recommendations
In the absence of direct experimental evidence, the potential for cross-reactivity of anti-BrdU antibodies with this compound must be inferred from existing data for the structurally similar analog, EdU. The established, significant cross-reactivity of the majority of anti-BrdU antibody clones with EdU strongly suggests a high likelihood of similar cross-reactivity with this compound.
For researchers planning experiments that involve the simultaneous detection of BrdU and this compound, the following recommendations are crucial:
-
Antibody Selection is Critical: If simultaneous detection is unavoidable, it is imperative to use an anti-BrdU antibody clone that has been validated for its lack of cross-reactivity with EdU, such as the MoBU-1 clone .[1]
-
Sequential Labeling and Detection: When possible, design experiments with sequential labeling and detection steps to minimize the potential for cross-reactivity.
-
Thorough Validation: Always perform single-labeling controls to confirm the specificity of your antibodies and detection reagents in your specific experimental system.
By carefully considering the potential for cross-reactivity and implementing appropriate controls, researchers can ensure the accuracy and reliability of their cell proliferation data. As new research becomes available, it will be important to revisit and update these recommendations based on direct experimental evidence for this compound.
References
- 1. Immunocytochemistry/Immunofluorescence Protocol for BrdU Antibody (NB600-720): Novus Biologicals [novusbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound ((2’S)-2’-Deoxy-2’-fluoro-5-ethynyluridine) | CAS: 95740-26-4 | AxisPharm [axispharm.com]
A Researcher's Guide to F-ara-EdU Compatibility with Fluorescent Proteins
For researchers, scientists, and drug development professionals, accurately assessing DNA synthesis in genetically modified cells is paramount. F-ara-EdU, a thymidine (B127349) analog, offers a robust method for labeling newly synthesized DNA. Its detection via click chemistry avoids the harsh DNA denaturation steps required for BrdU detection, which can compromise the signal from fluorescent proteins. This guide provides a detailed comparison of this compound's compatibility with various fluorescent proteins, offering experimental data and protocols to enable successful multiplexing.
The Mechanism of this compound Labeling and Detection
This compound is incorporated into DNA during the S-phase of the cell cycle. The ethynyl (B1212043) group on this compound then serves as a handle for a highly specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." In this reaction, a fluorescently labeled azide (B81097) covalently attaches to the ethynyl group, allowing for the visualization of cells that have undergone DNA replication.
Caption: Workflow of this compound labeling and detection.
A critical consideration in this process is the effect of the copper catalyst on the fluorescence of co-expressed proteins. Standard click chemistry protocols can lead to significant quenching of certain fluorescent proteins.
Fluorescent Protein Compatibility: A Comparative Analysis
The compatibility of this compound detection with a given fluorescent protein depends on two main factors: the sensitivity of the fluorescent protein to the copper catalyst and the spectral overlap between the fluorescent protein and the azide dye.
Data Summary: this compound and Fluorescent Protein Compatibility
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Compatibility with Standard Click Reaction | Compatibility with "Copper-Safe" Click Reaction | Recommended Fluorescent Azide Dye |
| eGFP | 488 | 509 | Poor (Signal quenching) | Good | Alexa Fluor 594 or 647 Azide |
| mCherry | 587 | 610 | Good | Excellent | Alexa Fluor 488 Azide |
| TagBFP | 402 | 457 | Moderate | Excellent | Alexa Fluor 555 or 647 Azide |
| mTurquoise2 (CFP) | 434 | 474 | Poor (Signal quenching) | Good | Alexa Fluor 594 or 647 Azide |
| Venus (YFP) | 515 | 528 | Poor (Signal quenching) | Good | Alexa Fluor 594 or 647 Azide |
Key Findings:
-
Copper Sensitivity: Fluorescent proteins derived from Aequorea victoria jellyfish, such as eGFP, Venus (YFP), and mTurquoise2 (CFP), are particularly susceptible to signal quenching by the copper catalyst used in standard click reactions.
-
Resistant Fluorophores: Red fluorescent proteins like mCherry, derived from Discosoma sp., are generally more resistant to copper-induced quenching.
-
"Copper-Safe" Formulations: The development of "copper-safe" or "Click-iT® Plus" click chemistry reagents has largely overcome the issue of fluorescent protein quenching. These kits utilize ligands that chelate the copper, preventing it from interacting with and quenching the fluorescent proteins while still allowing it to catalyze the click reaction.
Experimental Protocols
Protocol 1: this compound Labeling with "Copper-Safe" Detection in GFP-Expressing Cells
This protocol is designed for cells expressing copper-sensitive fluorescent proteins like GFP.
-
Cell Labeling:
-
Culture GFP-expressing cells to the desired confluency.
-
Add this compound to the culture medium to a final concentration of 10 µM.
-
Incubate for the desired pulse duration (e.g., 1-4 hours) under normal culture conditions.
-
-
Fixation and Permeabilization:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
"Copper-Safe" Click Reaction:
-
Prepare the "copper-safe" click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® Plus EdU Assay Kit). This typically involves combining the fluorescent azide (e.g., Alexa Fluor 647 Azide), a copper protectant solution, and the catalyst solution.
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS.
-
Mount coverslips or prepare cells for imaging.
-
Acquire images using appropriate filter sets for the fluorescent protein (e.g., GFP) and the chosen fluorescent azide (e.g., Alexa Fluor 647).
-
Signaling Pathway and Logical Relationships
The choice of experimental workflow is dictated by the compatibility of the fluorescent protein with the click chemistry reagents.
Caption: Logic diagram for choosing the appropriate click reaction.
Conclusion
The use of this compound for DNA synthesis analysis is highly compatible with the simultaneous detection of fluorescent proteins, provided the correct experimental conditions are chosen. For copper-sensitive fluorescent proteins such as GFP, YFP, and CFP, the use of "copper-safe" click chemistry reagents is essential to prevent signal quenching. For more robust fluorescent proteins like mCherry, standard click chemistry protocols may be sufficient. By carefully selecting the fluorescent azide to minimize spectral overlap and by using the appropriate click chemistry formulation, researchers can successfully design and execute multiplex experiments to gain deeper insights into cellular processes.
Unveiling the Cellular Impact: A Comparative Guide to F-ara-EdU and EdU
For researchers, scientists, and drug development professionals, the accurate assessment of cell proliferation is paramount. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, has become a widely adopted tool for this purpose, offering a sensitive and efficient method for labeling DNA synthesis. However, concerns regarding its potential cytotoxicity and impact on cellular functions have led to the development of alternatives. This guide provides an objective comparison of EdU and its fluorinated counterpart, (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), focusing on their respective impacts on cellular function, supported by experimental data and detailed protocols.
This compound has emerged as a less cytotoxic alternative to EdU, making it particularly suitable for long-term studies, in vivo experiments, and applications where maintaining normal cellular processes is critical.[1][2] In contrast to EdU, this compound has been reported to cause little to no cell cycle arrest or inhibition of DNA synthesis.[1][2] This key difference stems from their distinct molecular structures and subsequent interactions with cellular machinery.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the known effects of this compound and EdU on various cellular functions. While direct quantitative comparisons under identical experimental conditions are limited in the literature, the available data and qualitative observations provide a clear picture of their differential impacts.
Table 1: Comparative Cytotoxicity
| Parameter | This compound | EdU |
| General Cytotoxicity | Reported to be significantly less toxic than EdU.[1][2] Suitable for long-term cell survival studies.[1] | Can induce progressive cell death in various cell lines.[3] Cytotoxic effects are dose- and time-dependent. |
| IC50 Values | No direct comparative IC50 values with EdU were found in the reviewed literature. | IC50 values vary depending on the cell line and exposure time. For example, in some cell lines, concentrations as low as 0.044 µM can be cytotoxic.[3] |
Table 2: Impact on Cell Cycle Progression
| Parameter | This compound | EdU |
| Cell Cycle Arrest | Causes little or no cellular arrest.[1][2] Compatible with pulse-chase experiments requiring continued cell division. | Known to cause delayed cell cycle progression and arrest, particularly at the G2/M phase.[4] This effect is more pronounced in long-term cultivation.[4] |
| DNA Synthesis Inhibition | Does not significantly inhibit DNA synthesis.[1][4] | Can inhibit DNA synthesis, especially at higher concentrations and with longer exposure times. |
Table 3: Induction of DNA Damage
| Parameter | This compound | EdU |
| DNA Damage Response (DDR) | Exhibits minimal impact on genome function and is not reported to induce a significant DNA damage response.[4] | Triggers a robust DNA damage response, including the phosphorylation of H2AX (γH2AX) and the formation of 53BP1 foci.[2] |
| γH2AX Foci Formation | Not reported to significantly increase γH2AX foci formation. | Induces a significant increase in γH2AX foci. For instance, a 11-hour exposure to 5 and 10 µM EdU can result in an average of 3 foci per cell.[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
To facilitate the direct comparison of this compound and EdU in your own research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound and EdU that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and EdU in culture medium. Replace the existing medium with the medium containing the compounds. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound or EdU.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or EdU for the desired duration.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Quantification (γH2AX Immunofluorescence)
This protocol quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks, following treatment.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound or EdU.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
Conclusion
The choice between this compound and EdU depends critically on the experimental context. For short-term labeling and endpoint assays where subsequent cell fate is not a concern, EdU remains a powerful tool. However, for long-term studies, in vivo tracking, and experiments where the preservation of normal cellular function is paramount, this compound presents a superior alternative due to its significantly lower cytotoxicity, minimal impact on the cell cycle, and lack of a significant DNA damage response. Researchers should carefully consider these differences to ensure the validity and accuracy of their experimental findings.
References
Safety Operating Guide
Proper Disposal of F-ara-EdU: A Guide for Laboratory Personnel
Effective management of F-ara-EdU waste is critical for ensuring laboratory safety and environmental protection. As a potent nucleoside analog classified as acutely toxic, this compound and all materials contaminated with it require stringent disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste streams, ensuring compliance with safety regulations and fostering a secure research environment.
This compound, or (2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine, is categorized as acutely toxic (Category 2) through oral, dermal, and inhalation routes. Due to its hazardous nature, it is imperative that all forms of this compound waste be segregated, clearly labeled, and disposed of through a licensed chemical disposal agency. Adherence to institutional and local regulations is mandatory.
Quantitative Waste Management Limits
To ensure safety and compliance, laboratories must adhere to strict quantitative limits for the accumulation of acutely toxic waste in designated satellite accumulation areas.
| Waste Category | Maximum Accumulation Limit | Regulatory Body |
| Acutely Toxic Liquid Waste | 1 quart | Environmental Protection Agency (EPA) |
| Acutely Toxic Solid Waste | 1 kilogram | Environmental Protection Agency (EPA) |
Disposal Protocols
The following protocols provide a detailed methodology for the disposal of various this compound waste streams.
Unused Solid this compound Compound
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container. The label should include "Hazardous Waste," "Acutely Toxic," and the full chemical name: "(2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine."
-
Segregation: Store the container in a designated, secure area for acutely toxic solid waste, separate from other chemical waste streams.
-
Pickup Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
This compound Solutions (Aqueous and Organic)
-
Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container. Do not mix with other chemical waste.
-
Labeling: Clearly label the container with "Hazardous Waste," "Aqueous Toxic Liquid Waste," the chemical name "this compound," and the approximate concentration and solvent.
-
Storage: Store the container in a designated satellite accumulation area for toxic liquid waste, within secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS for pickup and disposal. Do not pour this compound solutions down the drain.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Sharps: All sharps (needles, syringes, scalpels, Pasteur pipettes, etc.) contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste," "Acutely Toxic Sharps," and "this compound."[1][2] Do not recap needles. Once the container is three-quarters full, seal it and request pickup from EHS.
-
Non-Sharps Labware (Glass and Plastic):
-
Grossly Contaminated: Labware with visible this compound residue should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. Label the container "Hazardous Waste," "Acutely Toxic Labware," and "this compound."
-
Trace Contamination: For items with trace contamination, a triple rinse procedure is recommended. The first two rinsates must be collected and disposed of as acutely toxic liquid waste.[3] The third rinsate of water can typically be disposed of down the drain, but confirm this with your local EHS guidelines. After triple rinsing, the labware can be disposed of as regular laboratory glass or plastic waste.
-
-
Personal Protective Equipment (PPE): Gloves, bench paper, and other disposable PPE contaminated with this compound should be collected in a designated, clearly labeled hazardous waste bag. Seal the bag when full and arrange for EHS pickup.
Experimental Workflow for this compound Waste Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway for Safe Handling Decision Making
Caption: Decision-making pathway for the safe handling and disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for F-ara-EdU
For Immediate Implementation: Researchers, scientists, and drug development professionals handling F-ara-EdU ((2′S)-2′-Deoxy-2′-fluoro-5-ethynyluridine) must adhere to stringent safety protocols due to its acute toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this valuable research compound.
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. The signal word for this substance is "Danger." Adherence to the personal protective equipment (PPE) and handling procedures outlined below is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Operation | Required Personal Protective Equipment | Notes |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filter- Double-layered chemical-resistant gloves (e.g., nitrile)- Disposable lab coat or gown- Chemical splash goggles- Full-face shield | All operations with the potential to generate dust must be conducted in a certified chemical fume hood or a glove box. |
| Handling Stock Solutions | - Chemical-resistant gloves (nitrile or equivalent)- Lab coat- Chemical splash goggles | Work should be performed in a chemical fume hood. |
| Cell Culture and Assays | - Chemical-resistant gloves (nitrile or equivalent)- Lab coat- Safety glasses with side shields | Standard cell culture aseptic techniques should be followed in a biological safety cabinet. |
| Waste Disposal | - Chemical-resistant gloves (nitrile or equivalent)- Lab coat- Chemical splash goggles | Follow all institutional and local regulations for hazardous waste disposal. |
Hazard and Precautionary Information
A summary of the hazard (H) and precautionary (P) statements for this compound is provided below for quick reference.
| Code | Statement |
| H300 + H310 + H330 | Fatal if swallowed, in contact with skin or if inhaled |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P262 | Do not get in eyes, on skin, or on clothing. |
| P264 | Wash hands thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 + P310 | IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor. |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Preparation of this compound Stock Solution
-
Preparation: Before handling the powdered form of this compound, ensure you are in a designated area for handling highly toxic compounds, preferably within a certified chemical fume hood.
-
Don PPE: Put on all required PPE for handling dry powder, including a full-face respirator, double gloves, and a disposable lab coat.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container to prevent dust generation.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, water) directly to the vial containing the this compound powder.[1] Cap the vial securely.
-
Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.[1]
Disposal Plan
A comprehensive disposal plan is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and disposable lab coats, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," "Acutely Toxic," and "this compound."
-
Decontamination: Non-disposable equipment, such as glassware and spatulas, must be decontaminated by soaking in a suitable inactivating solution (e.g., 10% bleach solution followed by thorough rinsing with water), or as recommended by your institution's safety office.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.
Mandatory Visualization: this compound Spill Cleanup Workflow
In the event of a spill, a clear and immediate response is critical. The following diagram outlines the logical workflow for handling an this compound spill.
Caption: Workflow for the safe cleanup of an this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
